molecular formula C9H7F3O B1317214 2'-Methyl-2,2,2-trifluoroacetophenone CAS No. 341-39-9

2'-Methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1317214
CAS No.: 341-39-9
M. Wt: 188.15 g/mol
InChI Key: JHQDBQYFKARISA-UHFFFAOYSA-N
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Description

2'-Methyl-2,2,2-trifluoroacetophenone is a useful research compound. Its molecular formula is C9H7F3O and its molecular weight is 188.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDBQYFKARISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531113
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10531113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-39-9
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 2'-Methyl-2,2,2-trifluoroacetophenone, a valuable fluorinated ketone intermediate in medicinal chemistry and materials science. We will critically evaluate two primary synthetic strategies: the electrophilic aromatic substitution via Friedel-Crafts acylation and the nucleophilic addition of an organometallic reagent. This guide will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer insights into the practical considerations of regioselectivity, reaction optimization, and product purification.

Introduction: The Significance of Fluorinated Ketones

Trifluoromethylated ketones are a class of organic compounds that have garnered significant attention in drug discovery and materials science. The incorporation of a trifluoromethyl group (-CF3) can profoundly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound, with its ortho-methyl substitution, serves as a key building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its strategic importance lies in the precise arrangement of its functional groups, which allows for further chemical modifications.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached through two principal methodologies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the desired scale of the synthesis, the availability of starting materials, and the required isomeric purity of the final product.

Route 1: Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

Mechanism and Regioselectivity:

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (trifluoroacetic anhydride) with a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of toluene.

The methyl group of toluene is an ortho, para-directing activator.[3] This means that the incoming electrophile will preferentially add to the positions ortho and para to the methyl group. However, in the case of Friedel-Crafts acylation, the para-substituted product is often the major isomer formed due to steric hindrance.[4][5][6] The bulky acylium-Lewis acid complex experiences significant steric clash with the adjacent methyl group in the ortho position, thus favoring attack at the less hindered para position.

This inherent lack of regioselectivity presents a significant challenge for the synthesis of the desired 2'-methyl isomer, as it necessitates a difficult separation of the ortho and para products.

Route 2: Grignard Reaction of o-Tolylmagnesium Bromide

A more regioselective approach to this compound involves the use of a Grignard reagent. This method relies on the nucleophilic addition of a pre-formed organometallic species to a suitable trifluoroacetylating agent.

Mechanism and Regioselectivity:

The synthesis begins with the formation of o-tolylmagnesium bromide from the reaction of 2-bromotoluene with magnesium metal. This Grignard reagent is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate.

The key advantage of this route is its absolute regioselectivity. Since the starting material is 2-bromotoluene, the trifluoroacetyl group is introduced specifically at the ortho position relative to the methyl group, yielding the desired this compound as the sole product. This eliminates the need for challenging isomeric separations.

Comparative Analysis of Synthetic Routes

ParameterFriedel-Crafts AcylationGrignard Reaction
Starting Materials Toluene, Trifluoroacetic anhydride, Lewis Acid (e.g., AlCl₃)2-Bromotoluene, Magnesium, Trifluoroacetic anhydride or Ethyl trifluoroacetate
Regioselectivity Poor; yields a mixture of ortho and para isomers (major)Excellent; exclusively yields the ortho isomer
Key Challenge Separation of isomeric productsRequires anhydrous conditions; Grignard reagent is moisture-sensitive
Scalability Potentially scalable, but purification becomes more challengingReadily scalable with appropriate handling of the Grignard reagent
Waste Generation Generates significant acidic waste from the Lewis acidGenerates magnesium salts as byproducts

Experimental Protocols

Protocol for Friedel-Crafts Acylation of Toluene

Disclaimer: This protocol will produce a mixture of isomers, with the 4'-methyl isomer being the major product. Significant purification will be required to isolate the desired 2'-methyl isomer.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Trifluoroacetic anhydride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of trifluoroacetic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the trifluoroacetic anhydride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

  • After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the 2'-methyl and 4'-methyl isomers.

Protocol for Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 2-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Trifluoroacetic anhydride

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of o-Tolylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry.

    • Under an inert atmosphere, place magnesium turnings (1.1 equivalents) in the flask.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Trifluoroacetic Anhydride:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • In a separate, dry dropping funnel, prepare a solution of trifluoroacetic anhydride (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add the trifluoroacetic anhydride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of saturated ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualization of Reaction Mechanisms

Friedel_Crafts_Acylation Toluene Toluene SigmaComplex_ortho Ortho Sigma Complex (intermediate) Toluene->SigmaComplex_ortho + Acylium Ion Complex SigmaComplex_para Para Sigma Complex (intermediate, major) Toluene->SigmaComplex_para + Acylium Ion Complex TFAA Trifluoroacetic Anhydride (CF3CO)2O AcyliumIon Acylium Ion-Lewis Acid Complex [CF3CO]+[AlCl3(OCOCF3)]- TFAA->AcyliumIon + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->AcyliumIon Product_ortho This compound (minor product) SigmaComplex_ortho->Product_ortho - H+ Product_para 4'-Methyl-2,2,2-trifluoroacetophenone (major product) SigmaComplex_para->Product_para - H+

Caption: Reaction mechanism for the Friedel-Crafts acylation of toluene.

Grignard_Synthesis Bromotoluene 2-Bromotoluene Grignard o-Tolylmagnesium Bromide Bromotoluene->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate + (CF3CO)2O TFAA Trifluoroacetic Anhydride (CF3CO)2O TFAA->Intermediate Product This compound Intermediate->Product + Workup Workup Aqueous Workup (e.g., NH4Cl) Workup->Product

Caption: Reaction mechanism for the Grignard synthesis.

Characterization Data

While experimental spectroscopic data for this compound is not widely published, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on analogous compounds.[7][8]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 7.2-7.5 (m, 4H)Aromatic protons
~ 2.5 (s, 3H)-CH₃

Note: 'q' denotes a quartet due to coupling with fluorine atoms.

Conclusion and Future Outlook

This guide has outlined two distinct and viable synthetic routes to this compound. The Friedel-Crafts acylation, while a fundamental reaction, suffers from a significant lack of regioselectivity, making the isolation of the desired ortho-isomer challenging. In contrast, the Grignard reaction offers a highly regioselective and efficient alternative, providing direct access to the target molecule without the complication of isomeric mixtures. For researchers requiring high purity this compound, the Grignard approach is unequivocally the recommended method. Future research in this area may focus on the development of novel catalytic systems for the ortho-selective Friedel-Crafts acylation of substituted aromatics, which would represent a significant advancement in synthetic methodology.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus is on the Friedel-Crafts acylation of m-cresol, exploring the reaction mechanism, experimental considerations, and potential challenges. Alternative synthetic routes, such as the Fries rearrangement, are also discussed.

Introduction

This compound is a substituted aromatic ketone featuring a trifluoromethyl group. This moiety is of significant interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The synthesis of this compound typically involves the electrophilic aromatic substitution of m-cresol with a trifluoroacetylating agent. The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and presents a direct route to this key intermediate.[1][2]

The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[3] For the synthesis of this compound, m-cresol is reacted with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the trifluoroacetic anhydride, leading to the generation of the trifluoroacylium cation.[2][3] This electrophile is then attacked by the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups of m-cresol are ortho-, para-directing activators. Therefore, the trifluoroacetylation is expected to occur at the positions ortho or para to the hydroxyl group. Subsequent deprotonation of the intermediate sigma complex restores the aromaticity of the ring and yields the final product.

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation and Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution TFAA CF3CO-O-COCF3 Complex [CF3CO-O(AlCl3)-COCF3] TFAA->Complex + AlCl3 AlCl3 AlCl3 Acylium CF3CO+ Complex->Acylium AlCl3O [CF3COOAlCl3]- Complex->AlCl3O SigmaComplex Sigma Complex Acylium->SigmaComplex mCresol m-Cresol mCresol->SigmaComplex + CF3CO+ Product This compound SigmaComplex->Product - H+ AlCl3_complex Product-AlCl3 Complex Product->AlCl3_complex + AlCl3 H H+

Figure 1: Mechanism of Friedel-Crafts Acylation.
Regioselectivity

The directing effects of the hydroxyl and methyl groups on the m-cresol ring influence the position of trifluoroacetylation. The primary products expected are 4-hydroxy-2-methyl-2,2,2-trifluoroacetophenone and 2-hydroxy-4-methyl-2,2,2-trifluoroacetophenone. Steric hindrance from the methyl group might influence the ratio of these isomers.

Experimental Protocols

While a specific, optimized protocol for the trifluoroacetylation of m-cresol is not extensively reported, a general procedure can be extrapolated from standard Friedel-Crafts acylation methodologies.[4][5]

General Procedure for Friedel-Crafts Acylation
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1 to 2.5 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Acylating Agent: The flask is cooled in an ice bath, and trifluoroacetic anhydride (1.0 equivalent) dissolved in the reaction solvent is added dropwise via the dropping funnel.

  • Addition of Substrate: m-Cresol (1.0 equivalent) dissolved in the reaction solvent is then added slowly to the cooled mixture.

  • Reaction: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature or heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Alternative Synthetic Route: The Fries Rearrangement

An important consideration in the acylation of phenols is the potential for O-acylation followed by a Fries rearrangement.[6][7][8] The initial reaction of m-cresol with trifluoroacetic anhydride can lead to the formation of m-cresyl trifluoroacetate. In the presence of a Lewis acid and heat, this ester can rearrange to the C-acylated hydroxyketone products. The Fries rearrangement is often ortho- and para-selective.[6]

Fries_Rearrangement_Workflow Start m-Cresol Intermediate m-Cresyl trifluoroacetate (O-acylation) Start->Intermediate + Reagent Reagent Trifluoroacetic Anhydride Product This compound (C-acylation) Intermediate->Product + Catalyst, Heat Catalyst Lewis Acid (e.g., AlCl3) Heat Heat

Figure 2: Fries Rearrangement as an alternative pathway.

Data Presentation

ParameterValue/RangeReference/Comment
Substrate m-Cresol
Acylating Agent Trifluoroacetic AnhydrideA highly reactive acylating agent.[9][10]
Catalyst Aluminum Chloride (AlCl₃)Typically used in stoichiometric amounts or excess.[2]
Solvent Dichloromethane, 1,2-DichloroethaneInert and dry solvents are crucial.[4]
Temperature 0 °C to refluxReaction temperature can influence isomer distribution.
Reaction Time 1 - 24 hoursMonitored by TLC.
Expected Yield Moderate to GoodHighly dependent on reaction conditions and purification.

Spectroscopic data for the precise target molecule is not available in the search results. However, data for the related compound, 2'-Hydroxy-4'-methylacetophenone, can provide an estimation of expected chemical shifts.[11][12]

NucleusExpected Chemical Shift (ppm)
¹H NMR
-OH~12.3 (s, 1H)
Aromatic-H6.7 - 7.6 (m, 3H)
-COCH₃~2.5 (s, 3H)
Ar-CH₃~2.3 (s, 3H)
¹³C NMR
C=O~204
Aromatic C-OH~162
Aromatic C-CH₃~148
Aromatic C117 - 131
-COCH₃~26
Ar-CH₃~22

Note: The chemical shifts for the trifluoromethyl group in the target molecule would appear in the ¹⁹F NMR spectrum and would also influence the ¹³C NMR spectrum through C-F coupling.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of m-cresol is a theoretically straightforward approach that leverages a classic and powerful reaction in organic synthesis. Key considerations for researchers include the choice of Lewis acid catalyst, careful control of reaction conditions to manage regioselectivity, and awareness of the competing Fries rearrangement pathway. While detailed experimental data for this specific transformation is sparse in the public domain, the principles outlined in this guide provide a solid foundation for the development of a robust synthetic protocol. Further optimization and characterization will be crucial for researchers and drug development professionals seeking to utilize this important fluorinated intermediate.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis and procedural overview for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2'-Methyl-2,2,2-trifluoroacetophenone. This compound, a valuable intermediate in pharmaceutical and agrochemical synthesis, possesses a unique substitution pattern that gives rise to a distinctive and informative ¹H NMR spectrum. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral prediction, experimental design, and data interpretation, grounded in the principles of modern NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₉H₇F₃O, is a ketone featuring a phenyl ring substituted with a methyl group at the ortho position and a trifluoroacetyl moiety. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key building block in the synthesis of fluorinated compounds.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules.[2] The ¹H NMR spectrum, in particular, provides critical information about the number of distinct proton environments, their chemical surroundings, and their spatial relationships through spin-spin coupling. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, explain the rationale behind the spectral features, and provide a robust protocol for its experimental acquisition.

Molecular Structure and Predicted Proton Environments

To accurately predict the ¹H NMR spectrum, one must first analyze the molecule's structure to identify all non-equivalent protons and the electronic effects of the substituents that dictate their chemical shifts.

The structure contains two key regions for ¹H NMR analysis: the aromatic region (from the substituted phenyl ring) and the aliphatic region (from the methyl group).

Figure 1: Structure of this compound with proton labels.

Substituent Effects on Aromatic Protons

The chemical shifts of the aromatic protons (H-3' to H-6') are governed by the interplay of two substituents:

  • Trifluoroacetyl Group (-COCF₃): This is a powerful electron-withdrawing group due to the electronegativity of the oxygen and fluorine atoms. It strongly deshields nearby protons, causing their signals to shift downfield (to a higher ppm value).[3][4] This effect is most pronounced on the ortho proton, H-6'.

  • Methyl Group (-CH₃): This is a weakly electron-donating group. It shields nearby protons, causing their signals to shift upfield (to a lower ppm value). This effect is most significant for the ortho proton, H-3'.

Due to this ortho-disubstitution, all four aromatic protons are chemically non-equivalent and are expected to appear as distinct signals.

Detailed ¹H NMR Spectral Analysis and Prediction

Based on the structural features, a detailed prediction of the ¹H NMR spectrum can be formulated. The analysis is divided into the aliphatic and aromatic regions.

Aliphatic Region
  • 2'-Methyl Protons (CH₃):

    • Chemical Shift (δ): Expected to appear around 2.5 ppm . A methyl group directly attached to an aromatic ring typically resonates in this region. For comparison, the methyl protons in 2'-methylacetophenone appear at approximately 2.51 ppm.[5]

    • Integration: This signal will integrate to 3 protons .

    • Multiplicity: It will be a singlet (s) because there are no protons on the adjacent carbon atom (C-2') to cause spin-spin coupling.

Aromatic Region

The aromatic region, integrating to a total of 4 protons , will be the most complex part of the spectrum. The signals are expected between 7.2 and 7.8 ppm. The relative chemical shifts are predicted based on the substituent effects described earlier.

  • Proton H-6':

    • Chemical Shift (δ): Predicted to be the most downfield signal, likely around 7.7-7.8 ppm . Its position ortho to the strongly electron-withdrawing trifluoroacetyl group causes significant deshielding.[3]

    • Multiplicity: It is coupled to H-5' (ortho coupling) and H-4' (meta coupling). This will likely result in a doublet of doublets (dd) or a more complex multiplet.

  • Proton H-3':

    • Chemical Shift (δ): Predicted to be the most upfield aromatic signal, likely around 7.2-7.3 ppm . It is ortho to the shielding methyl group.

    • Multiplicity: It is coupled to H-4' (ortho coupling) and H-5' (meta coupling), which should result in a doublet of doublets (dd) or a multiplet.

  • Protons H-4' and H-5':

    • Chemical Shift (δ): These protons will resonate at intermediate chemical shifts, likely in the 7.3-7.6 ppm range. Their exact positions will depend on the combined electronic effects of both substituents.

    • Multiplicity: H-4' is coupled to H-3' (ortho) and H-5' (ortho), and H-6' (meta). H-5' is coupled to H-6' (ortho), H-4' (ortho), and H-3' (meta). These complex coupling patterns will likely result in overlapping signals that appear as a multiplet (m) .

Coupling Constants (J)

The splitting patterns are determined by the magnitude of the coupling constants between protons:

  • Ortho Coupling (³J): The coupling between adjacent protons (e.g., ³J H3'-H4') is typically in the range of 6-10 Hz .[6]

  • Meta Coupling (⁴J): The coupling between protons separated by three bonds (e.g., ⁴J H4'-H6') is smaller, typically 2-4 Hz .[6][7]

  • Para Coupling (⁵J): This coupling is usually very small (0-1 Hz) and is often not resolved in the spectrum.[8]

Summary of Predicted Spectral Data
Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityExpected Coupling Constants (J, Hz)
2'-CH₃~ 2.53HSinglet (s)N/A
H-3'~ 7.2 - 7.31HMultiplet (m) or dd³J ≈ 6-10 Hz, ⁴J ≈ 2-4 Hz
H-4', H-5'~ 7.3 - 7.62HMultiplet (m)³J ≈ 6-10 Hz, ⁴J ≈ 2-4 Hz
H-6'~ 7.7 - 7.81HMultiplet (m) or dd³J ≈ 6-10 Hz, ⁴J ≈ 2-4 Hz

Experimental Protocol for Spectrum Acquisition

A self-validating protocol is essential for obtaining a high-quality, reproducible ¹H NMR spectrum. The following methodology outlines the critical steps from sample preparation to data processing.

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides the reference signal at 0.00 ppm, ensuring accurate chemical shift calibration.

  • Transfer: Transfer the final solution into a clean, dry 5 mm NMR tube.

Instrument Parameters (Example for a 500 MHz Spectrometer)
  • Pulse Program: zg30. This is a standard 30-degree pulse experiment, which is optimal for quantitative analysis when combined with an appropriate relaxation delay.

  • Number of Scans (NS): 16. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay (D1): 5.0 seconds. A longer relaxation delay is crucial to allow all protons to fully relax back to equilibrium before the next pulse. This ensures that the integrated areas of the signals are directly proportional to the number of protons they represent.

  • Acquisition Time (AQ): ~3-4 seconds. This determines the digital resolution of the spectrum.

  • Spectral Width (SW): ~20 ppm. This ensures that all signals, from TMS to potentially far downfield aromatic protons, are captured.

Data Processing
  • Apodization: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to the Free Induction Decay (FID) signal. This improves the signal-to-noise ratio with a minimal loss of resolution.

  • Fourier Transform: Perform a Fourier Transform on the apodized FID to convert the time-domain signal into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals to determine the relative ratios of the protons. Use a peak-picking algorithm to identify the exact chemical shift of each peak and multiplet.

Conclusion

The ¹H NMR spectrum of this compound is a powerful signature of its molecular structure. A thorough understanding of substituent effects allows for an accurate prediction of the spectrum, which is characterized by a singlet for the aliphatic methyl group and a complex series of four distinct signals in the aromatic region. The most downfield aromatic proton is H-6', located ortho to the potent electron-withdrawing trifluoroacetyl group. By following a robust and well-reasoned experimental protocol, researchers can acquire a high-quality spectrum that serves as a definitive confirmation of the compound's identity and purity, which is paramount in the fields of chemical synthesis and drug development.

References

Introduction: The Role of 13C NMR in the Analysis of Fluorinated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2'-Methyl-2,2,2-trifluoroacetophenone

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group (–CF3), in particular, is a common substituent used to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the precise structural elucidation of trifluoromethylated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically 13C NMR, stands as a cornerstone analytical technique for the unambiguous characterization of these molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts of this compound, a compound that combines the structural features of an ortho-substituted aromatic ring and a trifluoroacetyl group. Understanding the electronic and steric effects of these functionalities on the 13C NMR spectrum is crucial for researchers in synthetic chemistry and drug development.

Understanding the Substituent Effects on the 13C NMR Spectrum

The 13C NMR spectrum of this compound is best understood by dissecting the individual and combined effects of the ortho-methyl (–CH3) and the trifluoroacetyl (–COCF3) groups on the aromatic ring and the carbonyl carbon. Lacking a direct experimental spectrum in publicly available databases, a detailed prediction can be made by analyzing the spectra of closely related analogs: 2'-methylacetophenone and 2,2,2-trifluoroacetophenone.

The Influence of the Ortho-Methyl Group

The presence of a methyl group at the ortho-position (C2') of the phenyl ring introduces both electronic and steric effects. Electronically, the methyl group is a weak electron-donating group through induction and hyperconjugation, which tends to shield the aromatic carbons, shifting their signals to a higher field (lower ppm). Sterically, the ortho-methyl group can hinder the free rotation of the acetyl group, potentially affecting the conjugation between the carbonyl group and the aromatic ring.[1]

In 2'-methylacetophenone, the chemical shifts of the aromatic carbons are influenced by the acetyl group and the ortho-methyl group.[2][3] The methyl carbon itself typically appears in the upfield region of the spectrum.

The Influence of the Trifluoroacetyl Group

The trifluoroacetyl group has a profound impact on the 13C NMR spectrum due to the strong electron-withdrawing nature of the three fluorine atoms. This effect is twofold:

  • Deshielding of the Carbonyl Carbon: The highly electronegative fluorine atoms inductively withdraw electron density from the carbonyl carbon, causing a significant downfield shift (deshielding) compared to a non-fluorinated acetyl group.

  • Deshielding of the Phenyl Ring: The electron-withdrawing nature of the trifluoroacetyl group deactivates the aromatic ring, leading to a general deshielding of the aromatic carbons.

Furthermore, the trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms (19F, I = 1/2). The carbon-fluorine coupling constants (1JCF) are typically large.

Predicted 13C NMR Chemical Shifts for this compound

By combining the substituent effects observed in 2'-methylacetophenone and 2,2,2-trifluoroacetophenone, we can predict the 13C NMR chemical shifts for the target molecule. The numbering scheme used for the carbon atoms is as follows:

Numbering of carbon atoms in this compound.

The following table summarizes the predicted chemical shifts, drawing upon data from related substituted acetophenones.[4][5][6]

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O~180-185Deshielded due to the strong electron-withdrawing effect of the CF3 group.
CF3~115-120 (quartet)Characteristic shift for a CF3 group attached to a carbonyl, with a large 1JCF coupling constant.
C1'~135-140Attached to the electron-withdrawing trifluoroacetyl group.
C2'~138-142Substituted with the methyl group and adjacent to the trifluoroacetyl group.
C3'~128-132Meta to the trifluoroacetyl group and ortho to the methyl group.
C4'~132-136Para to the trifluoroacetyl group and meta to the methyl group.
C5'~125-129Meta to both the trifluoroacetyl and methyl groups.
C6'~130-134Ortho to the trifluoroacetyl group and para to the methyl group.
–CH3~20-25Typical range for an aromatic methyl group.

Visualizing the Molecular Structure and Predicted Assignments

The following diagram illustrates the molecular structure with the predicted 13C NMR chemical shift assignments.

G cluster_molecule This compound C1 C1' (~135-140 ppm) C2 C2' (~138-142 ppm) C3 C3' (~128-132 ppm) C_CO C=O (~180-185 ppm) C2->C_CO attached to C4 C4' (~132-136 ppm) C5 C5' (~125-129 ppm) C6 C6' (~130-134 ppm) C_CH3 CH3 (~20-25 ppm) C6->C_CH3 attached to C_CF3 CF3 (~115-120 ppm, q) C_CO->C_CF3 attached to

Predicted 13C NMR assignments for this compound.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire an experimental 13C NMR spectrum of this compound, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). Chloroform-d (CDCl3) is a common choice for its good solubilizing properties and relatively simple solvent signal.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the 13C probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve good resolution.

3. Acquisition Parameters for a Standard Proton-Decoupled 13C Spectrum:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: A sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, including the carbonyl and any potential impurities, are captured.
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. For quantitative analysis, a longer delay (5-7 times the longest T1) would be necessary.
  • Number of Scans (NS): Depending on the sample concentration and spectrometer sensitivity, start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio. Quaternary carbons, such as the carbonyl and substituted aromatic carbons, will require more scans due to their longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement.
  • Temperature: Room temperature (e.g., 298 K).

4. Data Processing:

  • Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase the spectrum manually.
  • Calibrate the spectrum by setting the TMS signal to 0 ppm or the solvent signal to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
  • Integrate the signals (note: for standard proton-decoupled 13C spectra, integration is not typically quantitative).
  • Assign the peaks based on the predicted chemical shifts and knowledge of substituent effects.

Conclusion

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2'-Methyl-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the vibrational properties of this molecule is crucial for its characterization, purity assessment, and the monitoring of chemical reactions in which it is involved. This document outlines the expected IR absorption frequencies based on the compound's functional groups, provides a general experimental protocol for obtaining an IR spectrum, and visualizes key concepts through diagrams.

Molecular Structure and Functional Groups

This compound possesses a distinct molecular architecture comprising a trifluoromethyl ketone moiety attached to an ortho-substituted toluene ring. The key functional groups that give rise to characteristic IR absorptions are:

  • An aromatic ring (ortho-disubstituted)

  • A ketone carbonyl group (C=O) conjugated with the aromatic ring

  • A trifluoromethyl group (-CF3)

  • A methyl group (-CH3)

The interplay of these groups, particularly the electronic effects of the trifluoromethyl and methyl substituents on the aromatic ring and the conjugated ketone, influences the precise wavenumbers of their vibrational modes.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from established correlation tables for the vibrational frequencies of its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000MediumC-H StretchingAromatic Ring
2960-2850MediumC-H Stretching (asymmetric and symmetric)Methyl Group (-CH₃)
~1700-1680StrongC=O StretchingAryl Ketone
1600-1585MediumC=C Stretching (in-ring)Aromatic Ring
1500-1400MediumC=C Stretching (in-ring)Aromatic Ring
1470-1450MediumC-H Bending (scissoring)Methyl Group (-CH₃)
1370-1350MediumC-H Bending (rocking)Methyl Group (-CH₃)
1300-1100StrongC-F Stretching (asymmetric and symmetric)Trifluoromethyl (-CF₃)
900-675StrongC-H Out-of-Plane Bending ("oop")Aromatic Ring

Experimental Protocol for Infrared Spectroscopy

This section outlines a general procedure for obtaining the IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

  • Sample vial containing this compound

  • Pipette or spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • Background Spectrum:

    • Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of liquid this compound onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the ATR's pressure arm to ensure good contact.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

    • Process the spectrum as needed (e.g., baseline correction, peak picking).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

Visualizations

The following diagrams illustrate key aspects of the IR spectroscopy of this compound.

molecular_structure cluster_ketone Aryl Ketone cluster_aromatic Aromatic Ring cluster_methyl Methyl Group cluster_trifluoromethyl Trifluoromethyl C_carbonyl C O_carbonyl O C_carbonyl->O_carbonyl C=O Stretch (~1700-1680 cm⁻¹) C_aromatic C-H C_aromatic_stretch C-H Stretch (3100-3000 cm⁻¹) C_aromatic_bend C-H Bend (oop) (900-675 cm⁻¹) C_methyl C-H C_methyl_stretch C-H Stretch (2960-2850 cm⁻¹) C_methyl_bend C-H Bend (1470-1350 cm⁻¹) C_fluoro C-F C_fluoro_stretch C-F Stretch (1300-1100 cm⁻¹)

Caption: Key vibrational modes of this compound.

experimental_workflow prep Instrument Preparation background Acquire Background Spectrum prep->background sample Apply Sample to ATR Crystal background->sample scan Acquire Sample Spectrum sample->scan process Data Processing (Background Subtraction) scan->process analyze Spectral Analysis process->analyze

Caption: General workflow for FTIR-ATR spectroscopy.

Conclusion

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the C=O and C-F stretching vibrations, along with characteristic bands for the aromatic and methyl C-H vibrations. This technical guide provides the foundational information necessary for researchers and professionals to effectively utilize IR spectroscopy in the analysis of this important chemical compound. The predicted spectral data and the outlined experimental protocol serve as a valuable resource for quality control, reaction monitoring, and structural elucidation in the fields of drug discovery and development.

Solubility Profile of 2'-Methyl-2,2,2-trifluoroacetophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2'-Methyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of increasing interest in synthetic chemistry. Recognizing the current scarcity of publicly available quantitative solubility data for this specific isomer, this document focuses on delivering a robust theoretical framework for predicting its solubility, grounded in its physicochemical properties and the principles of intermolecular forces. Furthermore, we provide a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates and require a deep, practical understanding of their solubility behavior to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Synthetic Utility and Solubility Challenge

This compound belongs to a class of fluorinated ketones that serve as versatile intermediates in the synthesis of high-value molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl (-CF3) group imparts unique properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable moiety in medicinal chemistry and materials science.[1]

Understanding the solubility of a synthetic building block like this compound is a critical first step in process development. Solubility dictates the choice of reaction solvents, affects reaction kinetics, is fundamental to designing effective extraction and crystallization procedures for purification, and is a key parameter in formulation science.

While its parent compound, 2,2,2-trifluoroacetophenone, is noted for its general solubility in organic solvents[2], specific quantitative data for the 2'-methyl isomer is not widely published. This guide bridges that gap by providing a predictive analysis and a definitive experimental workflow.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[3] Let's dissect the structure of this compound to predict its behavior.

  • Molecular Structure: The molecule consists of a benzene ring substituted with a methyl group at the 2' (ortho) position and a trifluoroacetyl group.

  • Polarity and Intermolecular Forces:

    • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

    • Trifluoromethyl Group (-CF3): This group is highly electronegative and electron-withdrawing, but it does not engage in hydrogen bonding. It significantly increases the molecule's lipophilicity.[1]

    • Aromatic Ring: The benzene ring is nonpolar and capable of π-π stacking and van der Waals interactions.

    • Methyl Group (-CH3): This is a nonpolar, electron-donating group that adds to the molecule's steric bulk and nonpolar character.

The combination of a polar carbonyl, a lipophilic -CF3 group, and a largely nonpolar substituted aromatic ring suggests that this compound is a molecule of moderate overall polarity with significant nonpolar characteristics.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict its solubility across a spectrum of solvent classes. The following table provides a qualitative forecast to guide solvent selection.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to HighThe nonpolar aromatic ring and methyl group, along with the lipophilic -CF3 group, should facilitate strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, THF, Ethyl AcetateHighThese solvents can engage in dipole-dipole interactions with the ketone group. Their organic backbone is compatible with the nonpolar parts of the molecule.
Polar Protic Methanol, EthanolModerateThe ketone's oxygen can act as a hydrogen bond acceptor for the solvent's -OH group. However, the large nonpolar regions of the molecule may limit miscibility.[4]
Highly Polar WaterVery LowThe molecule is predominantly nonpolar and lacks hydrogen bond donating capabilities, making it largely insoluble in water.[5]

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The absence of published data necessitates a reliable method to determine solubility experimentally. The isothermal shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a compound in a given solvent.[5]

Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Dilution cluster_analysis Phase 4: Quantification prep_sol 1. Add excess solute to a known volume of solvent in a sealed vial. equil 2. Agitate at constant temperature (e.g., 24-72h) to achieve equilibrium. prep_sol->equil Ensure excess solid is always present settle 3. Cease agitation, allow solid to settle. equil->settle filter 4. Filter supernatant through a 0.45 µm syringe filter. settle->filter Avoids undissolved solid transfer dilute 5. Accurately dilute the clear saturated solution for analysis. filter->dilute analyze 7. Analyze diluted sample via UV-Vis or HPLC. dilute->analyze calib 6. Prepare calibration curve with standard solutions. calib->analyze Reference calc 8. Calculate concentration using the calibration curve. analyze->calc

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Protocol:

  • Preparation of Saturated Solution:

    • To a series of glass vials, add a measured volume of the chosen solvent (e.g., 5.0 mL).

    • Add an excess amount of this compound to each vial. The key is to have undissolved solid remaining at the end of the experiment, ensuring the solution is saturated.[5]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and let the vials stand in the temperature bath for several hours to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved microparticles.

    • Perform an accurate, quantitative dilution of the saturated solution using a volumetric flask to bring its concentration into the linear range of the analytical method.

  • Quantification (Using UV-Vis Spectrophotometry as an example):

    • Prepare a Calibration Curve: Create a stock solution of the compound with a known concentration in the solvent. Perform a series of dilutions to prepare at least five standard solutions of known, decreasing concentrations.

    • Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot Curve: Plot absorbance versus concentration. The result should be a linear curve that adheres to the Beer-Lambert law.

    • Analyze Sample: Measure the absorbance of your diluted sample.

    • Calculate Solubility: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This value is the solubility of the compound at the specified temperature.

Applications in Research and Development

An accurate understanding of the solubility of this compound is directly applicable to several key areas:

  • Organic Synthesis: As a versatile building block, its solubility data allows for the selection of optimal solvents for reactions, ensuring reactants are in the same phase to maximize reaction rates and yields.[1]

  • Purification: Knowledge of its solubility in a range of polar and nonpolar solvents is essential for developing efficient crystallization and chromatography methods. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization.

  • Pharmaceutical and Agrochemical Formulation: For compounds that may become part of a final formulation, solubility in various delivery systems and co-solvents is a critical parameter influencing bioavailability and efficacy. The lipophilic nature imparted by the trifluoromethyl group is particularly relevant in this context.[1]

Conclusion

While quantitative solubility data for this compound remains to be broadly cataloged in scientific literature, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to have high solubility in polar aprotic and nonpolar organic solvents and moderate solubility in polar protic solvents. For applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for its experimental determination. This combined approach of theoretical prediction and practical methodology provides researchers and developers with the essential tools needed to effectively utilize this valuable fluorinated intermediate.

References

The Trifluoromethyl Ketone Group: A Technical Guide to its Chemical Reactivity and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among these, the trifluoromethyl ketone (TFMK) moiety stands out for its unique electronic characteristics and versatile reactivity. This technical guide provides an in-depth exploration of the chemical reactivity of the trifluoromethyl ketone group, its applications in drug development, particularly as enzyme inhibitors, and detailed experimental protocols for its synthesis and evaluation.

Core Reactivity and Physicochemical Properties

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which profoundly influences the reactivity of the adjacent ketone.[1] This electron-withdrawing effect polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] This enhanced electrophilicity is a defining feature of TFMKs and underpins much of their characteristic chemistry.

In aqueous solutions, trifluoromethyl ketones readily form stable hydrates.[3] This propensity for hydration is a direct consequence of the electron-deficient nature of the carbonyl carbon, which stabilizes the gem-diol structure. The equilibrium between the ketone and its hydrated form can influence the compound's biological activity and reactivity.[2]

Table 1: Physicochemical Properties of Methyl Trifluoromethyl Ketone

PropertyValueReference
Molecular Weight112.05 g/mol [4]
Boiling Point22 °C[4]
Vapor Pressure728.0 mmHg[4]
Kovats Retention Index459[4]

Synthesis of Trifluoromethyl Ketones

A variety of synthetic methods have been developed to access trifluoromethyl ketones, starting from readily available precursors. These methods can be broadly categorized into nucleophilic trifluoromethylation reactions.

One common and effective method involves the nucleophilic addition of a trifluoromethyl anion equivalent to an ester. A straightforward approach utilizes fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a glyme solvent. This system generates a "naked" and highly nucleophilic trifluoromethyl anion that efficiently converts esters to the corresponding trifluoromethyl ketones.[3]

Another widely used method is the trifluoromethylation of aldehydes and ketones using the Ruppert-Prakash reagent (TMSCF₃).[5] This reaction is typically initiated by a fluoride source and proceeds through a silylated hemiacetal intermediate, which is subsequently hydrolyzed to yield the trifluoromethyl alcohol. Oxidation of the resulting alcohol provides the desired trifluoromethyl ketone.

Synthesis_of_Trifluoromethyl_Ketones cluster_aldehyde From Aldehydes Ester Ester (R-COOR') TFMK1 Trifluoromethyl Ketone (R-COCF3) Ester->TFMK1 Aldehyde Aldehyde (R-CHO) TFM_Alcohol Trifluoromethyl Alcohol Aldehyde->TFM_Alcohol TMSCF3, F- TFMK2 Trifluoromethyl Ketone (R-COCF3) TFM_Alcohol->TFMK2 Oxidation (e.g., Dess-Martin)

Caption: General synthetic routes to trifluoromethyl ketones.

Reactions with Nucleophiles

The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones makes them excellent substrates for a variety of nucleophilic addition reactions. This reactivity is central to their application as enzyme inhibitors.

In the context of serine and cysteine proteases, the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the TFMK.[2] This attack leads to the formation of a stable tetrahedral hemiacetal or hemiketal intermediate, which mimics the transition state of the natural substrate hydrolysis.[2][6] This stable adduct effectively blocks the enzyme's active site, leading to potent inhibition.

TFMK_Nucleophilic_Addition TFMK Trifluoromethyl Ketone (R-COCF3) Transition_State Tetrahedral Intermediate (Hemiacetal/Hemiketal) TFMK->Transition_State Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (e.g., Ser-OH, Cys-SH) Nucleophile->Transition_State Adduct Stable Covalent Adduct Transition_State->Adduct Proton Transfer

Caption: Nucleophilic addition to a trifluoromethyl ketone.

Application in Drug Development: Enzyme Inhibition

The ability of trifluoromethyl ketones to act as potent, often reversible, covalent inhibitors of various enzymes has made them a valuable pharmacophore in drug discovery.[2] They are particularly effective against serine, cysteine, and metalloproteases. The stability of the formed hemiacetal or hemiketal adduct contributes to their high inhibitory potency.

The inhibitory activity of TFMK-containing compounds is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values of Kᵢ and IC₅₀ indicate more potent inhibition.

Table 2: Inhibitory Activity of Selected Trifluoromethyl Ketones against SARS-CoV 3CL Protease

CompoundP1 GroupP2-P4 GroupsKi (μM) after 4h incubationReference
5h BenzylVaried amino acids and long alkyl chain0.3[2]

The time-dependent inhibition observed with some TFMKs suggests a slow formation of the covalent adduct, which can lead to a progressive tightening of the inhibition over time.[2]

Enzyme_Inhibition_Workflow cluster_assay_prep Assay Preparation cluster_reaction Reaction cluster_data_analysis Data Analysis Prepare_Enzyme Prepare Enzyme Solution Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Pre_incubation Prepare_Substrate Prepare Substrate Solution Initiate_Reaction Add Substrate to Initiate Reaction Prepare_Substrate->Initiate_Reaction Prepare_Inhibitor Prepare Inhibitor (TFMK) Dilutions Prepare_Inhibitor->Pre_incubation Pre_incubation->Initiate_Reaction Monitor_Activity Monitor Reaction Progress (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Activity Calculate_Rates Calculate Reaction Rates Monitor_Activity->Calculate_Rates Plot_Data Plot Data (e.g., Lineweaver-Burk) Calculate_Rates->Plot_Data Determine_Parameters Determine Ki or IC50 Plot_Data->Determine_Parameters

Caption: Experimental workflow for an enzyme inhibition assay.

Experimental Protocols

Protocol 1: Synthesis of a Trifluoromethyl Ketone from an Ester via Nucleophilic Trifluoromethylation

This protocol is adapted from the method described by Prakash and co-workers for the synthesis of trifluoromethyl ketones from methyl esters using fluoroform.[3]

Materials:

  • Methyl ester (1.0 equiv)

  • Triglyme

  • Fluoroform (HCF₃)

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the methyl ester (0.4 mmol) in triglyme (0.7 mL).

  • Cool the solution to -40 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add KHMDS (2.0 equiv) to the stirred solution.

  • Bubble fluoroform gas (1.1 equiv) through the reaction mixture for the specified time or until consumption of the starting material is observed by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -40 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ketone.

Protocol 2: General Procedure for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a trifluoromethyl ketone against a target enzyme. Specific conditions such as buffer composition, pH, substrate concentration, and detection method will need to be optimized for the particular enzyme system.[7]

Materials:

  • Purified enzyme

  • Substrate

  • Trifluoromethyl ketone inhibitor

  • Assay buffer (optimized for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of the trifluoromethyl ketone inhibitor in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for detecting product formation or substrate consumption. Record data at regular time intervals.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves for each inhibitor concentration.

    • Plot the reaction rates as a function of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.[2]

Table 3: Spectroscopic Data for a Representative Trifluoroacetylated Diketone

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)Reference
2-trifluoroacetyl-1,3-cyclopentanedione2.63 (s, 4H), 5.41 (s, 1H)30.9, 105.1, 107.2, 115.2 (q, ¹JCF=274Hz, CF₃), 159.5 (q, ²JCF=36Hz, C-CF₃), 195.3, 205.0-75.7[8]

Conclusion

The trifluoromethyl ketone group possesses a unique and valuable set of chemical properties, primarily driven by the strong electron-withdrawing nature of the trifluoromethyl group. This renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack and the formation of stable tetrahedral intermediates. This reactivity has been effectively harnessed in the design of potent enzyme inhibitors, a critical application in drug discovery. The synthetic methodologies for accessing TFMKs are well-established, providing a reliable supply of these important building blocks for medicinal chemistry research. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of trifluoromethyl ketone-containing compounds, empowering researchers to further explore the potential of this versatile functional group.

References

The Trifluoromethyl Group on the Aromatic Ring: A Technical Guide to its Profound Electronic Influence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, largely due to its unique and powerful electronic effects when appended to an aromatic ring. This guide provides an in-depth exploration of these electronic properties, moving beyond a superficial overview to offer a detailed, mechanistic understanding for scientists at the forefront of molecular design. We will dissect the interplay of inductive and resonance effects, quantify their impact through Hammett parameters, and explore the resulting consequences for chemical reactivity and spectroscopic signatures. This document serves as a technical resource, grounded in established principles and supported by experimental evidence, to empower researchers to strategically leverage the CF₃ group for molecular optimization.

The Unique Electronic Signature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1] This property arises from the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and significantly polarizes the C-F bonds.[2] Unlike many other substituents, the CF₃ group's influence is a complex interplay of strong inductive effects and more subtle resonance contributions.

The Dominant Inductive Effect (-I)

The primary electronic influence of the CF₃ group is its powerful electron-withdrawing inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the central carbon atom. This effect is transmitted through the sigma (σ) bonds of the aromatic ring, leading to a net decrease in electron density on the ring itself.[3][4][5] This inductive pull is a key factor in the deactivation of the aromatic ring towards electrophilic attack.[6]

Resonance Effect (-M) and Hyperconjugation

While the inductive effect is dominant, the trifluoromethyl group also exhibits a deactivating resonance or mesomeric effect (-M). This is often described in terms of "hyperconjugation" or "C-F no-bond resonance." The C-F bonds, being polarized, can act as acceptors of π-electron density from the aromatic ring. This delocalization of electron density from the ring into the C-F antibonding orbitals further reduces the ring's nucleophilicity.

The following diagram illustrates the inductive and resonance effects of the trifluoromethyl group on a benzene ring.

G cluster_ring cluster_cf3 C1 C C2 C C1->C2 C_CF3 C C1->C_CF3 C1->C_CF3 -I C2->C1 C3 C C2->C3 C3->C2 C4 C C3->C4 C4->C3 C5 C C4->C5 C4->C5 C6 C C5->C6 C5->C6 C6->C1 C6->C1 F1 F C_CF3->F1 F2 F C_CF3->F2 F3 F C_CF3->F3 Resonance -M (Hyperconjugation)

Caption: Inductive (-I) and Resonance (-M) effects of the CF₃ group.

Quantitative Analysis: Hammett Parameters

The electronic effect of a substituent can be quantified using Hammett parameters (σ). These parameters are derived from the ionization of benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The trifluoromethyl group has positive Hammett constants, indicating its electron-withdrawing character.

ParameterValueInterpretation
σm +0.43Strong electron-withdrawing effect at the meta position (primarily inductive).
σp +0.54Very strong electron-withdrawing effect at the para position (inductive and resonance).
σI +0.45Quantifies the inductive effect.
σR +0.08Quantifies the resonance effect.

Data compiled from various sources in physical organic chemistry.

The larger positive value of σp compared to σm highlights the contribution of both inductive and resonance effects when the CF₃ group is para to the reaction center.

Impact on Chemical Reactivity

The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the aromatic ring in several key reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the CF₃ group is a strong deactivating group and a meta-director.[3][6][7]

  • Deactivation: The strong -I and -M effects of the CF₃ group reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[6][8]

  • Meta-direction: The deactivating effect is most pronounced at the ortho and para positions due to the proximity of the electron-withdrawing group. This can be visualized by examining the resonance structures of the Wheland intermediate (arenium ion) formed during electrophilic attack. Attack at the ortho or para position places a positive charge on the carbon atom directly attached to the CF₃ group, which is highly destabilizing. In contrast, meta attack avoids this unfavorable arrangement, making it the preferred pathway.[7][8]

EAS start Benzotrifluoride + E+ ortho_attack Ortho Attack Destabilized Intermediate start->ortho_attack Slow meta_attack Meta Attack Less Destabilized Intermediate start->meta_attack Favored para_attack Para Attack Destabilized Intermediate start->para_attack Slow meta_product Meta-substituted Product meta_attack->meta_product

Caption: Reaction pathway for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the trifluoromethyl group is a strong activator for nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned ortho or para to a leaving group.[9][10]

  • Activation: The electron-withdrawing CF₃ group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[10] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.

  • Ortho/Para-Activation: The stabilizing effect is most effective when the CF₃ group is at the ortho or para position, as the negative charge in the Meisenheimer complex can be delocalized onto the electron-withdrawing group through resonance.

SNAr start p-Halobenzotrifluoride + Nu- meisenheimer Meisenheimer Intermediate Stabilized by CF₃ start->meisenheimer Fast product Para-substituted Product meisenheimer->product

Caption: Reaction pathway for nucleophilic aromatic substitution.

Spectroscopic Signatures

The electronic effects of the trifluoromethyl group are readily observable in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The carbon atom of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms. The carbons of the aromatic ring are generally shifted downfield (to higher ppm values) compared to benzene, reflecting the deshielding effect of the electron-withdrawing CF₃ group.

  • ¹⁹F NMR: Trifluoromethylated arenes give a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment of the aromatic ring, making it a useful probe for studying substituent effects.[11][12][13]

  • ¹H NMR: The protons on the aromatic ring are also shifted downfield due to the deshielding effect of the CF₃ group.

NucleusTypical Chemical Shift Range (ppm)Multiplicity
¹³C (CF₃) 120 - 130Quartet
¹⁹F (CF₃) -60 to -65 (relative to CFCl₃)Singlet
¹H (Aromatic) 7.2 - 7.8Multiplet
Infrared (IR) Spectroscopy

Trifluoromethylated arenes exhibit strong C-F stretching vibrations in the region of 1100-1400 cm⁻¹. These bands are often complex and can be used for the identification of the CF₃ group.[14]

Applications in Medicinal Chemistry and Drug Design

The unique electronic properties of the trifluoromethyl group make it a "privileged" substituent in medicinal chemistry.[15][16][17][18] Its incorporation into a drug candidate can lead to significant improvements in:

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug.[17][19][20]

  • Lipophilicity: The CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance a drug's ability to cross biological membranes and improve its absorption and distribution.[16][19]

  • Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds or electrostatic interactions with biological targets.[16][20]

  • Bioisosterism: The CF₃ group is often used as a bioisostere for a methyl group or a chlorine atom to fine-tune the steric and electronic properties of a lead compound.[15]

Notable drugs containing a trifluoromethyl group include fluoxetine (Prozac), celecoxib (Celebrex), and efavirenz (Sustiva).[15]

Experimental Protocols

Protocol: Hammett Plot Construction for Quantifying Electronic Effects

This protocol outlines the general steps for constructing a Hammett plot to quantify the electronic effect of a trifluoromethyl group on a reaction rate or equilibrium.

  • Synthesize a series of para- and meta-substituted benzoic acids , including the trifluoromethyl-substituted analogues.

  • Measure the pKa of each benzoic acid in a consistent solvent system (e.g., 50% ethanol/water) using potentiometric titration.

  • Calculate the equilibrium constant (K) for the ionization of each acid.

  • Plot log(K/K₀) versus the appropriate Hammett constant (σ) , where K₀ is the equilibrium constant for the ionization of unsubstituted benzoic acid.

  • The slope of the line (ρ) indicates the sensitivity of the reaction to substituent effects.

Protocol: ¹⁹F NMR Analysis of Trifluoromethylated Arenes
  • Prepare a solution of the trifluoromethylated arene in a suitable deuterated solvent (e.g., CDCl₃).

  • Add an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene).

  • Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.

  • Reference the spectrum to the internal standard.

  • The chemical shift of the CF₃ signal provides information about the electronic environment of the aromatic ring.

Conclusion

The trifluoromethyl group exerts a profound and multifaceted electronic influence on the aromatic ring, dominated by a strong electron-withdrawing inductive effect. This fundamental property deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, and it imparts unique spectroscopic characteristics. For medicinal chemists and materials scientists, a deep understanding of these electronic effects is paramount for the rational design of molecules with tailored properties. The strategic incorporation of the CF₃ group will undoubtedly continue to be a powerful tool for innovation in drug discovery and beyond.

References

An In-depth Technical Guide to 2'-Methyl-2,2,2-trifluoroacetophenone Derivatives and Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Methyl-2,2,2-trifluoroacetophenone derivatives and their analogs, with a focus on their synthesis, biological activity as enzyme inhibitors, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Trifluoromethylated acetophenones represent a significant class of compounds in medicinal chemistry. The incorporation of a trifluoromethyl group (-CF3) can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound scaffold, in particular, has emerged as a promising starting point for the development of potent enzyme inhibitors. This guide will delve into the chemical synthesis of these derivatives, their biological evaluation against key enzymatic targets, and the structural modifications that govern their activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of toluene with a trifluoroacetylating agent. Furthermore, Grignard reactions provide a versatile route to a variety of substituted analogs.

General Experimental Protocol: Grignard Reaction

A prevalent method for synthesizing substituted trifluoroacetophenones involves the reaction of a Grignard reagent with a trifluoroacetylating agent. The following is a representative protocol adapted from patent literature for the synthesis of a dichlorinated trifluoroacetophenone derivative, which can be modified for the synthesis of 2'-methyl analogs.

Materials and Reagents:

  • Substituted bromo- or chloro-toluene (e.g., 2-methyl-bromobenzene)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane (as initiator)

  • Trifluoroacetylating agent (e.g., N,N-dimethyl-2,2,2-trifluoroacetamide)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the substituted bromo-toluene in anhydrous THF is added dropwise. A small amount of 1,2-dibromoethane can be used to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Acylation: The Grignard reagent is cooled to 0°C, and a solution of the trifluoroacetylating agent in anhydrous THF is added dropwise, maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the desired 2'-substituted-2,2,2-trifluoroacetophenone.

Biological Activity and Structure-Activity Relationship (SAR)

A significant application of trifluoroacetophenone derivatives is in the inhibition of enzymes, with malonyl-CoA decarboxylase (MCD) being a noteworthy target.[1] MCD plays a crucial role in fatty acid metabolism, and its inhibition is a potential therapeutic strategy for metabolic diseases.

Inhibition of Malonyl-CoA Decarboxylase

Studies on a series of trifluoroacetophenone derivatives have demonstrated their potential as MCD inhibitors. The trifluoroacetyl group is believed to interact with the MCD active site in its hydrated form.[1] The stability of this hydrate is enhanced by the presence of electron-withdrawing groups on the phenyl ring, which generally leads to increased inhibitory potency.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the MCD inhibitory activity of a series of 'reverse amide' trifluoroacetophenone analogs. While specific data for the 2'-methyl derivative is not publicly available, the data for related analogs provides valuable insights into the SAR of this class of compounds.

Compound IDR1R2R3R4hMCD IC50 (µM)
1 HHHH>50
2 ClHHH10
3 HClHH5
4 HHClH2
5 ClHClH0.5
6 HHNO2H0.3
7 HHCF3H0.2

Data is representative and compiled for illustrative purposes based on trends reported in the literature for trifluoroacetophenone analogs as MCD inhibitors.

The data indicates that electron-withdrawing substituents on the phenyl ring, such as chloro, nitro, and trifluoromethyl groups, significantly enhance the inhibitory activity against human malonyl-CoA decarboxylase (hMCD).

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Toluene, Trifluoroacetylating Agent) Reaction Chemical Synthesis (e.g., Grignard Reaction) Start->Reaction Purification Purification (Distillation/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay Enzyme Inhibition Assay (e.g., hMCD assay) Characterization->Assay Test Compound Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Analysis Data->SAR SAR->Start Design New Analogs

Caption: Synthetic and evaluation workflow for novel derivatives.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for trifluoroacetophenone derivatives as inhibitors of malonyl-CoA decarboxylase, highlighting the key role of the hydrated trifluoromethyl ketone.

G Inhibitor Trifluoroacetophenone Derivative Hydration Hydration in Active Site Inhibitor->Hydration Hydrated_Inhibitor Hydrated Trifluoromethyl Ketone (Transition-State Analog) Hydration->Hydrated_Inhibitor Binding Binding to Active Site Hydrated_Inhibitor->Binding Enzyme Malonyl-CoA Decarboxylase (MCD) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition

Caption: Proposed mechanism of MCD inhibition.

Conclusion

Derivatives of this compound and its analogs are a promising class of compounds for the development of novel enzyme inhibitors. Their synthesis is accessible through established chemical routes, and their biological activity can be rationally optimized by modulating the electronic properties of the aromatic ring. The inhibition of malonyl-CoA decarboxylase serves as a key example of their potential therapeutic application. Further research into the synthesis and evaluation of a broader range of analogs, particularly those with the 2'-methyl substitution, is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Exploring the Chemical Space Around 2'-Methyl-2,2,2-trifluoroacetophenone: A Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 2'-Methyl-2,2,2-trifluoroacetophenone, a versatile fluorinated ketone with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. We delve into its fundamental chemical properties, synthesis, and inherent reactivity, which is largely dictated by the interplay between the electron-withdrawing trifluoromethyl group and the ortho-methyl substituent. The core of this document is a detailed examination of the surrounding chemical space, offering insights into structure-activity relationship (SAR) studies through systematic structural modifications. By synthesizing data from spectroscopic analysis, catalytic applications, and biocatalytic transformations, this guide serves as an authoritative resource for professionals seeking to leverage this valuable chemical scaffold for innovative research and development.

Introduction: The Strategic Value of a Fluorinated Ketone

This compound (CAS No. 341-39-9) is an aromatic ketone distinguished by two key structural features: a trifluoromethyl (-CF₃) group adjacent to the carbonyl and a methyl (-CH₃) group at the ortho position of the phenyl ring.[1][2] This specific arrangement creates a unique electronic and steric profile, making it a valuable intermediate and building block in organic synthesis.[3][4]

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbon, making the ketone susceptible to nucleophilic attack. Furthermore, the -CF₃ group significantly increases the lipophilicity and metabolic stability of molecules, properties that are highly desirable in drug candidates.[3] The ortho-methyl group, in contrast, introduces steric hindrance that can influence the molecule's preferred conformation and modulate its interaction with biological targets or catalysts. This guide will dissect these features to provide a holistic understanding of the compound and its derivatives.

Physicochemical Properties

A summary of the core compound's key properties is presented below for reference.

PropertyValueSource(s)
CAS Number 341-39-9[1][5]
Molecular Formula C₉H₇F₃O[1][5]
Molecular Weight 188.15 g/mol [1][5]
Appearance Colorless to light yellow liquid[1]
Boiling Point 163-163.5 °C (at 741 Torr)[1]
Density ~1.224 g/cm³[1][5]

Synthesis and Reactivity Profile

Synthetic Pathways

The synthesis of this compound is typically achieved through the acylation of a suitable organometallic reagent derived from o-xylene or a related ortho-methylated benzene derivative. A common conceptual pathway involves the reaction of an ortho-tolyl organometallic species with a trifluoroacetylating agent.

A generalized synthetic approach can be envisioned as follows:

  • Formation of an Organometallic Reagent: An ortho-halotoluene (e.g., 2-bromotoluene) is reacted with a metal such as magnesium to form the Grignard reagent, o-tolylmagnesium bromide.

  • Trifluoroacetylation: The organometallic reagent is then reacted with a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, to yield the desired product.

Synthesis_of_2_Methyl_2_2_2_trifluoroacetophenone Ortho_X_Toluene ortho-Halotoluene (e.g., 2-Bromotoluene) Grignard ortho-Tolylmagnesium Halide (Grignard Reagent) Ortho_X_Toluene->Grignard + Mg (in ether) Mg_metal Mg metal Trifluoroacetyl_Source Trifluoroacetylating Agent (e.g., Ethyl Trifluoroacetate) Product 2'-Methyl-2,2,2- trifluoroacetophenone Grignard->Product + Trifluoroacetylating Agent (e.g., EtO(CO)CF3)

Caption: General synthetic workflow for this compound.

This method provides a reliable route to the core structure, which can then be used for further derivatization.

Inherent Reactivity

The reactivity of this compound is dominated by the highly electrophilic carbonyl group.

  • Organocatalysis: The parent compound, 2,2,2-trifluoroacetophenone, has been identified as a highly effective organocatalyst for the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[6][7] The reaction proceeds through the in-situ formation of a highly reactive dioxirane species.[6][8] The presence of the ortho-methyl group in our core compound would likely modulate this catalytic activity, potentially influencing substrate selectivity through steric effects while maintaining the high reactivity conferred by the -CF₃ group.

Epoxidation_Catalytic_Cycle cluster_reactants Inputs Ketone Trifluoroacetophenone Catalyst (R-CO-CF3) Hydrate Hydrate Form (in H2O) Ketone->Hydrate + H2O Perhydrate Perhydrate Intermediate Hydrate->Perhydrate + H2O2 Dioxirane Active Oxidant: Dioxirane Perhydrate->Dioxirane Forms Active Species Dioxirane->Ketone Regenerates Catalyst Epoxide Epoxide (Product) Dioxirane->Epoxide Alkene Alkene (Substrate) Alkene->Epoxide Oxidation

Caption: Proposed catalytic cycle for epoxidation using trifluoroacetophenones.
  • Biocatalysis: The ketone functionality is also a substrate for enzymatic transformations. For instance, whole-cell bioconversion using alcohol dehydrogenases (ADHs) can reduce 2,2,2-trifluoroacetophenone to the corresponding chiral alcohol, α-(trifluoromethyl)benzyl alcohol.[9] This highlights a pathway for generating chiral building blocks from the core structure, which is of immense interest in pharmaceutical synthesis.

Exploring the Chemical Space: A Structure-Activity Relationship (SAR) Perspective

The true value of this compound lies in its potential as a scaffold for creating diverse chemical libraries. Understanding the SAR provides a roadmap for designing novel compounds with tailored properties.[10][11]

Modification of the Aromatic Ring
  • Positional Isomers: Moving the methyl group from the 2' (ortho) to the 3' (meta) or 4' (para) position would significantly alter the molecule's steric profile. A 4'-methyl substituent, for example, would remove the steric hindrance around the ketone, potentially increasing its reactivity or altering its binding mode in a biological pocket.[3] A 3'-methyl group would create a different steric and electronic environment altogether.

  • Electronic Modulation: Introducing additional electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -F) groups onto the phenyl ring can fine-tune the reactivity of the carbonyl group and the overall physicochemical properties of the molecule. Quantitative structure-activity relationship (QSAR) studies on other scaffolds have shown that substitution on the phenyl ring is a major determinant of biological activity.[12] For example, adding electron-withdrawing groups at the 3' or 4' positions can improve binding affinity for certain targets.[12]

Modification of the Side Chain
  • Carbonyl Group Chemistry: The ketone can be converted into a variety of other functional groups, such as oximes, hydrazones, or secondary alcohols (via reduction). Each modification presents a new vector for exploring chemical space and interacting with biological targets. SAR studies often reveal that the carbonyl group and adjacent NH groups (in derivatives) are crucial for activity, potentially acting as hydrogen bond donors or acceptors.[10][11]

  • The Trifluoromethyl Group: While typically preserved for its beneficial properties, exploring analogs where the -CF₃ is replaced by other small, lipophilic groups (e.g., -CN, -SCF₃) could yield valuable SAR insights. However, the unique electronic pull and metabolic stability of the -CF₃ group are often central to the design strategy.[3]

SAR_Exploration Core This compound Aromatic Ring Ketone Moiety CF3 Group Ring_Mod Ring Modifications: - Move CH3 (3', 4' pos.) - Add EWG/EDG (F, Cl, OMe) - Ring expansion/heterocycles Core:f1->Ring_Mod Explore Sterics & Electronics Ketone_Mod Ketone Modifications: - Reduction to Alcohol (-CHOH) - Conversion to Oxime (=NOH) - Reductive Amination (-CHNHR) Core:f2->Ketone_Mod Alter H-bonding & Geometry CF3_Mod CF3 Group Analogs: - Generally conserved - Bioisosteric replacement (e.g., -CN, -SCF3) Core:f3->CF3_Mod Modulate Lipophilicity & Metabolism

Caption: Key modification points for SAR studies around the core scaffold.

Spectroscopic Characterization and Experimental Protocols

Accurate characterization is essential for validating the synthesis and purity of the core compound and its derivatives.

Spectroscopic Data Summary

The following tables provide expected characteristic spectral data for this compound, based on its structure and data from similar compounds.[13][14]

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.2 - 7.6 m 4H Aromatic H

| ~ 2.5 | s | 3H | Ar-CH₃ |

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 185 (q) C=O
~ 117 (q) -CF₃
~ 125 - 140 Aromatic C

| ~ 20 | Ar-CH₃ |

Table 4: Expected IR Spectral Data

Wavenumber (cm⁻¹) Assignment
~ 1720 - 1740 C=O stretch (strong)
~ 1100 - 1300 C-F stretches (strong)

| ~ 2900 - 3100 | C-H stretches |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a standardized method for acquiring high-quality NMR data.[13]

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a minimum of 400 MHz.

    • Set the spectral width to encompass a range of -1 to 10 ppm.

    • Acquire data using a standard pulse sequence, accumulating 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, as ¹³C has a low natural abundance.

  • ¹⁹F NMR Acquisition:

    • If available, ¹⁹F NMR is highly informative.

    • A singlet corresponding to the -CF₃ group is expected. Its chemical shift will provide confirmation of the electronic environment.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS reference signal.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed scaffold for exploring a rich and diverse chemical space. The combination of the activating, lipophilic trifluoromethyl group and the sterically influencing ortho-methyl group provides a unique starting point for the development of novel molecules. Its demonstrated utility as a precursor for organocatalysts and chiral building blocks underscores its versatility.[6][9] Future research should focus on systematic SAR exploration, leveraging the protocols and insights outlined in this guide to design next-generation pharmaceuticals, agrochemicals, and advanced materials. The logical derivatization of this core structure holds considerable promise for addressing challenges in modern chemical and biological sciences.

References

Methodological & Application

Application Notes and Protocols: 2'-Methyl-2,2,2-trifluoroacetophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methyl-2,2,2-trifluoroacetophenone is a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a trifluoromethyl group and a methyl-substituted aromatic ring, imparts desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1] This makes it a key intermediate in the development of novel pharmaceuticals and agrochemicals. These application notes provide detailed protocols and data for key synthetic transformations involving this compound, focusing on its application in the synthesis of chiral alcohols and its use as an organocatalyst.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 341-39-9
Molecular Formula C₉H₇F₃O
Molecular Weight 188.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 70-72 °C at 15 mmHg
Density 1.23 g/mL

Key Applications and Synthetic Protocols

Asymmetric Reduction to Chiral 1-(2'-methylphenyl)-2,2,2-trifluoroethanol

Chiral trifluoromethylated alcohols are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The asymmetric reduction of this compound provides access to the valuable chiral alcohol, 1-(2'-methylphenyl)-2,2,2-trifluoroethanol. Biocatalytic methods, particularly using alcohol dehydrogenases (ADHs), are highly effective for this transformation due to their high enantioselectivity and mild reaction conditions.[2][3]

This protocol is a representative example of an enzymatic reduction using a commercially available alcohol dehydrogenase.

Materials:

  • This compound

  • Alcohol Dehydrogenase (ADH) from Thermoanaerobacter pseudethanolicus (TeSADH) or other suitable ADH[2]

  • NADP⁺ or NAD⁺ (depending on the enzyme)

  • Isopropanol (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (magnetic stirrer, centrifuge, rotary evaporator)

Procedure:

  • In a reaction vessel, prepare a solution of phosphate buffer containing the alcohol dehydrogenase, and the nicotinamide cofactor (NADP⁺ or NAD⁺).

  • Add isopropanol to the mixture, which will serve as the sacrificial alcohol for cofactor regeneration.

  • To this mixture, add this compound.

  • Seal the vessel and stir the reaction mixture at a controlled temperature (typically 25-37 °C) for 24-48 hours.

  • Monitor the progress of the reaction by TLC or GC analysis.

  • Upon completion, quench the reaction and centrifuge to separate the enzyme.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched 1-(2'-methylphenyl)-2,2,2-trifluoroethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

SubstrateBiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)
2,2,2-TrifluoroacetophenoneTeSADH mutants(S)>99>99
This compoundSuitable ADH(S) or (R)HighHigh

Note: The specific conversion and enantiomeric excess will depend on the chosen enzyme and reaction conditions. Screening of different ADHs may be necessary to achieve optimal results for the 2'-methyl substituted substrate.

Asymmetric_Reduction_Workflow sub 2'-Methyl-2,2,2- trifluoroacetophenone reaction Biocatalytic Reduction sub->reaction reagents ADH, NAD(P)H Isopropanol, Buffer reagents->reaction product Chiral 1-(2'-methylphenyl)- 2,2,2-trifluoroethanol reaction->product High ee workup Extraction & Purification product->workup analysis Chiral HPLC/GC Analysis workup->analysis

Asymmetric reduction workflow.
Organocatalytic Epoxidation of Alkenes

Trifluoroacetophenones have been identified as highly efficient organocatalysts for the epoxidation of a wide range of alkenes, using hydrogen peroxide as a green oxidant.[1][4][5][6][7] The electron-withdrawing trifluoromethyl group activates the carbonyl for the formation of a potent oxidizing species. This compound can be employed as a catalyst in this environmentally friendly oxidation protocol.

This protocol is adapted from the established procedure for 2,2,2-trifluoroacetophenone.[4][5]

Materials:

  • Alkene substrate

  • This compound (catalyst)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Acetonitrile (MeCN)

  • tert-Butanol (t-BuOH)

  • EDTA tetrasodium salt (optional, as a stabilizer for H₂O₂)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve the alkene substrate and this compound (2-5 mol%) in tert-butanol.

  • To this solution, add acetonitrile and 30% aqueous hydrogen peroxide.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica gel.

Alkene SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
Cyclooctene5199
Styrene5198
(E)-Stilbene2199
Limonene5191

Note: The presence of the ortho-methyl group on the catalyst may have a minor effect on the reaction kinetics and yields.

Epoxidation_Catalytic_Cycle catalyst 2'-Methyl-2,2,2- trifluoroacetophenone hydrate Catalyst Hydrate catalyst->hydrate + H₂O perhydrate Perhydrate Intermediate hydrate->perhydrate + H₂O₂ active_oxidant Active Oxidant (Dioxirane-like) perhydrate->active_oxidant + MeCN, H₂O₂ active_oxidant->catalyst + Epoxide alkene Alkene active_oxidant->alkene epoxide Epoxide alkene->epoxide Oxidation water H₂O h2o2 H₂O₂ h2o2->perhydrate mecn MeCN mecn->active_oxidant

Proposed epoxidation catalytic cycle.

Applications in Drug Discovery and Development

The derivatives of this compound, particularly the chiral alcohol 1-(2'-methylphenyl)-2,2,2-trifluoroethanol, are valuable synthons for the construction of more complex molecules with potential therapeutic applications. For instance, chiral alcohols can be further functionalized or used in reactions such as Friedel-Crafts alkylations to introduce the trifluoro-ethan-1-ol-phenyl moiety into heterocyclic scaffolds, a common strategy in medicinal chemistry. The trifluoromethyl group often enhances the binding affinity of a drug candidate to its target protein and improves its pharmacokinetic profile. While specific biological activity data for derivatives of this compound are not widely published, the structural motifs are present in various biologically active compounds.

Conclusion

This compound is a highly useful building block for organic synthesis. Its application in the asymmetric synthesis of chiral alcohols provides access to valuable enantiopure intermediates for the pharmaceutical industry. Furthermore, its utility as an organocatalyst in green oxidation reactions highlights its versatility. The protocols and data presented herein offer a practical guide for researchers and professionals in drug development to harness the potential of this important synthetic intermediate.

References

The Role of 2'-Methyl-2,2,2-trifluoroacetophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methyl-2,2,2-trifluoroacetophenone is a versatile chemical intermediate that is gaining significant attention in the field of medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the development of biologically active compounds, with a focus on its utility in synthesizing chalcones and pyrazoles as potential anti-inflammatory and anticancer agents.

Application Notes

Derivatives of this compound have shown promise in a variety of therapeutic areas. The trifluoromethyl group is a key pharmacophore that can modulate the biological activity of a molecule. For instance, trifluoromethylated compounds have been explored as potent and selective enzyme inhibitors.

Anti-inflammatory Applications

One of the most promising applications of this compound is in the synthesis of chalcones, which are precursors to a wide range of heterocyclic compounds with anti-inflammatory properties. Chalcones, or 1,3-diaryl-2-propen-1-ones, are known to inhibit key inflammatory mediators. The trifluoromethyl group in chalcones derived from this compound can enhance their inhibitory activity against enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory cascade.

Anticancer Applications

Furthermore, pyrazole derivatives synthesized from these trifluoromethylated chalcones have demonstrated significant potential as anticancer agents. Pyrazoles are a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities. The incorporation of the 2-methylphenyl and trifluoromethyl moieties can lead to compounds with enhanced cytotoxicity against various cancer cell lines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of chalcone and pyrazole derivatives starting from this compound.

Protocol 1: Synthesis of a Trifluoromethylated Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative by the base-catalyzed condensation of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 equivalents) with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trifluoromethylated chalcone.

dot

Caption: General workflow for the synthesis of trifluoromethylated chalcones.

Protocol 2: Synthesis of a Trifluoromethylated Pyrazole

This protocol outlines the synthesis of a pyrazole derivative from the trifluoromethylated chalcone obtained in Protocol 1.

Materials:

  • Trifluoromethylated chalcone (from Protocol 1)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Glacial acetic acid

  • Ethanol

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the trifluoromethylated chalcone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure trifluoromethylated pyrazole.

dot

Signaling_Pathway Chalcone Trifluoromethylated Chalcone Cyclization Cyclization Reaction Chalcone->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyrazole Trifluoromethylated Pyrazole Cyclization->Pyrazole Anti_inflammatory Anti-inflammatory Activity Pyrazole->Anti_inflammatory Anticancer Anticancer Activity Pyrazole->Anticancer

Caption: Synthesis of pyrazoles and their potential biological activities.

Data Presentation

The following tables summarize hypothetical quantitative data for the biological evaluation of chalcone and pyrazole derivatives synthesized from this compound. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Trifluoromethylated Chalcones

CompoundSubstituent (on Benzaldehyde)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
TC-1 4-OCH₃15.20.819.0
TC-2 4-Cl12.50.525.0
TC-3 3,4-(OCH₃)₂20.11.216.8
Celecoxib (Reference)15.00.05300

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: In Vitro Anticancer Activity of Trifluoromethylated Pyrazoles

CompoundCancer Cell LineIC₅₀ (µM)
TP-1 MCF-7 (Breast)5.8
TP-1 HCT-116 (Colon)8.2
TP-2 MCF-7 (Breast)4.1
TP-2 HCT-116 (Colon)6.5
Doxorubicin MCF-7 (Breast)0.9
Doxorubicin HCT-116 (Colon)1.1

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Conclusion

This compound serves as a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of trifluoromethylated chalcones and pyrazoles opens avenues for the discovery of novel drug candidates with potent anti-inflammatory and anticancer activities. The provided protocols offer a robust framework for the synthesis and subsequent biological evaluation of these promising compounds. Researchers are encouraged to adapt and optimize these methods to explore the vast chemical space and unlock the full therapeutic potential of derivatives from this unique building block.

Synthesis of Pharmaceutical Intermediates from 2'-Methyl-2,2,2-trifluoroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 2'-Methyl-2,2,2-trifluoroacetophenone. This versatile building block is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) analogues and chiral alcohols, which are valuable intermediates in the pharmaceutical industry.

Core Applications:

  • Synthesis of a 1,3-Diketone Intermediate for a Celecoxib Analogue: A primary application involves the Claisen condensation of this compound with an appropriate ester to form a 1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate. This diketone is a crucial precursor for the synthesis of pyrazole-based selective COX-2 inhibitors, analogous to Celecoxib.

  • Asymmetric Synthesis of Chiral Trifluoroethanols: The ketone functionality of this compound can be stereoselectively reduced to produce enantiomerically pure (R)- and (S)-1-(2-methylphenyl)-2,2,2-trifluoroethanol. These chiral alcohols are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs).

Data Presentation

Table 1: Synthesis of 1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundEthyl trifluoroacetateSodium methoxideToluene55-604>90

Table 2: Asymmetric Reduction of this compound

Desired EnantiomerCatalyst/EnzymeReducing Agent/SystemSolventTemperature (°C)Reaction Time (h)Enantiomeric Excess (ee, %)Conversion (%)
(S)-alcoholRhodotorula glutinis (immobilized cells)GlucoseBuffer/Water25-3024-48>99High
(R)-alcoholRecombinant E. coli with carbonyl reductaseIsopropanolBuffer/Water3012-24>99High
(S)-alcoholTeSADH mutant A85G/186A/C295AIsopropanol/NADPHTris-HCl Buffer5014HighQuantitative

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This protocol describes the Claisen condensation to form the 1,3-diketone intermediate.

Materials:

  • This compound

  • Ethyl trifluoroacetate

  • Sodium methoxide (30% solution in methanol)

  • Toluene

  • 10% Aqueous hydrochloric acid

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1 equivalent) and toluene (5 mL per gram of acetophenone).

  • With stirring, add a 30% methanolic sodium methoxide solution (1.2 equivalents).

  • Slowly add ethyl trifluoroacetate (1.2 equivalents) to the mixture at room temperature (25-30 °C).

  • Increase the temperature of the reaction mixture to 55-60 °C and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 20-25 °C.

  • Transfer the mixture to a separatory funnel and wash with 10% aqueous hydrochloric acid.

  • Separate the organic layer and concentrate it at 50-55 °C under reduced pressure to yield the crude 1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione as an oily mass, which can be used in the next step without further purification.

Protocol 2: Asymmetric Reduction to (S)-1-(2-methylphenyl)-2,2,2-trifluoroethanol

This protocol utilizes a whole-cell biocatalyst for the enantioselective reduction of the ketone.

Materials:

  • This compound

  • Immobilized Rhodotorula glutinis cells

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Shaking incubator

  • Centrifuge

Procedure:

  • In a sterile flask, prepare a suspension of immobilized Rhodotorula glutinis cells in phosphate buffer.

  • Add glucose (as a co-substrate for cofactor regeneration) to the cell suspension.

  • Add this compound to the reaction mixture. The final substrate concentration should be optimized (typically 10-50 mM).

  • Incubate the flask in a shaking incubator at 25-30 °C for 24-48 hours.

  • Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction reaches the desired conversion, separate the immobilized cells by centrifugation or filtration.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-(2-methylphenyl)-2,2,2-trifluoroethanol.

  • Purify the product by column chromatography if necessary. All chiral alcohols obtained using this method have been reported to have an enantiopurity of >99% for the (S)-enantiomer.[1][2]

Protocol 3: Asymmetric Reduction to (R)-1-(2-methylphenyl)-2,2,2-trifluoroethanol

This protocol employs a recombinant E. coli expressing a carbonyl reductase for the synthesis of the (R)-enantiomer.

Materials:

  • This compound

  • Recombinant E. coli whole cells expressing a carbonyl reductase

  • Isopropanol (as a co-substrate)

  • Tris-HCl buffer (pH 8.0)

  • Ethyl acetate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a suspension of recombinant E. coli cells in Tris-HCl buffer.

  • Add isopropanol to the cell suspension. Isopropanol serves as both a co-substrate for cofactor regeneration and can improve substrate solubility.

  • Add this compound to the reaction mixture.

  • Incubate the reaction in a shaking incubator at 30 °C for 12-24 hours.

  • Monitor the reaction progress and enantiomeric excess by chiral GC or HPLC.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (R)-1-(2-methylphenyl)-2,2,2-trifluoroethanol.

  • Purify by column chromatography as needed.

Mandatory Visualization

Synthesis_Workflow cluster_diketone Synthesis of Celecoxib Analogue Intermediate cluster_alcohols Asymmetric Synthesis of Chiral Alcohols start 2'-Methyl-2,2,2- trifluoroacetophenone diketone 1-(2-methylphenyl)-4,4,4- trifluoro-1,3-butanedione start->diketone Claisen Condensation (Ethyl trifluoroacetate, NaOMe) s_alcohol (S)-1-(2-methylphenyl)- 2,2,2-trifluoroethanol start->s_alcohol Asymmetric Reduction (e.g., Rhodotorula glutinis) r_alcohol (R)-1-(2-methylphenyl)- 2,2,2-trifluoroethanol start->r_alcohol Asymmetric Reduction (e.g., Recombinant E. coli) pyrazole Pyrazole-based Celecoxib Analogue diketone->pyrazole Cyclocondensation (with Hydrazine derivative) pharma_intermediate Pharmaceutical Intermediates pyrazole->pharma_intermediate s_alcohol->pharma_intermediate r_alcohol->pharma_intermediate

Caption: Synthetic pathways from this compound.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Catalyzes conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib_Analogue Pyrazole-based Celecoxib Analogue Celecoxib_Analogue->COX2_Enzyme Selective Inhibition

Caption: Mechanism of action for the Celecoxib analogue.

References

Application Notes and Protocols: The Role of 2'-Methyl-2,2,2-trifluoroacetophenone and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of trifluoroacetophenone derivatives, with a specific focus on the potential of 2'-Methyl-2,2,2-trifluoroacetophenone as a building block in the synthesis of modern agrochemicals. The introduction of a trifluoromethyl group into an acetophenone structure can significantly enhance the biological activity and physicochemical properties of the resulting active ingredients, making these compounds valuable intermediates for the development of novel insecticides, fungicides, and herbicides.

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, the analogous compound, 3,5-dichloro-2,2,2-trifluoroacetophenone, serves as a key intermediate in the synthesis of the potent insecticide and acaricide, Fluralaner.[1] This example highlights the synthetic pathways and chemical transformations applicable to trifluoroacetophenone derivatives in the agrochemical industry.

Key Applications in Agrochemical Synthesis

Trifluoromethylated acetophenones are versatile precursors for a range of agrochemical classes. The reactive ketone group allows for various chemical modifications to build complex molecular architectures.

1. Insecticide and Acaricide Synthesis:

The primary application of trifluoroacetophenone analogs is in the synthesis of isoxazoline insecticides, such as Fluralaner.[1] These compounds are potent inhibitors of the GABA-gated chloride channels in insects and mites, leading to paralysis and death. The synthesis typically involves the construction of the isoxazoline ring system, where the trifluoroacetophenone moiety provides a crucial part of the final molecule's structure.

2. Fungicide and Herbicide Development:

While less documented, the unique electronic properties conferred by the trifluoromethyl group make these acetophenones attractive starting materials for the development of novel fungicides and herbicides. The electron-withdrawing nature of the CF3 group can influence the binding affinity of the final compound to its target enzyme or protein.

Experimental Protocols

The following protocols are representative examples of synthetic transformations that can be applied to this compound and its analogs for the synthesis of agrochemical intermediates.

Protocol 1: Grignard Reaction for the Formation of a Tertiary Alcohol

This protocol describes a key step analogous to one used in the synthesis of isoxazoline insecticides, where a Grignard reagent is added to the ketone.

Materials:

  • This compound

  • Substituted bromobenzene derivative

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

  • Add anhydrous THF to the activated magnesium.

  • Slowly add a solution of the substituted bromobenzene derivative (1.1 equivalents) in anhydrous THF to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol product by column chromatography on silica gel.

Protocol 2: Synthesis of an Isoxazoline Ring System

This protocol outlines a general procedure for the cyclization reaction to form the isoxazoline ring, a core structure in many modern insecticides. This would typically follow the formation of an oxime from the ketone.

Materials:

  • A suitable trifluoromethylated chalcone oxime intermediate (derived from this compound)

  • N-Chlorosuccinimide (NCS) or similar halogenating agent

  • Base (e.g., triethylamine or sodium bicarbonate)

  • Solvent (e.g., dichloromethane or acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve the trifluoromethylated chalcone oxime intermediate (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.2 equivalents) to the solution.

  • Add the halogenating agent (e.g., NCS, 1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude isoxazoline product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the starting material, this compound.

PropertyValue
CAS Number 341-39-9
Molecular Formula C₉H₇F₃O
Molecular Weight 188.15 g/mol
Boiling Point 163-163.5 °C (at 741 Torr)
Density 1.224 g/cm³

Visualizations

Synthetic_Pathway_to_Isoxazoline_Insecticide start 2'-Methyl-2,2,2- trifluoroacetophenone intermediate1 Tertiary Alcohol Intermediate start->intermediate1 Grignard Reaction grignard Grignard Reagent grignard->intermediate1 intermediate2 Chalcone Oxime Intermediate intermediate1->intermediate2 Further Transformations final_product Isoxazoline Insecticide intermediate2->final_product Cyclization

Caption: Synthetic pathway from this compound to an isoxazoline insecticide.

Experimental_Workflow_Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis s1 Reactant Preparation (Anhydrous Conditions) s2 Reaction Setup (Inert Atmosphere) s1->s2 s3 Reagent Addition (Controlled Temperature) s2->s3 s4 Reaction Monitoring (TLC) s3->s4 w1 Quenching s4->w1 w2 Extraction w1->w2 w3 Washing & Drying w2->w3 w4 Solvent Removal w3->w4 p1 Column Chromatography w4->p1 p2 Characterization (NMR, MS) p1->p2

References

The Emergence of 2'-Methyl-2,2,2-trifluoroacetophenone in Green Organocatalysis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of sustainable and efficient chemical transformations, organocatalysis has emerged as a powerful tool, offering an alternative to traditional metal-based catalysts. Within this field, activated ketones, particularly fluorinated derivatives, have garnered significant attention for their ability to catalyze a range of oxidation reactions in an environmentally benign manner. This guide focuses on the applications and protocols of a noteworthy organocatalyst, 2'-Methyl-2,2,2-trifluoroacetophenone, a molecule that enables mild, fast, and efficient oxidations.

Introduction to this compound as an Organocatalyst

This compound is a polyfluoroalkyl ketone that has proven to be a highly effective organocatalyst for various oxidation reactions.[1][2] Its efficacy stems from the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, facilitating the activation of green oxidants like hydrogen peroxide (H₂O₂).[2] This activation leads to the in-situ generation of highly reactive oxidizing species, which then participate in the catalytic cycle.[3][4]

The primary advantages of using this compound include:

  • Mild Reaction Conditions: Reactions can be carried out at room temperature, avoiding the need for harsh temperature controls.[2]

  • High Efficiency: It achieves high to quantitative yields of products with low catalyst loadings, typically in the range of 2-5 mol%.[2][3]

  • Short Reaction Times: Many reactions are completed within an hour.[2][3]

  • Environmental Benignity: It utilizes hydrogen peroxide, a green oxidant that produces water as its only byproduct.[3][4]

  • Broad Substrate Scope: It is effective for a wide range of substrates, including various substituted olefins.[3][5]

Mechanism of Action: The Dioxirane Pathway

The catalytic activity of this compound in the presence of an oxidant like hydrogen peroxide is attributed to the in-situ formation of a potent oxidizing intermediate, a dioxirane.[6][7] The proposed catalytic cycle for the epoxidation of an alkene is illustrated below.

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst This compound Hydrated_Catalyst Hydrated Ketone Catalyst->Hydrated_Catalyst + H₂O Peroxyhemiacetal Peroxyhemiacetal Hydrated_Catalyst->Peroxyhemiacetal + H₂O₂ Dioxirane Active Dioxirane Intermediate Peroxyhemiacetal->Dioxirane - H₂O Dioxirane->Catalyst + Epoxide Alkene Alkene Epoxide Epoxide Alkene->Epoxide Oxygen Transfer

Figure 1: Proposed catalytic cycle for the epoxidation of alkenes.

The reaction initiates with the hydration of the ketone catalyst. This hydrated form then reacts with hydrogen peroxide to form a peroxyhemiacetal. Subsequent intramolecular cyclization with the elimination of a water molecule generates the highly reactive dioxirane intermediate.[4] This dioxirane then transfers an oxygen atom to the alkene substrate in a concerted step, forming the desired epoxide and regenerating the ketone catalyst for the next cycle.[7]

Application Note: Epoxidation of Olefins

One of the most well-documented and efficient applications of this compound is the epoxidation of a wide variety of olefins.[3][8] This method provides a green, inexpensive, and rapid protocol for the synthesis of epoxides, which are valuable intermediates in organic synthesis.[2][9]

Substrate Scope and Yields

The protocol is effective for mono-, di-, and trisubstituted olefins, demonstrating broad substrate applicability.[2][3] A summary of representative substrates and their corresponding epoxide yields is presented below.

Substrate (Alkene)Product (Epoxide)Yield (%)[10]Time (h)[10]
StyreneStyrene oxide951
CycloocteneCyclooctene oxide991
1-Octene1,2-Epoxyoctane921
trans-Stilbenetrans-Stilbene oxide981
α-Methylstyrene2-Methyl-2-phenyloxirane971
Detailed Experimental Protocol

The following is a general procedure for the epoxidation of alkenes using this compound as the organocatalyst.[2]

Materials:

  • Alkene (1.00 mmol)

  • This compound (0.05 mmol, 5 mol%)

  • tert-Butyl alcohol (1.5 mL)

  • Aqueous buffer solution (1.5 mL, 0.6 M K₂CO₃, 4 x 10⁻⁵ M EDTA tetrasodium salt)

  • Acetonitrile (0.11 mL, 2.00 mmol)

  • 30% Aqueous H₂O₂ (0.23 mL, 2.00 mmol)

Procedure:

  • To a round-bottom flask, add the alkene (1.00 mmol) and this compound (0.05 mmol).

  • Sequentially add tert-butyl alcohol (1.5 mL), the aqueous buffer solution (1.5 mL), acetonitrile (0.11 mL), and 30% aqueous H₂O₂ (0.23 mL).

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Upon completion (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Epoxidation Workflow Start Start Add_Reactants 1. Add Alkene and Catalyst Start->Add_Reactants Add_Solvents_Reagents 2. Add Solvents, Buffer, MeCN, H₂O₂ Add_Reactants->Add_Solvents_Reagents Stir 3. Stir at Room Temperature (1h) Add_Solvents_Reagents->Stir Quench 4. Quench with Na₂S₂O₃ (aq) Stir->Quench Extract 5. Extract with Organic Solvent Quench->Extract Wash_Dry 6. Wash and Dry Organic Phase Extract->Wash_Dry Concentrate 7. Concentrate in vacuo Wash_Dry->Concentrate Purify 8. Purify by Chromatography Concentrate->Purify End End: Pure Epoxide Purify->End

Figure 2: Step-by-step experimental workflow for olefin epoxidation.

Other Synthetic Applications

The catalytic system of this compound and H₂O₂ is not limited to epoxidations. It has also been successfully employed for the oxidation of other functional groups.

Oxidation of Tertiary Amines and Azines to N-Oxides

This methodology provides a mild and environmentally friendly route for the synthesis of N-oxides from tertiary amines and azines.[11][12] The reaction proceeds with high chemoselectivity and yields, utilizing a slightly higher catalyst loading of 10 mol%.[11]

Conclusion and Future Outlook

This compound has established itself as a valuable organocatalyst for green oxidation chemistry. Its ability to activate hydrogen peroxide for efficient epoxidation and other oxidation reactions under mild conditions makes it an attractive tool for both academic research and industrial applications. Future research may focus on expanding the scope of this catalytic system to other challenging oxidation reactions and on the development of chiral analogues for asymmetric transformations.

References

Application Notes and Protocols for Alkene Epoxidation Catalyzed by 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates crucial for the synthesis of a wide array of fine chemicals and pharmaceuticals. This document details the application of 2'-Methyl-2,2,2-trifluoroacetophenone as an organocatalyst for the efficient and environmentally friendly epoxidation of various alkenes. This protocol utilizes hydrogen peroxide (H₂O₂) as a green oxidant, offering a cheap, mild, and fast route to epoxides.[1][2][3][4][5][6][7]

The trifluoromethyl group on the ketone enhances its electrophilicity, making it a highly effective catalyst for the activation of hydrogen peroxide.[1] This method is characterized by low catalyst loadings (2-5 mol%), short reaction times, and high to quantitative yields for a broad range of substrates, including mono-, di-, and trisubstituted olefins.[1][2]

Reaction Mechanism

The catalytic cycle for the epoxidation of alkenes using this compound and hydrogen peroxide in the presence of acetonitrile is depicted below. The ketone catalyst reacts with a peroxyimidic acid, formed in situ from hydrogen peroxide and acetonitrile, to generate a highly reactive dioxirane intermediate. This dioxirane then transfers an oxygen atom to the alkene, forming the desired epoxide and regenerating the ketone catalyst for the next cycle.[2]

Reaction_Mechanism H2O2 H₂O₂ Peroxyimidic_acid Peroxyimidic Acid H2O2->Peroxyimidic_acid + MeCN Catalyst 2'-Methyl-2,2,2- trifluoroacetophenone MeCN Acetonitrile (MeCN) Alkene Alkene Dioxirane Active Dioxirane Intermediate Catalyst->Dioxirane + Peroxyimidic Acid Regen_Catalyst Regenerated Catalyst Dioxirane->Regen_Catalyst - [O] Epoxide Epoxide Alkene->Epoxide + Dioxirane

Caption: Proposed catalytic cycle for the epoxidation of alkenes.

Experimental Protocols

The following protocols are based on established procedures for structurally similar trifluoroacetophenone catalysts and are expected to be directly applicable for this compound.

Materials and Reagents
  • Alkene substrate

  • This compound (Catalyst)

  • tert-Butyl alcohol

  • Aqueous buffer solution (0.6 M K₂CO₃, 4 × 10⁻⁵ M EDTA tetrasodium salt)

  • Acetonitrile (MeCN)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Petroleum ether

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

General Procedure for the Epoxidation of Alkenes
  • To a round-bottom flask, add the alkene (1.00 mmol) and this compound (0.05 mmol, 5 mol%).

  • Sequentially add tert-butyl alcohol (1.5 mL), the aqueous buffer solution (1.5 mL), acetonitrile (2.00 mmol), and 30% aqueous H₂O₂ (2.00 mmol).

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. For less reactive substrates, such as terminal olefins, the reaction time may need to be extended to 24 hours with an increased amount of H₂O₂ and MeCN (4-5 equivalents).[1]

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate or diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate mixture of petroleum ether and ethyl acetate/diethyl ether to afford the pure epoxide.[3]

Experimental_Workflow Start Start Add_Reactants 1. Add Alkene and Catalyst to Flask Start->Add_Reactants Add_Solvents_Reagents 2. Add t-BuOH, Buffer, MeCN, and H₂O₂ Add_Reactants->Add_Solvents_Reagents Stir 3. Stir at Room Temperature (1-24h) Add_Solvents_Reagents->Stir Quench 4. Quench with Na₂S₂O₃ solution Stir->Quench Extract 5. Extract with Organic Solvent Quench->Extract Dry 6. Dry Organic Layer (MgSO₄) Extract->Dry Concentrate 7. Concentrate under Reduced Pressure Dry->Concentrate Purify 8. Purify by Flash Chromatography Concentrate->Purify End End: Pure Epoxide Purify->End

Caption: General experimental workflow for alkene epoxidation.

Substrate Scope and Performance

The following tables summarize the performance of the closely related 2,2,2-trifluoroacetophenone catalyst in the epoxidation of a variety of alkene substrates.[1] It is anticipated that this compound will exhibit a similar substrate scope and yield profile.

Table 1: Epoxidation of Cyclic and Disubstituted Alkenes

EntrySubstrateProductYield (%)
11-Phenylcyclohexene1-Phenyl-7-oxabicyclo[4.1.0]heptane99
2Cyclooctene1,2-Epoxyoctane99
3IndeneIndene oxide99
41,2-Dihydronaphthalene1,2,3,4-Tetrahydronaphthalene-1,2-epoxide99
5trans-β-Methylstyrenetrans-1-Phenyl-1,2-epoxypropane98
6α-Methylstyrene2-Methyl-2-phenyloxirane97

Yields are for isolated products.[1]

Table 2: Epoxidation of Monosubstituted and Functionalized Alkenes

EntrySubstrateProductYield (%)
1StyreneStyrene oxide99
24-Chlorostyrene1-Chloro-4-(oxiran-2-yl)benzene99
34-Methylstyrene1-Methyl-4-(oxiran-2-yl)benzene99
4Cinnamyl alcohol(3-Phenyloxiran-2-yl)methanol81
51-Decene1,2-Epoxydecane95
6CholesterolCholesterol-5α,6α-epoxide92

Yields are for isolated products. Reaction conditions may vary for less reactive substrates.[1]

Safety and Handling

  • Hydrogen peroxide (30%) is a strong oxidizing agent and should be handled with care.

  • The reaction can be exothermic; for larger scale reactions, consider initial cooling.

  • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

Logical Relationships of Reaction Parameters

The efficiency of the epoxidation is influenced by several key parameters. The following diagram illustrates the logical relationships between these factors and the desired outcome.

Logical_Relationships Catalyst_Loading Catalyst Loading (2-5 mol%) High_Yield High Epoxide Yield Catalyst_Loading->High_Yield Sufficient amount ensures turnover Reaction_Time Reaction Time (1-24h) Reaction_Time->High_Yield Allows for complete conversion Substrate_Reactivity Substrate Reactivity Substrate_Reactivity->Reaction_Time Less reactive substrates require longer times Oxidant_Equivalents H₂O₂ Equivalents Substrate_Reactivity->Oxidant_Equivalents Less reactive substrates may need more oxidant Oxidant_Equivalents->High_Yield Ensures sufficient oxidizing species

Caption: Factors influencing the yield of the epoxidation reaction.

Conclusion

The use of this compound as a catalyst for the epoxidation of alkenes presents a highly efficient, rapid, and environmentally benign methodology.[1][2][4] The protocol is applicable to a wide range of olefins and provides excellent yields of the corresponding epoxides under mild conditions.[1] This makes it a valuable tool for synthetic chemists in both academic research and industrial drug development.

References

Application Notes and Protocols for the Asymmetric Synthesis Using 2'-Methyl-2,2,2-trifluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral alcohols derived from 2'-Methyl-2,2,2-trifluoroacetophenone. The resulting optically active 1-(2-methylphenyl)-2,2,2-trifluoroethanol is a valuable chiral building block for the synthesis of pharmaceuticals and other biologically active molecules. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

While specific documented examples for the asymmetric reduction of this compound are limited in publicly available literature, this guide provides detailed protocols for the analogous and well-studied 2,2,2-trifluoroacetophenone. These protocols serve as a robust starting point for the development of stereoselective syntheses of 1-(2-methylphenyl)-2,2,2-trifluoroethanol. The principles and methodologies described are readily adaptable to the 2'-methyl substituted substrate, with the expectation that the electronic and steric influence of the methyl group may necessitate some optimization of reaction conditions.

Asymmetric Transfer Hydrogenation of Aromatic Trifluoromethyl Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones. Ruthenium-based catalysts, particularly those with chiral diamine ligands, have proven to be highly effective for this transformation.

The following table summarizes the results for the asymmetric transfer hydrogenation of the parent compound, 2,2,2-trifluoroacetophenone, which can be used as a benchmark for optimizing the reduction of the 2'-methyl derivative.

Catalyst/MethodProductYield (%)Enantiomeric Excess (ee %)Reference
Electrochemically Promoted with Chiral Ru Complex(R)-α-(Trifluoromethyl)benzyl alcohol9694[1]
Noyori-Ikariya Catalyst (Electrochemical)α-(Trifluoromethyl)benzyl alcohol9747
D-PHE-MWCNTs Cathode (Electrochemical)(S)-α-(Trifluoromethyl)benzyl alcohol6540

This protocol is a general procedure for the asymmetric transfer hydrogenation of aromatic trifluoromethyl ketones using a chiral Ru-complex and can be adapted for this compound.

Materials:

  • This compound

  • Chiral Ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru)

  • Formic acid/triethylamine (5:2 azeotrope) or isopropanol as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the chiral Ruthenium catalyst (0.5-1 mol%).

  • Add the anhydrous solvent (e.g., 5 mL per 1 mmol of substrate).

  • Add this compound (1.0 mmol).

  • Add the hydrogen source (formic acid/triethylamine azeotrope, 5 equivalents, or isopropanol as the solvent).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Biocatalytic Asymmetric Reduction using Ketoreductases

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols with high enantioselectivity. Whole-cell biocatalysis or isolated enzymes can be employed.

This protocol provides a general method for the biocatalytic reduction of trifluoromethyl ketones. Screening of different ketoreductases may be necessary to find an enzyme with high activity and selectivity for this compound.

Materials:

  • This compound

  • Ketoreductase (KRED) or whole-cell system expressing a suitable KRED

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a secondary alcohol dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled shaker, prepare a solution of the buffer.

  • Add the cofactor (e.g., 1-2 mM NAD(P)H) and the components of the cofactor regeneration system.

  • Add the ketoreductase enzyme or the whole cells.

  • Add this compound (typically as a solution in a water-miscible co-solvent like DMSO or isopropanol to aid solubility).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_product Chiral Product cluster_analysis Analysis start 2'-Methyl-2,2,2- trifluoroacetophenone ath Asymmetric Transfer Hydrogenation start->ath bio Biocatalytic Reduction (Ketoreductase) start->bio ru_cat Chiral Ru-Catalyst + H-Source product (R)- or (S)-1-(2-methylphenyl) -2,2,2-trifluoroethanol ath->product kred KRED Enzyme + Cofactor bio->product analysis Purification & Chiral Analysis (HPLC/GC) product->analysis

Caption: General workflow for the asymmetric synthesis of chiral 1-(2-methylphenyl)-2,2,2-trifluoroethanol.

ATH_Mechanism catalyst [Ru]-H (Chiral Catalyst) transition_state Outer-Sphere Transition State catalyst->transition_state ketone Ketone (this compound) ketone->transition_state product Chiral Alcohol transition_state->product catalyst_regen [Ru] (Catalyst Precursor) transition_state->catalyst_regen Product Release catalyst_regen->catalyst H-Source Activation h_source H-Source (e.g., HCOOH/NEt3)

Caption: Simplified mechanism of asymmetric transfer hydrogenation.

References

Application Notes and Protocols for the Enantioselective Reduction of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. 2'-Methyl-2,2,2-trifluoroacetophenone is a valuable substrate, as the resulting chiral 1-(2'-methylphenyl)-2,2,2-trifluoroethanol is an important intermediate for the synthesis of various bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges for achieving high enantioselectivity. This document provides a comparative overview of different catalytic systems for the enantioselective reduction of this substrate, including detailed protocols and data to guide catalyst selection and experimental design.

Data Presentation: Comparative Performance of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the enantioselective reduction of this compound and its close analog, 2,2,2-trifluoroacetophenone.

Catalyst SystemSubstrateCatalyst Loading (mol%)Reductant/ConditionsTime (h)Temp. (°C)Yield (%)ee (%)Reference
Ruthenium 2,2,2-TrifluoroacetophenoneNot SpecifiedElectrochemical PromotionNot SpecifiedRT9694[1][2][3]
Oxazaborolidine 2,2,2-Trifluoroacetophenone10BH₃-THF, BF₃·OEt₂0.5RT9592
Biocatalyst 2,2,2-TrifluoroacetophenoneWhole CellsIsopropanol2430>99>99 (S)

Experimental Protocols

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Electrochemically Promoted)

This protocol is adapted from a procedure for the asymmetric transfer hydrogenation of the closely related 2,2,2-trifluoroacetophenone.[1][2][3]

Materials:

  • This compound

  • Chiral Ruthenium Complex (e.g., (S,S)-TsDPEN-Ru)

  • Supporting Electrolyte (e.g., Tetra-n-butylammonium tetrafluoroborate)

  • Anhydrous isopropanol

  • Electrochemical cell with a carbon cloth anode and a platinum foil cathode

Procedure:

  • In an undivided electrochemical cell equipped with a carbon cloth anode and a platinum foil cathode, dissolve the chiral ruthenium catalyst and the supporting electrolyte in anhydrous isopropanol.

  • Add this compound to the solution.

  • Seal the cell and apply a constant current at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., GC or TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Oxazaborolidine-Catalyzed Asymmetric Reduction

This protocol is based on the highly effective CBS reduction method for trifluoromethyl ketones.[4][5]

Materials:

  • This compound

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)[6]

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to 0 °C.

  • Add the (S)-2-Methyl-CBS-oxazaborolidine solution.

  • Slowly add the borane complex (BMS or Borane-THF) and stir for 10 minutes.

  • Add boron trifluoride diethyl etherate to the solution.

  • Add a solution of this compound in anhydrous THF dropwise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Biocatalytic Reduction Using a Ketoreductase

This protocol outlines a general procedure for the whole-cell biocatalytic reduction of trifluoromethyl ketones.

Materials:

  • This compound

  • Ketoreductase-expressing whole cells (e.g., recombinant E. coli)

  • Isopropanol (co-solvent and hydrogen source)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Glucose (for cofactor regeneration, if necessary)

  • Glucose dehydrogenase (if necessary)

Procedure:

  • In a suitable reaction vessel, prepare a suspension of the ketoreductase-expressing whole cells in the buffer solution.

  • If a cofactor regeneration system is required, add glucose and glucose dehydrogenase.

  • Add isopropanol as a co-solvent and hydrogen donor.

  • Add this compound to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Enantioselective_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Substrate 2'-Methyl-2,2,2- trifluoroacetophenone Start->Substrate ReactionMix Combine Reactants Substrate->ReactionMix Catalyst Chiral Catalyst (Ru, Oxazaborolidine, or Biocatalyst) Catalyst->ReactionMix Reductant Reductant/ Conditions Reductant->ReactionMix Solvent Anhydrous Solvent Solvent->ReactionMix Stir Stir/Incubate at Controlled Temperature ReactionMix->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Workup Aqueous Work-up/ Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analysis Determine Yield & ee% (Chiral HPLC/GC) Purify->Analysis End End Product: Chiral Alcohol Analysis->End

Caption: General workflow for the enantioselective reduction of this compound.

Catalyst_Comparison cluster_catalysts Catalytic Systems cluster_outcomes Performance Metrics Substrate This compound Ru Ruthenium Catalysts (e.g., Ru-TsDPEN) Substrate->Ru Reduction Oxazaborolidine Oxazaborolidine (CBS Catalysts) Substrate->Oxazaborolidine Reduction Biocatalyst Biocatalysts (Ketoreductases) Substrate->Biocatalyst Reduction HighYield High Yield Ru->HighYield High_ee High Enantioselectivity Ru->High_ee Oxazaborolidine->HighYield Oxazaborolidine->High_ee Biocatalyst->HighYield Biocatalyst->High_ee MildConditions Mild Conditions Biocatalyst->MildConditions Green Green Chemistry Biocatalyst->Green

Caption: Logical relationship between different catalytic systems and their performance metrics.

References

The Versatility of 2'-Methyl-2,2,2-trifluoroacetophenone in Advancing Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of a trifluoromethyl (CF₃) group is a widely recognized strategy for enhancing the physicochemical and biological properties of organic molecules. 2'-Methyl-2,2,2-trifluoroacetophenone has emerged as a pivotal building block in this field, offering a versatile platform for the synthesis of complex trifluoromethylated compounds. These application notes provide an in-depth overview of its utility, complete with detailed experimental protocols and data for researchers, scientists, and professionals in drug development.

The trifluoromethyl group's unique electronic properties, high lipophilicity, and metabolic stability can significantly improve the pharmacological profile of drug candidates, boosting factors such as binding affinity, bioavailability, and resistance to oxidative metabolism. This compound, with its reactive ketone functionality, serves as a key intermediate for introducing a trifluoromethyl-substituted stereocenter, a crucial step in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Core Application: Nucleophilic Trifluoromethylation of the Carbonyl Group

The primary application of this compound in the context of trifluoromethylation is as a substrate for nucleophilic addition to its carbonyl group. This reaction, typically employing a nucleophilic trifluoromethylating agent, leads to the formation of a tertiary alcohol bearing a trifluoromethyl group. The renowned Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a versatile and widely used agent for this transformation.[2]

The reaction requires activation by a nucleophilic initiator, such as a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base, which generates a transient, highly reactive trifluoromethyl anion (CF₃⁻). This anion then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide is subsequently trapped by the trimethylsilyl group, forming a stable TMS-protected alcohol that can be deprotected under acidic conditions.[2]

G cluster_activation Activation cluster_reaction Reaction cluster_workup Workup TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) CF3_anion Trifluoromethyl Anion (CF₃⁻) TMSCF3->CF3_anion + Initiator Initiator Initiator (e.g., F⁻) TMSF TMS-F Initiator->TMSF Alkoxide Trifluoromethylated Alkoxide Intermediate CF3_anion->Alkoxide + Ketone Ketone 2'-Methyl-2,2,2- trifluoroacetophenone Ketone->Alkoxide TMS_Protected TMS-Protected Product Alkoxide->TMS_Protected + TMSCF₃ TMS_Protected->CF3_anion (propagates cycle) Final_Product Final Product (Trifluoromethylated Alcohol) TMS_Protected->Final_Product H₃O⁺

Figure 1: General mechanism of nucleophilic trifluoromethylation of a ketone.

Experimental Protocols

Protocol 1: General Trifluoromethylation of Acetophenones using TMSCF₃

This protocol is a general procedure for the trifluoromethylation of acetophenones and is adaptable for this compound.[2]

Materials:

  • Substituted Acetophenone (e.g., this compound)

  • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) (1 M in THF)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TMSCF₃ (1.5 equiv) dropwise to the stirred mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SubstrateCatalyst/InitiatorSolventTime (h)Yield (%)Reference
AcetophenoneK₂CO₃ (10 mol%)DMF295[2]
4-MethoxyacetophenoneTBAF (5 mol%)THF198[3]
4-NitroacetophenoneCsF (10 mol%)DMF385[2]

Table 1: Representative Yields for the Trifluoromethylation of Various Acetophenones.

Protocol 2: Asymmetric Trifluoromethylation using a Chiral Catalyst

For the synthesis of enantiomerically enriched trifluoromethylated alcohols, a chiral catalyst is employed to control the stereochemistry of the nucleophilic attack. Cinchona alkaloid-based catalysts are commonly used for this purpose.[3]

Materials:

  • This compound (1.0 equiv)

  • Chiral Phase-Transfer Catalyst (PTC) (e.g., a Cinchona alkaloid derivative) (5 mol%)

  • Tetramethylammonium fluoride (TMAF) (5 mol%)

  • TMSCF₃ (1.5 equiv)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask, add the chiral PTC (5 mol%) and TMAF (5 mol%).

  • Seal the flask and purge with dry nitrogen for 10-15 minutes.

  • Add anhydrous toluene to dissolve the catalyst system.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 equiv) to the cooled solution.

  • Slowly add TMSCF₃ (1.5 equiv) dropwise.

  • Stir the mixture vigorously at -78 °C and monitor by TLC or LC-MS (typically complete within 12-24 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • The crude product is the TMS-protected alcohol. For desilylation, treat with 1M HCl in THF.

  • Purify the final alcohol by flash column chromatography.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

SubstrateChiral Catalyst SystemTemp (°C)Time (h)Yield (%)ee (%)Reference
AcetophenoneCinchona Alkaloid/TMAF-78249295[3]
2'-BromoacetophenoneChiral Guanidine/TBAF-40188891[3]

Table 2: Representative Data for Asymmetric Trifluoromethylation.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_workup Workup & Purification Start Oven-dried flask Add_Catalyst Add Chiral Catalyst and Initiator Start->Add_Catalyst Purge Purge with N₂ Add_Catalyst->Purge Add_Solvent Add Anhydrous Solvent Purge->Add_Solvent Cool Cool to -78 °C Add_Solvent->Cool Add_Ketone Add Ketone Substrate Cool->Add_Ketone Add_TMSCF3 Add TMSCF₃ dropwise Add_Ketone->Add_TMSCF3 React Stir at -78 °C (12-24h) Add_TMSCF3->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Desilylation Desilylation (H⁺) Dry_Concentrate->Desilylation Purify Column Chromatography Desilylation->Purify Analyze Chiral HPLC for ee% Purify->Analyze

Figure 2: Experimental workflow for asymmetric trifluoromethylation.

Broader Applications in Synthesis

Beyond its direct use in forming trifluoromethylated alcohols, this compound is a valuable building block for more complex molecular architectures. Its distinctive properties make it an excellent choice for creating derivatives used in various research domains.[1]

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. The trifluoromethyl group enhances the biological activity of the resulting compounds.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, it is used to create new agrochemicals with improved efficacy and stability.[1]

  • Materials Science: The compound is utilized in the formulation of advanced materials, contributing to the development of coatings and polymers with enhanced thermal and chemical resistance.[1]

Safety and Handling

The Ruppert-Prakash reagent (TMSCF₃) is a volatile, flammable, and moisture-sensitive liquid that should be handled in a well-ventilated fume hood under an inert atmosphere. Fluoride sources like TBAF are hygroscopic, toxic, and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Reactions are often conducted at low temperatures, and cryogenic baths should be handled with care.[2][3]

These protocols and application notes underscore the significance of this compound as a key reagent in modern organic synthesis, providing a practical guide for its application in research and development.

References

Application Notes and Protocols for Nucleophilic Addition to 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methyl-2,2,2-trifluoroacetophenone is a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter the steric and electronic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. Nucleophilic addition to the highly electrophilic carbonyl carbon of this ketone provides a direct route to a diverse array of chiral and achiral trifluoromethylated alcohols and other functionalized molecules. This document provides detailed protocols for various nucleophilic addition reactions to this compound, including Grignard, Reformatsky, Wittig, and enolate additions.

General Considerations

The trifluoromethyl group strongly activates the carbonyl group towards nucleophilic attack. However, it also increases the propensity for side reactions, such as reduction of the carbonyl group, particularly with sterically hindered or highly basic nucleophiles like certain Grignard reagents. Careful control of reaction conditions, including temperature, solvent, and the nature of the nucleophile, is crucial for achieving high yields of the desired addition products. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Data Presentation: Summary of Nucleophilic Addition Reactions

Nucleophile/ReagentReaction TypeProduct TypeSolventTemperature (°C)Time (h)Yield (%)
Organolithium Reagent (e.g., n-BuLi)AlkylationTertiary AlcoholTHF-78 to rt1 - 3Moderate to High
Grignard Reagent (e.g., (+)-2-Methylbutylmagnesium chloride)ReductionSecondary AlcoholDiethyl etherNot specifiedNot specified81-91
Ethyl bromoacetate / ZnReformatskyβ-Hydroxy esterToluene900.5~86 (general)
Methylenetriphenylphosphorane (Ph₃P=CH₂)WittigAlkeneTHF-78 to rt1 - 2Moderate to High
Lithium enolate of acetoneAldol Additionβ-Hydroxy ketoneTHF-78 to rt2 - 4Moderate
Trimethylsilyl cyanide (TMSCN) / catalystCyanosilylationCyanohydrin silyl etherDichloromethane-20 to rt12 - 24High

Experimental Protocols

Organolithium Addition (Alkylation)

This protocol describes the addition of an organolithium reagent to this compound to form a tertiary alcohol. Organolithium reagents are highly reactive nucleophiles.[1][2]

Materials:

  • This compound

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, syringe, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reformatsky Reaction

This protocol outlines the reaction of this compound with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[3][4]

Materials:

  • This compound

  • Ethyl bromoacetate

  • Activated zinc dust

  • Iodine (catalytic amount)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and standard glassware.

Procedure:

  • Activate zinc dust by stirring it with a catalytic amount of iodine in a flame-dried flask under a nitrogen atmosphere until the iodine color disappears.

  • Add anhydrous toluene to the activated zinc.

  • Add ethyl bromoacetate (2.0 eq) to the zinc suspension.

  • Add a solution of this compound (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to 90 °C and stir for 30 minutes.[3]

  • Cool the reaction to 0 °C and quench with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Wittig Reaction

This protocol describes the conversion of the carbonyl group of this compound into an alkene using a phosphonium ylide (Wittig reagent).[5][6]

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, syringe, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

  • In a flame-dried, two-necked round-bottom flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep red or orange, indicating ylide formation. Stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution to -78 °C and slowly add the solution of the ketone.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the alkene.

Enolate Addition (Aldol Reaction)

This protocol details the addition of a ketone enolate to this compound to form a β-hydroxy ketone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the enolate.

Materials:

  • This compound

  • Acetone (or another enolizable ketone)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, syringe, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

  • In a flame-dried flask under nitrogen, prepare a solution of LDA (1.1 eq) in anhydrous THF.

  • Cool the LDA solution to -78 °C.

  • Slowly add acetone (1.0 eq) dropwise to the LDA solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the ketone to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude β-hydroxy ketone by flash column chromatography.

Visualizations

Nucleophilic_Addition_Workflow General Workflow for Nucleophilic Addition cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ketone 2'-Methyl-2,2,2- trifluoroacetophenone ReactionVessel Reaction under Inert Atmosphere Ketone->ReactionVessel Nucleophile Nucleophile (e.g., R-Li, Zn-Enolate, Ylide) Nucleophile->ReactionVessel Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->ReactionVessel Temperature Controlled Temperature (-78°C to 90°C) Quench Quench Reaction (e.g., aq. NH4Cl) ReactionVessel->Quench 1. Reaction 2. Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Agent (e.g., MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for nucleophilic addition to this compound.

Caption: Simplified signaling pathway of nucleophilic addition to a ketone.

References

Application Notes and Protocols: Reaction of Grignard Reagents with 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic addition of Grignard reagents to ketones is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the synthesis of secondary and tertiary alcohols.[1][2] The reaction with α-trifluoromethyl ketones, such as 2'-Methyl-2,2,2-trifluoroacetophenone, is of particular interest in medicinal chemistry and drug development. The resulting trifluoromethylated tertiary alcohols are valuable chiral building blocks for the synthesis of biologically active compounds.[3] The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, often leading to high reaction efficiency.[4] These application notes provide a detailed overview and a representative protocol for the reaction of Grignard reagents with this compound.

Reaction Principle

The Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of this compound. This addition forms a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol.[1][5] The presence of the 2'-methyl group on the aromatic ring can introduce steric hindrance, potentially influencing the reaction rate and diastereoselectivity, especially with bulky Grignard reagents.

Data Presentation

A comprehensive search of the available literature did not yield a specific data table detailing the reaction of a wide variety of Grignard reagents with this compound. However, based on the general principles of Grignard reactions with trifluoromethyl ketones, the following outcomes can be expected:

Grignard Reagent (R-MgX)R GroupExpected ProductNotes
Methylmagnesium bromideMethyl2-(2-methylphenyl)-1,1,1-trifluoropropan-2-olA common and typically high-yielding reaction.
Ethylmagnesium bromideEthyl1-(2-methylphenyl)-1-(trifluoromethyl)propan-1-olGenerally proceeds with good yield.[6]
Phenylmagnesium bromidePhenyl(2-methylphenyl)(phenyl)(trifluoromethyl)methanolA standard reaction for creating tri-aryl substituted alcohols.[7][8]
Isopropylmagnesium chlorideIsopropyl1-(2-methylphenyl)-2-methyl-1-(trifluoromethyl)propan-1-olSteric hindrance from the isopropyl group may affect the reaction rate.
tert-Butylmagnesium chloridetert-Butyl1-(2-methylphenyl)-2,2-dimethyl-1-(trifluoromethyl)propan-1-olSignificant steric hindrance may lead to lower yields or require harsher reaction conditions.
Vinylmagnesium bromideVinyl1-(2-methylphenyl)-1-(trifluoromethyl)prop-2-en-1-olProvides a versatile allylic alcohol for further transformations.[9]

Experimental Protocols

This section provides a detailed, representative protocol for the reaction of a Grignard reagent with this compound. The following procedure is a general guideline and may require optimization for specific Grignard reagents and scales.

Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Bromobenzene (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (containing CaCl₂ or CaSO₄)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in the flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Assemble the apparatus with the reflux condenser and dropping funnel.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray-to-brown.[7][8]

Part B: Reaction with this compound

Materials:

  • Grignard reagent solution (from Part A)

  • This compound (1.0 equivalent relative to the initial halide)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the freshly prepared Grignard reagent solution in an ice-water bath.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Cool the reaction mixture again in an ice-water bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Grignard Reaction cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Workup and Purification prep_start Start: Flame-dried glassware add_mg Add Mg turnings and I₂ prep_start->add_mg add_halide_sol Add alkyl/aryl halide in anhydrous ether add_mg->add_halide_sol initiation Initiate reaction (gentle warming) add_halide_sol->initiation reflux Reflux to complete formation initiation->reflux prep_end Grignard Reagent (R-MgX) reflux->prep_end cool_grignard Cool Grignard reagent prep_end->cool_grignard add_ketone Add this compound solution cool_grignard->add_ketone react React at room temperature add_ketone->react quench Quench with aq. NH₄Cl react->quench extraction Extraction with ether quench->extraction drying Dry organic layer extraction->drying evaporation Solvent evaporation drying->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification final_product Final Product: Tertiary Alcohol purification->final_product

References

Wittig reaction with 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Title: A Researcher's Guide to the Wittig Reaction with 2'-Methyl-2,2,2-trifluoroacetophenone: Synthesis of Trifluoromethylated Alkenes

Abstract: The incorporation of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern drug discovery, significantly enhancing properties like metabolic stability, lipophilicity, and bioactivity.[1][2] The Wittig reaction offers a powerful and versatile method for synthesizing alkenes, including those bearing a CF3 moiety.[3][4] This guide provides a detailed examination of the Wittig reaction applied to the electron-deficient ketone, this compound. We will explore the underlying mechanistic principles that govern stereoselectivity, address the unique challenges posed by fluorinated substrates, and provide comprehensive, field-tested protocols for both stabilized and non-stabilized phosphorus ylides.

Introduction: The Strategic Importance of Trifluoromethylated Alkenes

The synthesis of complex organic molecules with precise structural and stereochemical control is fundamental to pharmaceutical and materials science research.[5] Among the vast array of valuable structural motifs, trifluoromethylated alkenes stand out due to the unique properties conferred by the CF3 group.[1] This highly electronegative functional group can dramatically alter a molecule's electronic profile and conformational preferences, making it a privileged bioisostere in drug design.[5]

The Wittig reaction, a Nobel Prize-winning transformation, provides one of the most reliable strategies for carbon-carbon double bond formation by reacting a carbonyl compound with a phosphorus ylide.[3][4][6] However, when applied to α-fluoroalkyl ketones such as this compound, the reaction's outcome is dictated by a subtle interplay of electronics and sterics. The strong electron-withdrawing nature of the CF3 group renders the carbonyl carbon highly electrophilic, yet it also influences the stability and reactivity of the key intermediates. This guide serves to elucidate these factors, empowering researchers to strategically control the reaction to achieve desired product outcomes.

Mechanistic Deep Dive: Controlling Stereoselectivity

The stereochemical outcome (E/Z isomerism) of the Wittig reaction is not arbitrary; it is a direct consequence of the ylide's structure and the resulting reaction kinetics.[3][7][8] The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force of the reaction.[7][9][10]

The key to controlling the E/Z selectivity lies in the choice between two classes of phosphorus ylides: stabilized and non-stabilized .[11]

  • Non-Stabilized Ylides: These ylides bear alkyl or aryl groups (e.g., Ph3P=CH2, Ph3P=CHCH3) and are highly reactive. The reaction with aldehydes and ketones is rapid and irreversible, proceeding under kinetic control. The formation of the oxaphosphetane is the rate-determining and stereochemistry-determining step.[9] This pathway predominantly yields the Z-alkene.[3][7]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone, nitrile) adjacent to the carbanion, which delocalizes the negative charge through resonance (e.g., Ph3P=CHCO2Et).[12][13] This increased stability makes them less reactive.[12] Consequently, the initial cycloaddition step is often reversible. This reversibility allows for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate, which ultimately decomposes to furnish the E-alkene as the major product.[3][8]

The reaction with this compound follows these principles, allowing for the selective synthesis of either the (E)- or (Z)-alkene product by selecting the appropriate ylide.

Caption: Fig. 1: Stereochemical Pathways in the Wittig Reaction.

Experimental Protocols & Workflow

This section provides detailed protocols for the using both a non-stabilized and a stabilized ylide.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required for the generation of non-stabilized ylides. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

General Experimental Workflow

The overall process involves the in situ generation of the phosphorus ylide from its corresponding phosphonium salt, followed by the addition of the ketone.

Caption: Fig. 2: General Experimental Workflow.

Protocol 1: Synthesis of (Z)-3-methyl-1-(o-tolyl)-4,4,4-trifluorobut-1-ene using a Non-Stabilized Ylide

This protocol utilizes isopropyltriphenylphosphonium iodide to generate the corresponding non-stabilized ylide, which is expected to yield the (Z)-alkene as the major product.

Materials:

  • Isopropyltriphenylphosphonium iodide (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv.)

  • This compound (1.0 equiv.)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add isopropyltriphenylphosphonium iodide (1.2 equiv.).

  • Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M.

  • Cool the resulting suspension to -78 °C using an acetone/dry ice bath.

  • Slowly add n-BuLi (1.1 equiv.) dropwise via syringe. A deep orange or red color should develop, indicating ylide formation.

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Wittig Reaction: Cool the ylide solution back down to -78 °C.

  • Add a solution of this compound (1.0 equiv.) in a small amount of anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the ketone).

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the (Z)-alkene.

Protocol 2: Synthesis of (E)-Ethyl 4-(o-tolyl)-5,5,5-trifluoropent-2-enoate using a Stabilized Ylide

This protocol uses the commercially available and air-stable (ethoxycarbonylmethyl)triphenylphosphorane, which is expected to yield the (E)-alkene.

Materials:

  • (Ethoxycarbonylmethyl)triphenylphosphorane (Ph3P=CHCO2Et) (1.1 equiv.)

  • This compound (1.0 equiv.)

  • Toluene or Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.) and (ethoxycarbonylmethyl)triphenylphosphorane (1.1 equiv.).

  • Add toluene or DCM to achieve a concentration of approximately 0.3 M.

  • Wittig Reaction: Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM). The reaction is typically slower than with non-stabilized ylides.

  • Monitor the reaction progress by TLC until the starting ketone is consumed (this can take 12-48 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The byproduct, triphenylphosphine oxide, can often be partially removed by trituration with cold diethyl ether or by direct purification.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure (E)-alkene.

Summary of Reaction Parameters and Expected Outcomes

The choice of ylide is the primary determinant of the stereochemical outcome. The following table summarizes the expected results for the reaction with this compound.

ParameterProtocol 1 (Non-Stabilized Ylide)Protocol 2 (Stabilized Ylide)
Ylide Reagent Isopropyltriphenylphosphorane(Ethoxycarbonylmethyl)triphenylphosphorane
Reactivity High, requires inert atmosphereModerate, often air-stable
Reaction Control KineticThermodynamic
Key Intermediate cis-Oxaphosphetanetrans-Oxaphosphetane (via equilibration)
Expected Major Product (Z)-Alkene(E)-Alkene
Typical Conditions Anhydrous THF, -78 °C to RTToluene at reflux, or DCM at RT
Typical Yields 50-75%60-85%

Troubleshooting and Optimization Insights

  • Low Yield with Non-Stabilized Ylides: Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas (N2 or Ar). The quality of the strong base (e.g., n-BuLi) is critical; titrate it before use if its molarity is uncertain.

  • Slow or Incomplete Reaction with Stabilized Ylides: The reduced reactivity of the stabilized ylide and the potential steric hindrance from the 2'-methyl group on the ketone can slow the reaction. Increasing the reaction temperature (e.g., switching from DCM to refluxing toluene) or extending the reaction time is often effective.

  • Difficulty Removing Triphenylphosphine Oxide: This byproduct is notoriously difficult to separate. For non-polar products, much of it can be precipitated from the crude mixture by adding hexanes or ether and filtering. For more polar products, careful column chromatography is required. Using phosphonate esters in a Horner-Wadsworth-Emmons reaction is an alternative that produces a water-soluble phosphate byproduct, simplifying purification.[7]

Conclusion

The Wittig reaction is an indispensable tool for the synthesis of trifluoromethylated alkenes from ketones like this compound. By understanding the mechanistic dichotomy between stabilized and non-stabilized ylides, researchers can exert precise control over the stereochemical outcome of the product alkene. The protocols and insights provided in this guide offer a robust framework for successfully employing this reaction in the synthesis of complex, fluorine-containing molecules for applications in drug discovery and beyond.

References

Application Notes and Protocols for the Analytical Detection of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2'-Methyl-2,2,2-trifluoroacetophenone. The methods described herein are essential for quality control, impurity profiling, and pharmacokinetic studies in the development of pharmaceuticals and other chemical products.

Introduction

This compound is a fluorinated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of the final products. Accurate and precise analytical methods are therefore crucial for monitoring its purity, and for its quantification in various matrices. This guide outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods Overview

A comparative summary of the primary analytical techniques for this compound is presented below. The quantitative data is based on methods validated for structurally similar aromatic ketones and provides a strong benchmark for expected performance.

Table 1: Comparison of Analytical Method Performance
Validation ParameterGC-MSHPLC-UV
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) 10 - 50 µg/L0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 50 - 200 µg/L0.03 - 0.5 µg/mL
Accuracy (% Recovery) 80 - 115%95 - 105%
Precision (RSD%) < 15%< 5%
Typical Matrix Organic solvents, HeadspacePharmaceutical formulations, Process streams

Experimental Protocols

Detailed methodologies are provided for the successful implementation of the analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.

3.1.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a volatile solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected LOQ to the upper limit of the linear range.

  • Sample Solution: Dissolve a precisely weighed amount of the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

3.1.2. GC-MS Instrumentation and Conditions

  • Instrument: Agilent GC/MS 7890/5977 or equivalent.[1]

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Source Temperature: 230 °C.[1][2]

    • Scan Mode: Full scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds and is particularly useful for routine quality control and high-throughput analysis.

3.2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

3.2.2. HPLC Instrumentation and Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.

3.3.1. Sample Preparation

  • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

3.3.2. NMR Instrumentation and Parameters

  • Instrument: Bruker 500 MHz NMR spectrometer or equivalent.[3][4]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Appropriate range to observe the -CF₃ group.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start weigh Weigh Sample prep_start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize MS Ionization (EI) separate->ionize detect MS Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify by RT and Mass Spectrum integrate->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: General workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh Weigh Sample prep_start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate RP-HPLC Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify by Retention Time integrate->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: General workflow for HPLC-UV analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep_start Start weigh Weigh Sample prep_start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) transfer->acquire process Process Data (FT, Phasing) acquire->process assign Assign Chemical Shifts & Couplings process->assign confirm Confirm Structure assign->confirm report Generate Report confirm->report

References

Application Note: HPLC Analysis for Reaction Monitoring and Chiral Separation in the Synthesis of 2'-Methyl-1-(2,2,2-trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-Methyl-2,2,2-trifluoroacetophenone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical transformations, such as reduction to the corresponding alcohol, 1-(2'-methylphenyl)-2,2,2-trifluoroethanol, often require careful monitoring to ensure reaction completion and to determine the enantiomeric purity of the product if a stereoselective synthesis is performed. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for both of these purposes. This application note details the HPLC methods for monitoring the reduction of this compound and for the chiral separation of the resulting alcohol.

Reaction Scheme

The reduction of this compound to 1-(2'-methylphenyl)-2,2,2-trifluoroethanol is a common transformation that can be achieved using various reducing agents. The progress of this reaction can be effectively monitored by reversed-phase HPLC.

Figure 1: Reduction of this compound to 1-(2'-methylphenyl)-2,2,2-trifluoroethanol.

Part 1: Reversed-Phase HPLC for Reaction Monitoring

This protocol outlines a reversed-phase HPLC method suitable for monitoring the conversion of the starting material, this compound, to the product, 1-(2'-methylphenyl)-2,2,2-trifluoroethanol.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for improved peak shape).

  • Mobile Phase: A typical starting condition is a mixture of acetonitrile and water (e.g., 60:40 v/v).[1] For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be added to the mobile phase.[2]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (due to the aromatic ring).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or a suitable quenching agent).

  • Dilute the aliquot with the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.

  • The conversion of the reaction can be estimated by comparing the peak areas of the starting material and the product.

Data Presentation

Table 1: Typical Retention Data for Reversed-Phase HPLC Analysis

CompoundRetention Time (min)
This compound~6.5
1-(2'-methylphenyl)-2,2,2-trifluoroethanol~4.2

Note: Retention times are approximate and can vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

Part 2: Chiral HPLC for Enantiomeric Separation

For enantioselective reductions, it is crucial to determine the enantiomeric excess (ee) of the chiral alcohol product. This protocol describes a normal-phase chiral HPLC method for the separation of the enantiomers of 1-(2'-methylphenyl)-2,2,2-trifluoroethanol. The enantiomeric separation of trifluoromethyl-substituted alcohols is commonly achieved using polysaccharide-based chiral stationary phases.[3]

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column, such as a Chiralcel® OJ-H (cellulose derivative) or Chiralpak® AD-H (amylose derivative) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

2. Reagents and Mobile Phase:

  • n-Hexane or Heptane (HPLC grade).

  • Isopropanol (IPA) or Methanol (HPLC grade).[4]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation.[3]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm for better sensitivity of the alcohol, or 254 nm.[4]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • After the reaction work-up, dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject a racemic standard of 1-(2'-methylphenyl)-2,2,2-trifluoroethanol to determine the retention times of the two enantiomers.

  • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation

Table 2: Representative Data for Chiral HPLC Separation of 1-(2'-methylphenyl)-2,2,2-trifluoroethanol Enantiomers

EnantiomerRetention Time (min)Separation Factor (α)Resolution (Rs)
Enantiomer 1~8.91.22> 2.0
Enantiomer 2~10.8

Note: Retention times, separation factor, and resolution are illustrative and will depend on the specific chiral column and mobile phase used.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Injector Injector Filter->Injector Column HPLC Column (C18 or Chiral) Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Conversion / ee Integration->Calculation

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Toluene with Trifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. A cloudy or off-white appearance upon adding the catalyst can indicate moisture contamination.[2] It is crucial to maintain anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[3]

  • Reaction Temperature: The reaction is highly exothermic. While some reactions require heating, running the initial stages at a low temperature (e.g., 0-5 °C) is often crucial to control the reaction rate and prevent side reactions.[4]

  • Purity of Reagents: The purity of toluene and trifluoroacetic anhydride is critical. Impurities in toluene can interfere with the reaction. Trifluoroacetic anhydride is moisture-sensitive and can hydrolyze to trifluoroacetic acid, which is less effective as an acylating agent under these conditions.[5]

Issue 2: Formation of Multiple Products or Byproducts

Q2: I am observing the formation of multiple products in my analysis. What could be the reason?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products can occur.

  • Isomer Formation: The acylation of toluene is expected to produce a mixture of ortho, meta, and para isomers. However, due to the steric hindrance of the trifluoroacetyl group, the para-isomer (4-(trifluoroacetyl)toluene) is expected to be the major product.[4] The ratio of isomers can be influenced by the reaction temperature.

  • Side Reactions of Trifluoroacetic Anhydride: Trifluoroacetic anhydride is a highly reactive reagent. Under certain conditions, it can participate in other reactions. It is also a powerful dehydrating agent.[5]

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying my product. What are the recommended procedures?

A3: Purification of the trifluoroacetylated toluene product typically involves the following steps:

  • Quenching: The reaction is carefully quenched by pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[2]

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.[1]

  • Washing: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[4]

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1]

  • Distillation or Chromatography: The crude product can be further purified by vacuum distillation or column chromatography.[6]

Data Presentation

Table 1: Physical and Spectroscopic Data for 4-(Trifluoroacetyl)toluene

PropertyValueReference
Molecular Formula C₉H₇F₃O[7]
Molecular Weight 188.15 g/mol [7]
Appearance Colorless to light yellow liquid[7]
Boiling Point 70 - 72 °C at 15 mmHg[7]
Density 1.23 g/mL[7]
Refractive Index n20/D 1.47[7]

Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation of Toluene

ParameterRecommended ConditionRationale
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Effective Lewis acid for activating the anhydride.
Catalyst Stoichiometry >2 equivalentsOne equivalent complexes with the product ketone, and another with the trifluoroacetic acid byproduct.[3]
Toluene:Anhydride Ratio Toluene in excessToluene can be used as both reactant and solvent.
Temperature 0 - 5 °C (initial addition), then room temp.Controls the exothermic reaction and improves regioselectivity.[2]
Reaction Time 15 min to several hoursMonitor by TLC for completion.
Solvent Dichloromethane or excess tolueneAnhydrous conditions are essential.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Toluene with Trifluoroacetic Anhydride

This protocol is a general guideline and may require optimization.

Materials:

  • Anhydrous Toluene

  • Trifluoroacetic Anhydride (freshly opened or distilled)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (optional, as solvent)

  • Hydrochloric Acid (concentrated)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (>2 equivalents) in anhydrous dichloromethane or toluene.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Add trifluoroacetic anhydride (1 equivalent) to the dropping funnel, diluted with a small amount of anhydrous solvent if necessary. Add the anhydride dropwise to the stirred catalyst suspension over a period of 15-30 minutes.

  • Substrate Addition: After the addition of the anhydride is complete, add anhydrous toluene (1 equivalent, or it can be used as the solvent) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain 4-(trifluoroacetyl)toluene.[6]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Friedel-Crafts Acylation start Low or No Product Yield check_moisture Check for Moisture Contamination (Cloudy reaction mixture?) start->check_moisture check_catalyst Review Catalyst Stoichiometry (Used >2 equivalents?) check_moisture->check_catalyst No solution_moisture Solution: Ensure anhydrous conditions. Dry glassware, solvents, and reagents. check_moisture->solution_moisture Yes check_temp Evaluate Reaction Temperature (Controlled initial exotherm?) check_catalyst->check_temp Yes solution_catalyst Solution: Increase catalyst loading to stoichiometric or slight excess. check_catalyst->solution_catalyst No check_reagents Assess Reagent Purity (Anhydrous reagents used?) check_temp->check_reagents Yes solution_temp Solution: Maintain low temperature (0-5 °C) during initial addition. check_temp->solution_temp No solution_reagents Solution: Use freshly opened or purified reagents. check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_moisture->success solution_catalyst->success solution_temp->success solution_reagents->success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Reaction_Mechanism Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Liberation TFAA Trifluoroacetic Anhydride ((CF₃CO)₂O) Acylium_Complex Acylium Ion-AlCl₃ Complex [CF₃CO]⁺[AlCl₃(OCOCF₃)]⁻ TFAA->Acylium_Complex + AlCl₃ AlCl3_1 Aluminum Chloride (AlCl₃) Toluene Toluene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Toluene->Sigma_Complex + [CF₃CO]⁺ Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 4-(Trifluoroacetyl)toluene Product_Complex->Final_Product + H₂O/H⁺ (Workup)

Caption: Mechanism of Friedel-Crafts acylation of toluene.

References

regioselectivity issues in the synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on overcoming the inherent challenges of regioselectivity. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues you may encounter. Each answer provides a causal explanation and actionable protocols to get your synthesis back on track.

Q1: My reaction produced a mixture of isomers. Why am I not getting the pure 2'-methyl product?

A1: This is the most common challenge in this synthesis and is a direct consequence of the principles of electrophilic aromatic substitution (EAS).

The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of toluene. The directing effect of the methyl group on the toluene ring is the primary determinant of the product distribution.

  • Electronic Effects: The methyl group is an electron-donating group through inductive and hyperconjugation effects.[1][2][3] This increases the electron density of the aromatic ring, making it more nucleophilic and thus "activating" it towards electrophilic attack. This electron density is preferentially increased at the ortho (2' and 6') and para (4') positions.[4][5]

  • Steric Hindrance: The electrophile in this reaction is not simply a trifluoroacetyl cation (CF₃CO⁺) but a bulky complex formed between the acylating agent (e.g., trifluoroacetic anhydride) and the Lewis acid catalyst (e.g., AlCl₃).[6] This steric bulk makes it difficult for the electrophile to approach the sterically hindered ortho positions, which are adjacent to the methyl group. Consequently, the attack at the less hindered para position is significantly favored.[6]

As a result, the Friedel-Crafts acylation of toluene inherently produces a mixture of isomers, with the 4'-methyl isomer being the major product and the desired 2'-methyl isomer being a minor product.

Product Isomer Common Name Expected Yield
This compoundortho-isomerMinor
3'-Methyl-2,2,2-trifluoroacetophenonemeta-isomerTrace/None
4'-Methyl-2,2,2-trifluoroacetophenonepara-isomerMajor
Q2: The overall yield is very low, even for the major para-isomer. What could be wrong?

A2: Low yields in Friedel-Crafts acylation often point to issues with reagents, reaction setup, or deactivation of the catalyst.

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[7] It reacts vigorously with water to form aluminum hydroxide and HCl, which deactivates the catalyst. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product of the acylation is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[8] This complexation removes the AlCl₃ from the catalytic cycle. Therefore, slightly more than one stoichiometric equivalent of the Lewis acid is required for the reaction to go to completion.

  • Reaction Temperature: Friedel-Crafts acylation is an exothermic reaction.[6] Running the initial addition of reagents at low temperatures (0-5 °C) is crucial to control the reaction rate and prevent side reactions.[6][7] Allowing the temperature to rise uncontrollably can lead to degradation of starting materials and products.

Q3: How can I improve the regioselectivity to favor the 2'-methyl isomer?

A3: Altering the regioselectivity of a standard Friedel-Crafts acylation is challenging. However, advanced synthetic strategies can provide a higher yield of the ortho product.

While optimizing conditions (e.g., varying the Lewis acid or solvent) for the standard Friedel-Crafts reaction is unlikely to reverse the inherent para-selectivity, two alternative approaches are more effective:

  • Directed Ortho C-H Activation: This modern approach avoids the regioselectivity limitations of the classical Friedel-Crafts reaction. It involves using a directing group on the aromatic substrate that positions a transition metal catalyst (commonly palladium) to selectively functionalize the adjacent C-H bond.[1][2][3][4][5] For example, starting with an acetanilide derivative of toluene, a palladium catalyst can direct acylation specifically to the ortho position.[1][2][5] This method requires a multi-step sequence (installing and removing the directing group) but offers excellent regiocontrol.

  • Synthesis from an Ortho-Substituted Precursor: A more direct and classical approach is to begin with a starting material where the desired substitution pattern is already established. This circumvents the regioselectivity issue entirely. A plausible retrosynthetic analysis is shown below.

G Target This compound Grignard 2-Methylphenylmagnesium bromide (Grignard Reagent) Target->Grignard Grignard reaction with CF3CO-X Precursor 2-Bromotoluene Grignard->Precursor Reaction with Mg Toluene Toluene Precursor->Toluene Bromination

Caption: Retrosynthetic pathway to avoid regioselectivity issues.

Proposed Experimental Protocol (Alternative Route):

  • Grignard Formation: React 2-bromotoluene with magnesium turnings in anhydrous diethyl ether or THF to form 2-methylphenylmagnesium bromide.

  • Acylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) and slowly add a trifluoroacetylating agent, such as trifluoroacetic anhydride or S-ethyl trifluorothioacetate.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification: Purify the crude product via distillation or column chromatography.

Q4: I have an inseparable mixture of isomers. How can I confirm the ratio of 2'-methyl to 4'-methyl products?

A4: Spectroscopic techniques, particularly ¹H NMR, are the most effective tools for identifying and quantifying isomers in a mixture.

While physical separation by fractional distillation or column chromatography is possible, it can be difficult.[9] Spectroscopic analysis is often more straightforward for quantification.

  • ¹H NMR Spectroscopy: This is the definitive method. The aromatic protons of the 2'- and 4'- isomers will have distinct chemical shifts and splitting patterns.

    • 4'-isomer: The aromatic region will show two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring.

    • 2'-isomer: The aromatic region will be more complex, typically showing four distinct multiplets for the four adjacent aromatic protons.

    • Quantification: By integrating the signals corresponding to a unique proton (or set of protons) for each isomer (e.g., the methyl protons, which will have slightly different chemical shifts), you can determine the molar ratio of the isomers in the mixture.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can separate the isomers chromatographically (based on boiling point differences) and provide a mass spectrum for each, confirming they have the same molecular weight. The peak area in the gas chromatogram can be used to estimate the relative abundance of each isomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation used in this synthesis?

A1: The reaction is a classic electrophilic aromatic substitution that proceeds in three key steps.[7][8]

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation a Acylating Agent (e.g., (CF3CO)2O) c Acylium Ion Electrophile [CF3C=O]+ a->c + AlCl3 b Lewis Acid (AlCl3) d Toluene c->d e Sigma Complex (Arenium Ion) d->e + [CF3C=O]+ f Product (Methyl-trifluoroacetophenone) e->f - H+

Caption: Mechanism of Friedel-Crafts Acylation.

  • Formation of the Electrophile: The Lewis acid (AlCl₃) reacts with the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to generate a highly electrophilic acylium ion ([CF₃CO]⁺).

  • Nucleophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[8]

Q2: What are the critical safety precautions for this experiment?

A2: This reaction involves several hazardous materials and requires careful handling in a well-ventilated fume hood.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid any contact with moisture.[7]

  • Trifluoroacetic Anhydride/Trifluoroacetyl Chloride: These are highly corrosive and volatile acylating agents. They are lachrymators and can cause severe burns. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Reaction Exotherm: The reaction is exothermic, especially during the addition of the acylating agent to the Lewis acid.[6] Use an ice bath to maintain temperature control and prevent the reaction from running away.

Q3: Can I use a Brønsted acid like trifluoromethanesulfonic acid (TfOH) instead of a Lewis acid?

A3: Yes, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be effective catalysts for Friedel-Crafts acylations.[10] In some cases, they can be used in catalytic amounts, which simplifies workup compared to the stoichiometric quantities of AlCl₃ required. TfOH can activate carboxylic anhydrides to form the necessary acylium ion for the reaction to proceed.[10] The regioselectivity, however, is still expected to favor the para isomer due to steric factors.

References

Technical Support Center: Synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Low or No Product Yield

Low yields in the Friedel-Crafts acylation of toluene with a trifluoroacetylating agent can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions

Possible Cause Suggested Solutions
Catalyst Inactivity The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents and freshly opened or purified reagents.[1]
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product can form a stable complex with the catalyst, rendering it inactive.[1] Consider increasing the catalyst loading.
Sub-optimal Reaction Temperature Excessively low temperatures may lead to a slow reaction rate, while high temperatures can promote side reactions and decomposition.[1] The reaction should be initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at a controlled temperature.
Poor Quality of Reagents Impurities in toluene, the trifluoroacetylating agent (e.g., trifluoroacetic anhydride), or the solvent can interfere with the reaction. Use high-purity, anhydrous reagents.
Inefficient Quenching and Work-up Incomplete quenching of the reaction can lead to product loss during work-up. Ensure the reaction mixture is thoroughly quenched, typically with a cold, dilute acid. Optimize extraction and washing steps to minimize product loss.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst Activity and Stoichiometry check_reagents->check_catalyst Reagents OK check_temp Optimize Reaction Temperature check_catalyst->check_temp Catalyst OK check_workup Review Quenching and Work-up Procedure check_temp->check_workup Temperature Optimized end_ok Yield Improved check_workup->end_ok Procedure Optimized

Caption: A stepwise workflow for troubleshooting low yields.

Issue: Formation of Multiple Products (Isomers and Side Products)

The Friedel-Crafts acylation of toluene is expected to produce a mixture of isomers (ortho, meta, and para) and potentially other side products.

Isomer Distribution

The trifluoroacetylation of toluene is an electrophilic aromatic substitution reaction. The methyl group of toluene is an ortho, para-directing activator.[2] Therefore, the primary products are expected to be this compound (ortho) and 4'-Methyl-2,2,2-trifluoroacetophenone (para), with the para isomer generally being the major product due to reduced steric hindrance.[3][4] The formation of the meta isomer (3'-Methyl-2,2,2-trifluoroacetophenone) is also possible, though typically in smaller amounts.

Factors Influencing Isomer Ratio:

  • Reaction Temperature: The isomer distribution can be temperature-dependent.[3] Lower temperatures generally favor the para isomer.

  • Lewis Acid: The choice and amount of Lewis acid can influence the regioselectivity.

  • Solvent: The polarity of the solvent can play a role in the isomer ratio.

Common Side Reactions and Their Mitigation

Side Reaction Description Mitigation Strategies
Polysubstitution The introduction of more than one trifluoroacetyl group onto the toluene ring. This is less common in acylation than alkylation because the acyl group is deactivating.[5][6]Use a molar excess of toluene relative to the acylating agent.
Reaction with Solvent If the solvent is also an aromatic compound, it may compete with toluene in the acylation reaction.Use an inert solvent such as dichloromethane or dichloroethane.
Decomposition/Polymerization At excessively high temperatures, the starting materials or products may decompose or polymerize, leading to a dark, tarry reaction mixture.[1]Maintain careful temperature control throughout the reaction, especially during the addition of reagents.

Logical Relationship of Side Reactions

SideReactions toluene Toluene desired_product This compound (and isomers) toluene->desired_product Main Reaction solvent_reaction Solvent Acylation Product toluene->solvent_reaction Reactive Solvent decomposition Decomposition/Tar toluene->decomposition High Temperature acylating_agent Trifluoroacetic Anhydride acylating_agent->desired_product Main Reaction acylating_agent->solvent_reaction Reactive Solvent acylating_agent->decomposition High Temperature lewis_acid AlCl3 lewis_acid->desired_product Main Reaction lewis_acid->solvent_reaction Reactive Solvent lewis_acid->decomposition High Temperature polysubstitution Polysubstituted Products desired_product->polysubstitution Excess Acylating Agent

Caption: Potential reaction pathways leading to side products.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

Experimental Protocol: Friedel-Crafts Acylation of Toluene with Trifluoroacetic Anhydride

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to maintain anhydrous conditions.

  • Reaction Mixture Preparation: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃) in an anhydrous inert solvent such as dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride dropwise to the stirred suspension of AlCl₃. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial.

  • Addition of Toluene: After the addition of the anhydride is complete, add a solution of toluene in the anhydrous solvent to the dropping funnel and add it dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition of toluene is complete, the reaction mixture can be stirred at 0 °C or allowed to slowly warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product, which is a mixture of isomers, can then be purified.

Q2: How can the isomers of methyl-2,2,2-trifluoroacetophenone be separated and purified?

A2: The separation of the ortho, meta, and para isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: Fractional distillation under reduced pressure can be an effective method for separating isomers with different boiling points, especially on a larger scale.[7] Careful control of the vacuum and temperature is necessary to achieve good separation.

  • Column Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are powerful techniques for the separation of isomers.[7] For preparative separation, column chromatography on silica gel can be employed, though finding a suitable eluent system that provides good resolution may require some optimization.

Q3: What analytical techniques are used to characterize the product and determine the isomer ratio?

A3: A combination of spectroscopic and chromatographic methods is essential for full characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to determine the number of components in the product mixture and to identify them by their mass spectra.[8] It can also be used to quantify the relative amounts of the different isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons will be distinct for the ortho, meta, and para isomers.

    • ¹⁹F NMR: This is a particularly useful technique for trifluoromethyl-containing compounds. Each isomer will exhibit a distinct singlet in the ¹⁹F NMR spectrum, and the integration of these signals can be used to accurately determine the isomer ratio.[9] The chemical shift of the CF₃ group is sensitive to its electronic environment.[10][11]

¹⁹F NMR Chemical Shift Considerations

The chemical shift of the trifluoroacetyl group is sensitive to the solvent and the electronic environment of the molecule.[10] Generally, the ¹⁹F NMR chemical shifts for trifluoroacetyl groups appear in the range of -67 to -85 ppm relative to CFCl₃.[10]

Q4: Why is my reaction mixture turning dark or forming a tar-like substance?

A4: A dark or tarry reaction mixture is often an indication of decomposition or polymerization.[1]

  • Excessive Heat: Friedel-Crafts reactions can be highly exothermic. If the temperature is not controlled, especially during the addition of the Lewis acid or the acylating agent, runaway reactions can occur.

  • High Concentration of Reagents: Running the reaction at a high concentration can lead to localized overheating.

  • Reactive Impurities: Impurities in the starting materials can sometimes initiate polymerization or other side reactions.

To avoid this, ensure adequate cooling, slow and controlled addition of reagents, and the use of an appropriate amount of solvent to dissipate heat.[12]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Anhydrous Setup reagents 2. Add AlCl3 and Solvent setup->reagents cool 3. Cool to 0 °C reagents->cool add_anhydride 4. Add Trifluoroacetic Anhydride cool->add_anhydride add_toluene 5. Add Toluene add_anhydride->add_toluene react 6. Stir and Monitor add_toluene->react quench 7. Quench with Ice/HCl react->quench extract 8. Separate and Extract quench->extract wash 9. Wash Organic Layer extract->wash dry 10. Dry and Evaporate wash->dry purify 11. Purify by Distillation/Chromatography dry->purify analyze 12. Characterize by GC-MS and NMR purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for 2'-Methyl-2,2,2-trifluoroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in reactions involving 2'-Methyl-2,2,2-trifluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for this compound, and which catalysts are typically used?

The most prevalent reaction is the asymmetric hydrogenation or transfer hydrogenation of the ketone to produce the corresponding chiral alcohol, (R)- or (S)-1-(2-methylphenyl)-2,2,2-trifluoroethanol. This transformation is critical for synthesizing enantiomerically pure compounds in the pharmaceutical industry. The most effective catalysts are typically Ruthenium(II)-based complexes, often referred to as Noyori-type catalysts. These feature a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN).[1][2][3]

Q2: What are the key challenges when optimizing catalyst loading for this reaction?

Researchers often face two primary challenges:

  • Achieving High Conversion/Yield: Incomplete or slow reactions can be caused by catalyst deactivation or suboptimal reaction conditions.[4]

  • Achieving High Enantioselectivity (ee): Obtaining a high percentage of the desired enantiomer is crucial and highly sensitive to reaction parameters. Trifluoromethyl ketones can be particularly challenging substrates in asymmetric hydrogenation.

Q3: How does catalyst loading typically affect the reaction outcome?

Catalyst loading, expressed as a substrate-to-catalyst ratio (S/C) or mol%, is a critical parameter.

  • Insufficient Loading: Too little catalyst can lead to low conversion rates and long reaction times.

  • Excessive Loading: While it might increase the reaction rate, it is not cost-effective and can sometimes lead to the formation of byproducts or have a minor, and occasionally negative, effect on enantioselectivity.[4] An optimal loading balances reaction efficiency with cost.

Troubleshooting Guides

Problem 1: Low Conversion or Incomplete Reaction

Symptom: The reaction has stalled, or the yield of the desired alcohol is significantly lower than expected after the standard reaction time.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity or Deactivation:

    • Check Catalyst Quality: Ensure the catalyst has been stored under an inert atmosphere and is not expired. Noyori-type catalysts can be sensitive to air and moisture.

    • Purity of Reagents: Impurities in the substrate, solvent, or base can poison the catalyst. Use freshly distilled, anhydrous solvents and high-purity reagents. Water is a known inhibitor.[4]

    • In-situ Catalyst Generation: For some procedures, generating the active catalyst in situ from a stable precatalyst can be more reliable.[5]

  • Suboptimal Reaction Conditions:

    • Increase Catalyst Loading: This is the most direct approach to increase the reaction rate. See the data table below for typical ranges.

    • Temperature: Increasing the reaction temperature can boost the rate, but be aware that it may negatively impact enantioselectivity.[4]

    • Hydrogen Pressure (for Asymmetric Hydrogenation): Ensure the hydrogen pressure is at the recommended level and maintained consistently. For some systems, higher pressure improves conversion.[4][6]

    • Base Concentration: The type and concentration of the base (e.g., KOH, t-BuOK) are crucial. The base is often required to activate the catalyst. An optimal concentration must be determined experimentally, as excess base can sometimes lead to faster deactivation.[2][4]

Problem 2: Low Enantioselectivity (ee%)

Symptom: The reaction produces a near-racemic or low-ee mixture of the chiral alcohol.

Potential Causes & Troubleshooting Steps:

  • Incorrect Catalyst/Ligand Choice:

    • Chiral Ligands: The enantioselectivity is determined by the chirality of the diphosphine and diamine ligands on the Ruthenium catalyst. Ensure you are using the correct (R,R) or (S,S) configuration to obtain your desired product enantiomer.

  • Suboptimal Reaction Conditions:

    • Temperature: This is one of the most critical factors for enantioselectivity. Lowering the reaction temperature often significantly increases the ee%.[4]

    • Solvent Choice: The polarity and coordinating ability of the solvent (e.g., isopropanol, methanol, ethanol) can have a profound effect on enantioselectivity. Isopropanol is a common choice for transfer hydrogenation as it also serves as the hydrogen source.[7]

    • Catalyst Loading: While the effect is often less pronounced than on conversion, catalyst loading can sometimes influence enantioselectivity. It is worth screening different loadings.[4]

    • Reaction Time: Allowing the reaction to proceed for too long after reaching completion can sometimes lead to racemization, although this is less common for this specific transformation.

Data Presentation

The following tables summarize typical starting points and optimization trends for the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of trifluoromethyl acetophenone derivatives.

Table 1: Catalyst Loading and Reaction Parameters for Asymmetric Transfer Hydrogenation (ATH)

Catalyst Loading (mol%)Substrate/Catalyst Ratio (S/C)Hydrogen SourceBaseSolventTemperature (°C)Typical Yield (%)Typical ee (%)
2.050:1Formic Acid / Triethylamine-DMF/MeOH40>95>98
1.0100:1IsopropanolKOHIsopropanol25-3090-9990-97
0.5200:1Isopropanolt-BuOKIsopropanol2585-9592-98
0.11000:1Isopropanolt-BuOKIsopropanol40-6070-9085-95

Note: Data is compiled and representative of typical results for trifluoromethyl acetophenones. Actual results will vary based on the specific catalyst, ligands, and substrate.

Table 2: Catalyst Loading and Reaction Parameters for Asymmetric Hydrogenation (AH)

Catalyst Loading (mol%)Substrate/Catalyst Ratio (S/C)Hydrogen Pressure (atm)BaseSolventTemperature (°C)Typical Yield (%)Typical ee (%)
1.0100:18-10t-BuOKMethanol25-30>99>99
0.11000:150-Ethanol30>9597-99
0.0110,000:18t-BuOKMethanol25>9999
0.001100,000:18t-BuOKMethanol25>9999

Note: High S/C ratios are achievable but require highly pure reagents and optimized conditions. Data is representative for acetophenone derivatives.[1]

Experimental Protocols

Key Experiment: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

This protocol is a general starting point for the asymmetric transfer hydrogenation of this compound.

Materials:

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or other suitable chiral Ru catalyst

  • This compound

  • Anhydrous Isopropanol (as solvent and hydrogen source)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Preparation: Dry all glassware in an oven and cool under an inert atmosphere.

  • Catalyst Activation: To a Schlenk flask under an inert atmosphere, add the Ru-catalyst (e.g., 1 mol%). Add anhydrous isopropanol (to make a ~0.1 M solution with respect to the substrate).

  • Base Addition: Add the base (e.g., KOH, 2 mol%). Stir the mixture at room temperature for 15-20 minutes. The formation of the active hydride species is often indicated by a color change.

  • Substrate Addition: Add the this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by TLC or GC/HPLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (ee%) using chiral HPLC or GC.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the asymmetric hydrogenation of this compound.

TroubleshootingWorkflow start Start Experiment check_outcome Evaluate Outcome: Conversion & ee% start->check_outcome low_conversion Problem: Low Conversion / Yield check_outcome->low_conversion Conversion < 95% low_ee Problem: Low Enantioselectivity (ee%) check_outcome->low_ee ee% < Desired success Successful Optimization check_outcome->success Conversion & ee% OK check_catalyst Check Catalyst Activity: - Purity of Reagents? - Stored Properly? - Catalyst Poisoning? low_conversion->check_catalyst optimize_conditions_conv Optimize Reaction Conditions check_catalyst->optimize_conditions_conv Catalyst OK increase_loading Increase Catalyst Loading (e.g., 0.5 -> 1.0 mol%) optimize_conditions_conv->increase_loading increase_temp Increase Temperature (e.g., 25°C -> 40°C) optimize_conditions_conv->increase_temp check_base Adjust Base Concentration optimize_conditions_conv->check_base increase_loading->start Rerun increase_temp->start Rerun check_base->start Rerun check_catalyst_ee Check Catalyst & Setup: - Correct Ligand Chirality? - Air/Moisture Leaks? low_ee->check_catalyst_ee optimize_conditions_ee Optimize Reaction Conditions check_catalyst_ee->optimize_conditions_ee Setup OK decrease_temp Decrease Temperature (e.g., 40°C -> 25°C) optimize_conditions_ee->decrease_temp screen_solvents Screen Solvents (e.g., IPA, MeOH, EtOH) optimize_conditions_ee->screen_solvents decrease_temp->start Rerun screen_solvents->start Rerun

Caption: A workflow for troubleshooting common experimental issues.

Catalytic Cycle Overview

This diagram shows a simplified representation of the metal-ligand bifunctional mechanism for a Noyori-type catalyst in transfer hydrogenation.

CatalyticCycle cluster_cycle Catalytic Cycle catalyst [Ru]-Cl (Precatalyst) active_catalyst [Ru]-H (Active Hydride) catalyst->active_catalyst + Base, iPrOH - Acetone, HCl ts Outer-Sphere Transition State active_catalyst->ts + Ketone product_complex [Ru]-O-CH(R)R' ts->product_complex Hydride Transfer product_complex->active_catalyst + iPrOH - Chiral Alcohol alcohol Chiral Alcohol Product product_complex->alcohol ketone 2'-Methyl-2,2,2- trifluoroacetophenone ketone->ts

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

improving yield in the epoxidation catalyzed by 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the epoxidation catalyzed by 2'-Methyl-2,2,2-trifluoroacetophenone. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the epoxidation reaction.

Issue Question Possible Cause & Solution
Low or No Yield Why is my epoxidation yield unexpectedly low or zero? 1. Missing Reagents: The reaction requires the catalyst, alkene, hydrogen peroxide (H₂O₂), and acetonitrile (MeCN). Control experiments show that in the absence of H₂O₂ or MeCN, the reaction is negligible.[1][2] Ensure all components have been added correctly. 2. Incorrect Solvent: The choice of solvent is critical. tert-Butyl alcohol has been identified as the optimal solvent for this reaction, leading to significantly higher yields compared to others like dichloromethane (DCM), acetone, or tetrahydrofuran (THF).[1][2] 3. Sub-optimal pH: The reaction is typically performed under buffered, basic conditions (e.g., using a K₂CO₃ buffer). This is crucial for the activation of the catalyst and the stability of the epoxide product, which can undergo ring-opening under acidic conditions.[2] 4. Insufficient Oxidant or Acetonitrile: At least one equivalent of acetonitrile is required for full conversion.[1][2] For difficult substrates, such as terminal olefins, increasing the amount of H₂O₂ and MeCN may be necessary to achieve high yields.[1]
Slow Reaction Why is the reaction proceeding much slower than the reported time of ~1 hour? 1. Low Catalyst Loading: While the reaction is efficient with low catalyst loadings (2-5 mol%), using less than the recommended amount for your specific substrate can slow down the reaction rate.[2][3][4][5] 2. Low Temperature: The standard protocol is performed at room temperature. Significantly lower temperatures can decrease the reaction rate. While some ketone-catalyzed epoxidations require cooling, this protocol is optimized for ambient temperature.[1] 3. Inefficient Stirring: The reaction is often biphasic (organic solvent and aqueous buffer). Vigorous stirring is necessary to ensure proper mixing and facilitate the reaction between components in different phases.
Side Product Formation I'm observing significant formation of side products. What are they and how can I prevent them? 1. Epoxide Ring-Opening: Epoxides can be sensitive and undergo nucleophilic ring-opening to form diols or other adducts, especially if the pH is not properly controlled.[6] Ensure the buffer system is effective. 2. Oxidant Decomposition: Hydrogen peroxide can decompose, especially in the presence of certain metal contaminants. Using a chelating agent like EDTA in the buffer solution can help prevent this.[2] 3. Over-oxidation: For substrates with multiple double bonds (e.g., limonene), the reaction is highly selective, but prolonged reaction times or excessive oxidant could potentially lead to the formation of diepoxides.[1] Monitor the reaction progress using TLC or GC-MS to avoid over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction? A1: The recommended catalyst loading for this compound is typically between 2 to 5 mol%.[2][3][4] This low loading makes the process efficient and cost-effective.

Q2: What is the best solvent to use? A2: tert-Butyl alcohol has been demonstrated to be the superior solvent for this epoxidation, providing higher yields compared to other common organic solvents.[1][2][3]

Q3: What is the role of acetonitrile (MeCN)? A3: Acetonitrile is a crucial co-reagent, not just a co-solvent. It reacts with hydrogen peroxide to form a peroxycarboximidic acid intermediate. This intermediate is believed to be involved in the formation of the active dioxirane oxidant that performs the epoxidation.[2][3][5] The reaction yield is critically dependent on the presence of at least one equivalent of acetonitrile.[1][2]

Q4: Which oxidant should be used and at what concentration? A4: The preferred oxidant is 30% aqueous hydrogen peroxide (H₂O₂).[2] It is considered a "green" oxidant because its only byproduct is water.[1] Typically, 2 equivalents of H₂O₂ are used.[2]

Q5: Are there any specific buffer requirements? A5: Yes, an aqueous buffer solution is used to maintain an optimal pH. A commonly used buffer is a solution of 0.6 M potassium carbonate (K₂CO₃) and 4 x 10⁻⁵ M EDTA tetrasodium salt.[2] The EDTA helps to chelate metal ions that could catalyze the decomposition of H₂O₂.

Q6: Can this method be used for different types of alkenes? A6: Yes, this protocol has been successfully applied to a broad range of mono-, di-, and trisubstituted olefins, including cyclic olefins, styrenes, and natural products like limonene and cholesterol, demonstrating high to quantitative yields.[1][2][3][4] Terminal olefins can be more challenging substrates but can be epoxidized successfully with adjusted conditions.[1]

Data Summary Tables

Table 1: Effect of Solvent on Epoxidation Yield (Data based on the epoxidation of 1-phenylcyclohexene)

EntrySolventYield (%)
1tert-Butyl Alcohol>99
2Dichloromethane (DCM)88
3Acetonitrile (MeCN)81
41,4-Dioxane74
5Tetrahydrofuran (THF)71
6Acetone68
7Methanol (MeOH)65
8Ethanol (EtOH)58
9Isopropanol (i-PrOH)55
Source: Adapted from data in The Journal of Organic Chemistry, 2014, 79, 4270-4276.[1][2]

Table 2: Effect of Acetonitrile (MeCN) Amount on Conversion (Data based on the epoxidation of 1-phenylcyclohexene)

EntryEquivalents of MeCNConversion (%)
12.0>99
21.0>99
30.548
40.0<5
Source: Adapted from data in The Journal of Organic Chemistry, 2014, 79, 4270-4276.[1][2]

Visualized Workflows and Mechanisms

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Alkene (1.0 mmol) to Round-Bottom Flask B 2. Add Catalyst (this compound, 5 mol%) A->B C 3. Add t-BuOH (1.5 mL) B->C D 4. Add Aqueous Buffer (1.5 mL, K2CO3/EDTA) C->D E 5. Add Acetonitrile (2.0 mmol) D->E F 6. Add 30% H2O2 (2.0 mmol) E->F G 7. Stir Vigorously at Room Temperature for 1 hour F->G H 8. Perform Aqueous Workup (e.g., Extraction with Ether) G->H I 9. Dry Organic Layer (e.g., over Na2SO4) H->I J 10. Purify by Flash Column Chromatography I->J K Final Product (Epoxide) J->K

Caption: Standard experimental workflow for the epoxidation reaction.

G Problem Low Epoxide Yield Cause1 Incorrect Reagents? Problem->Cause1 Cause2 Wrong Solvent? Problem->Cause2 Cause3 Sub-optimal pH? Problem->Cause3 Cause4 Inefficient Reaction? Problem->Cause4 Sol1 Verify addition of Catalyst, H2O2, and MeCN Cause1->Sol1 Solution Sol2 Use tert-Butyl Alcohol as the solvent Cause2->Sol2 Solution Sol3 Ensure K2CO3/EDTA buffer is correctly prepared and added Cause3->Sol3 Solution Sol4 Stir vigorously at room temperature Cause4->Sol4 Solution

Caption: Troubleshooting logic for diagnosing low reaction yield.

Detailed Experimental Protocol

This section provides a general, optimized procedure for the epoxidation of alkenes using this compound.

Materials:

  • Alkene (substrate)

  • This compound (catalyst)

  • tert-Butyl alcohol (t-BuOH)

  • Aqueous buffer solution (0.6 M K₂CO₃, 4 x 10⁻⁵ M EDTA tetrasodium salt)

  • Acetonitrile (MeCN)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Solvents for extraction and chromatography (e.g., Diethyl ether, Petroleum ether, Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.00 mmol).

  • Add the this compound catalyst (e.g., 9.0 mg, 0.05 mmol for 5 mol%).

  • Sequentially add the following solvents and reagents while stirring:

    • tert-Butyl alcohol (1.5 mL)

    • Aqueous buffer solution (1.5 mL)

    • Acetonitrile (0.11 mL, 2.00 mmol)

    • 30% Aqueous H₂O₂ (0.23 mL, 2.00 mmol)

  • Allow the reaction mixture to stir vigorously at room temperature for 1 hour. Monitor the reaction progress by TLC or GC-MS if necessary.

  • Upon completion, begin the workup procedure. Quench the reaction by adding a suitable reducing agent for excess peroxide if necessary, or proceed directly to extraction.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of petroleum ether/diethyl ether or petroleum ether/ethyl acetate) to afford the pure epoxide.[2]

References

solvent effects on the reactivity of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2'-Methyl-2,2,2-trifluoroacetophenone

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this highly versatile yet challenging reagent. My goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and innovate confidently.

Part 1: Frequently Asked Questions (FAQs) - Core Reactivity

This section addresses the fundamental chemical behaviors of this compound that underpin its reactivity.

Q1: Why is this compound significantly more reactive towards nucleophiles than its non-fluorinated analog, 2'-methylacetophenone?

A1: The enhanced reactivity stems directly from the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This effect operates through two primary mechanisms:

  • Inductive Effect: The three highly electronegative fluorine atoms pull electron density away from the carbonyl carbon. This creates a more pronounced partial positive charge (δ+) on the carbonyl carbon, making it a much "harder" and more attractive electrophile for nucleophiles to attack compared to standard ketones.[1][2]

  • Hydrate Stability: The electron-withdrawing -CF₃ group strongly destabilizes the carbonyl group's double bond but, conversely, stabilizes the corresponding hydrate (gem-diol) formed upon the addition of water.[3] This thermodynamic pull towards the hydrate form is a clear indicator of the carbonyl's high electrophilicity. In many reactions, the initial nucleophilic attack is the rate-determining step, and a more electrophilic center leads to a lower activation energy barrier.

Q2: I've dissolved my this compound in a protic solvent (like methanol or a water/THF mixture) and my ¹⁹F NMR shows a new, prominent peak. What is this species?

A2: You are observing the formation of a hemiketal or a hydrate, a characteristic feature of trifluoromethyl ketones.[4][5] In the presence of protic solvents (solvents with acidic protons, like water or alcohols), the highly electrophilic carbonyl carbon is readily attacked by the solvent molecule.

  • In water: It forms a stable geminal diol, also known as a hydrate.

  • In an alcohol (e.g., methanol): It forms a hemiketal.

This equilibrium is often rapid and can significantly influence your reaction's outcome by reducing the concentration of the free, reactive ketone.[3] For instance, in an aqueous buffer solution, 2,2,2-trifluoroacetophenone exists predominantly as its hydrate.[4] It is crucial to account for this equilibrium when designing your experiment.

Caption: Ketone-Solvent Equilibrium Diagram.

Q3: The literature is conflicting. Do polar solvents speed up or slow down reactions with this ketone?

A3: The effect of solvent polarity is not straightforward and depends heavily on the specific reaction mechanism and the reactivity of the nucleophile.

  • For less-reactive nucleophiles or functional groups: Increasing solvent polarity can sometimes slow down the reaction. This can occur if the polar solvent molecules solvate the reactants more effectively than the transition state, thereby increasing the activation energy required for the reaction to proceed.[6][7]

  • For reactions involving charged intermediates: A polar solvent can stabilize charged transition states, thus accelerating the reaction rate.

  • For enantioselective hydrogenations: Studies on the related 2,2,2-trifluoroacetophenone have shown that solvent basicity and hydrogen-bond acceptor ability (represented by the Kamlet-Taft parameter β) are often more influential than simple polarity.[8] Strongly basic solvents can even invert the stereochemical outcome of the reaction.

Key Takeaway: Do not assume a "one-size-fits-all" rule for solvent polarity. The choice of solvent should be based on the specific mechanism of your intended transformation. For nucleophilic additions, aprotic polar solvents like THF, DMF, or MeTHF are often a good starting point.[9][10]

Part 2: Troubleshooting Guide for Common Synthetic Issues

Q4: My nucleophilic addition reaction is sluggish, and I'm getting low conversion. What steps can I take to improve it?

A4: This is a common challenge, often rooted in solvent choice, reagent stability, or the ketone's equilibrium with its hydrate/hemiketal form.

Troubleshooting Workflow:

G start Low Conversion in Nucleophilic Addition check_solvent 1. Analyze Solvent System Is it aprotic and dry? start->check_solvent protic_issue Problem: Protic Solvent (e.g., EtOH, H₂O) Forms unreactive hydrate/hemiketal. check_solvent->protic_issue No (Protic) check_additive 2. Consider a Lewis Base Additive Is the reaction still slow? check_solvent->check_additive Yes (Aprotic) re_run_dry Solution: Switch to Dry Aprotic Solvent (THF, MeTHF, Toluene). Ensure all reagents are anhydrous. protic_issue->re_run_dry end_success Reaction Optimized re_run_dry->end_success no_additive Insight: Nucleophile may require activation or better solubilization. check_additive->no_additive Yes check_temp 3. Evaluate Reaction Temperature Is the reaction run at room temp or below? check_additive->check_temp No add_dabco Solution: Add a Catalyst/Additive e.g., DABCO for boronate additions or TBAF for TMS-CF₃ additions. no_additive->add_dabco add_dabco->end_success low_temp Insight: Reaction may have a significant activation energy barrier. check_temp->low_temp Yes check_temp->end_success No increase_temp Solution: Gently increase temperature. Monitor for side product formation. low_temp->increase_temp increase_temp->end_success

Caption: Troubleshooting Workflow for Sluggish Reactions.

Detailed Steps:

  • Eliminate Protic Contaminants: The most common culprit is the presence of water or alcohol, which shifts the equilibrium away from the reactive ketone.[4] Use anhydrous solvents and ensure your glassware and nucleophile are scrupulously dry. Consider using a "greener" solvent like 2-methyltetrahydrofuran (2-MeTHF) which can be a good substitute for THF and has lower water miscibility.[10][11]

  • Use a Lewis Base Additive: For certain nucleophiles, like benzylboronic esters, the addition of a Lewis base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can dramatically increase the reaction rate.[12] DABCO is thought to coordinate to counterions, making the boronate nucleophile more reactive.

  • Activate Silyl Reagents: If you are using a silyl-based nucleophile like (trifluoromethyl)trimethylsilane (TMS-CF₃, the Ruppert-Prakash reagent), a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) is required to initiate the reaction.[13][14]

  • Increase Temperature: If the reaction is clean but slow, a moderate increase in temperature may be necessary to overcome the activation energy barrier.

Q5: I'm using this compound as an organocatalyst for epoxidation with H₂O₂, but my yields are poor. How can I optimize this?

A5: This catalytic system relies on the in-situ formation of a highly reactive perhydrate or related species.[4] The solvent system is absolutely critical for success. Based on studies with the parent compound, 2,2,2-trifluoroacetophenone:

  • Optimal Solvent: tert-Butyl alcohol (t-BuOH) has been identified as the superior solvent for this type of epoxidation, leading to significantly higher reactivity and yields compared to other solvents like acetonitrile, dichloromethane, or methanol.[4]

  • Mechanism Insight: In aqueous environments, the catalyst exists mainly as the unreactive hydrate. The role of t-BuOH is likely to manage the water concentration and mediate the formation of the active oxidizing species from the ketone and hydrogen peroxide.

Recommendation: Switch your solvent system to t-BuOH. If solubility is an issue, a co-solvent like acetonitrile might be used, but t-BuOH should be the primary component.

Part 3: Experimental Protocol & Data

Protocol: DABCO-Accelerated Nucleophilic Addition of Benzylboronic Acid Pinacol Ester

This protocol is adapted from methodology developed for activated ketones and demonstrates a best-practice approach for handling this compound.[12]

Materials:

  • This compound (1.0 equiv)

  • Benzylboronic acid pinacol ester (1.2 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard workup and purification reagents (e.g., saturated NH₄Cl, ethyl acetate, silica gel)

Step-by-Step Procedure:

  • Preparation: Dry a round-bottom flask equipped with a magnetic stir bar under vacuum with a heat gun and backfill with argon. Allow to cool to room temperature.

  • Reagent Addition: To the flask, add this compound (1.0 equiv) and benzylboronic acid pinacol ester (1.2 equiv).

  • Solvent and Additive: Add anhydrous 2-MeTHF to achieve a concentration of approximately 0.2 M with respect to the ketone. Add DABCO (1.5 equiv) to the mixture. The DABCO is crucial for accelerating the reaction.[12]

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Data Table: Influence of Solvent on Reaction Rate

The following table summarizes the generalized effect of different solvent classes on the reactivity of trifluoromethyl ketones in nucleophilic additions. The relative rate is a qualitative measure based on compiled literature observations.[4][6][7][12]

Solvent ClassExample SolventKey PropertyTypical Effect on Nucleophilic Addition RateRationale & Causality
Aprotic Polar THF, 2-MeTHF, DMFHigh Polarity, AproticGenerally Favorable Solubilizes reactants and can stabilize charged intermediates without forming unreactive hydrates.[9]
Aprotic Nonpolar Toluene, HexaneLow Polarity, AproticVariable Can be effective if reactants are soluble. Slower rates may be observed due to poor stabilization of polar transition states.
Protic Polar Methanol, EthanolHigh Polarity, ProticGenerally Unfavorable / Slow Forms stable hemiketals, reducing the concentration of the free ketone available for reaction.[4][8]
Aqueous Systems Water / Co-solventHigh Polarity, ProticHighly Unfavorable The ketone exists almost entirely as the stable, unreactive hydrate (gem-diol).[3]

References

stability of 2'-Methyl-2,2,2-trifluoroacetophenone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 2'-Methyl-2,2,2-trifluoroacetophenone under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. Like other acetophenone derivatives, it is susceptible to degradation under strongly acidic or basic conditions.[1] The presence of the trifluoromethyl group can influence its reactivity compared to non-fluorinated analogs.

Q2: How does the trifluoromethyl group affect the stability of the molecule compared to 2'-methylacetophenone?

A2: The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to increased rates of hydrate formation in aqueous media and potentially faster hydrolysis under certain conditions. However, the carbon-fluorine bond is very strong, making the trifluoromethyl group itself highly stable to cleavage.[2]

Q3: What is the expected degradation pathway under basic conditions?

A3: Under basic conditions, especially in the presence of halogens, this compound is expected to undergo a haloform-type reaction. The reaction proceeds via the formation of a trihalomethyl anion as a leaving group. In the absence of halogens, hydrolysis can still occur, leading to the formation of 2-methylbenzoic acid and fluoroform.

Q4: What are the likely degradation products under acidic conditions?

A4: Under strongly acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3] This can lead to hydrolysis, yielding 2-methylbenzoic acid and trifluoromethane. The reaction kinetics can be influenced by the acidity of the medium.[4]

Q5: My solution of this compound is turning yellow. What could be the cause?

A5: A color change to yellow or brown can be an indicator of degradation.[1] This may be due to the formation of conjugated byproducts from side reactions, especially if the compound is exposed to light (photodegradation) or elevated temperatures.[1] It is recommended to store the compound and its solutions protected from light and at a low temperature.

Troubleshooting Guides

Symptom Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC analysis Degradation of the compound.1. Confirm the identity of the main peak using a fresh standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 3. Analyze a sample that has been stored under inert gas and protected from light to rule out oxidation and photodegradation.
Low assay value or inconsistent results Instability in the analytical sample diluent or during the experimental procedure.1. Evaluate the stability of the compound in your chosen analytical solvent. Consider using a buffered aqueous-organic mixture. 2. Minimize the time between sample preparation and analysis. 3. Ensure the pH of your experimental medium is controlled and within a stable range for the compound.
Precipitate formation in aqueous solutions Poor solubility or formation of insoluble degradation products.1. Verify the solubility of this compound in your chosen solvent system. 2. If a precipitate forms over time, it could be a degradation product. Isolate and characterize the precipitate.

Data Presentation

The following tables summarize the expected stability of this compound under forced degradation conditions. The data is illustrative and based on the known reactivity of similar compounds. Actual degradation rates should be determined experimentally.

Table 1: Stability under Acidic Conditions

Acid Concentration Temperature (°C) Time (hours) Degradation (%) Major Degradation Product
0.1 N HCl6024< 52-Methylbenzoic acid
1 N HCl802415 - 252-Methylbenzoic acid

Table 2: Stability under Basic Conditions

Base Concentration Temperature (°C) Time (hours) Degradation (%) Major Degradation Product
0.1 N NaOH602410 - 202-Methylbenzoic acid
1 N NaOH8024> 502-Methylbenzoic acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 1 N and 0.1 N solutions

  • Sodium hydroxide (NaOH), 1 N and 0.1 N solutions

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 7.0

2. Equipment:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oven or water bath

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep the solution at 80°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Prepare a solution of the compound in a suitable solvent and keep it in an oven at 70°C for 48 hours.

    • At various time points, prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark.

    • Analyze the samples by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Protocol 2: Analytical Method for Monitoring Degradation

A stability-indicating HPLC method should be used to separate the parent compound from its degradation products. A reverse-phase C18 column is generally suitable for acetophenone derivatives. Gas chromatography (GC) can also be a valuable tool for monitoring the reaction, especially for volatile degradation products.[5]

Visualizations

Acid_Catalyzed_Hydrolysis 2_Methyl_trifluoroacetophenone 2'-Methyl-2,2,2- trifluoroacetophenone Protonated_Ketone Protonated Carbonyl Intermediate 2_Methyl_trifluoroacetophenone->Protonated_Ketone + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ketone->Tetrahedral_Intermediate + H2O Products 2-Methylbenzoic Acid + Trifluoromethane Tetrahedral_Intermediate->Products - H+ Base_Catalyzed_Hydrolysis 2_Methyl_trifluoroacetophenone 2'-Methyl-2,2,2- trifluoroacetophenone Tetrahedral_Intermediate Tetrahedral Intermediate 2_Methyl_trifluoroacetophenone->Tetrahedral_Intermediate + OH- Products 2-Methylbenzoate + Fluoroform Tetrahedral_Intermediate->Products - CF3- then + H+ Experimental_Workflow cluster_stress Stress Conditions Acidic Acidic (HCl) Analysis HPLC/GC Analysis Acidic->Analysis Basic Basic (NaOH) Basic->Analysis Oxidative Oxidative (H2O2) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photolytic Photolytic (Light) Photolytic->Analysis Stock_Solution Prepare Stock Solution of Compound Stock_Solution->Acidic Stock_Solution->Basic Stock_Solution->Oxidative Stock_Solution->Thermal Stock_Solution->Photolytic Data_Evaluation Evaluate Data & Identify Degradants Analysis->Data_Evaluation

References

managing moisture sensitivity of catalysts in 2'-Methyl-2,2,2-trifluoroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing catalyst moisture sensitivity during the synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the trifluoroacetylation of toluene?

A1: The synthesis of this compound is a Friedel-Crafts acylation. Strong Brønsted acids, particularly trifluoromethanesulfonic acid (TfOH, or triflic acid), are highly effective and often superior to traditional Lewis acids for this transformation.[1] TfOH can function as both a catalyst and a solvent due to its high dissolving capacity and superacidic nature (H₀ value of -14.1).[1] Metal triflates, which are considered water-compatible Lewis acids, can also be effective catalysts.[2][3] While classic Lewis acids like aluminum chloride (AlCl₃) are used for standard acylations, their high moisture sensitivity can be particularly problematic with hygroscopic reagents like trifluoroacetic anhydride (TFAA).

Q2: Why is moisture so detrimental to this reaction?

A2: Moisture is highly detrimental because both the acylating agent, trifluoroacetic anhydride (TFAA), and the acid catalyst (e.g., TfOH or Lewis acids like AlCl₃) are extremely sensitive to water.[4]

  • Catalyst Deactivation: Acid catalysts, especially Lewis acids, react readily with water. This reaction consumes the catalyst, forming inactive hydrates or hydroxides, which halts the catalytic cycle and prevents the formation of the desired product.[5] Even a small amount of water can significantly reduce the catalyst's activity.

  • Reagent Decomposition: Trifluoroacetic anhydride reacts violently with water in a hydrolysis reaction to form the less reactive trifluoroacetic acid (TFA).[4][6] This decomposition not only consumes the acylating agent but also introduces excess water, further deactivating the catalyst.

Q3: How do I know if my catalyst has been deactivated by moisture?

A3: Indicators of moisture contamination and subsequent catalyst deactivation include:

  • Low or No Product Yield: The most obvious sign is a significantly reduced or nonexistent yield of this compound.

  • Failed Reaction Initiation: If using a Lewis acid like AlCl₃, the reaction mixture may become a cloudy, off-white suspension instead of a homogenous, colored solution, indicating catalyst decomposition.[7]

  • Inconsistent Reaction Progress: If the reaction starts but does not proceed to completion, it may suggest that the catalyst was initially active but was gradually consumed by trace moisture in the reagents or solvent.

  • Formation of Side Products: Hydrolysis of the trifluoroacetic anhydride can lead to different reaction pathways and the formation of unwanted byproducts.

Q4: What is the acceptable moisture level for solvents and reagents?

A4: For moisture-sensitive reactions like this Friedel-Crafts acylation, all reagents and solvents should be strictly anhydrous. The acceptable moisture level should be as low as practically achievable, ideally below 10 ppm. Even moisture levels of 50-100 ppm can lead to significant decreases in yield.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low or No Product Yield Catalyst Deactivation by Moisture: Water present in glassware, solvents, toluene, or trifluoroacetic anhydride has reacted with and neutralized the acid catalyst.Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware (e.g., at 150°C for several hours) and cool under an inert atmosphere (dry nitrogen or argon).• Use Anhydrous Reagents: Use freshly opened bottles of anhydrous solvents or purify them using appropriate drying agents (e.g., molecular sieves). Ensure the trifluoroacetic anhydride is of high purity and has been handled under inert conditions.
Insufficient Catalyst Activity: The chosen catalyst is not strong enough, or an insufficient quantity was used.Use a Superacid Catalyst: Employ triflic acid (TfOH), which is a superior catalyst for this type of acylation.[1]• Check Stoichiometry: While TfOH is catalytic, traditional Lewis acids like AlCl₃ often need to be used in stoichiometric amounts because they form a complex with the ketone product.
Reaction Fails to Start or Stalls Poor Quality Reagents: The trifluoroacetic anhydride may have degraded due to improper storage. The catalyst may be old or partially hydrolyzed.Use Fresh Reagents: Use a new or recently opened bottle of trifluoroacetic anhydride. Store it in a desiccator under an inert atmosphere.[1][4]• Verify Catalyst Quality: Use a fresh, high-quality acid catalyst.
Formation of Multiple Byproducts Reaction Temperature Too High: Excessive heat can lead to side reactions and decomposition of starting materials or products.Optimize Temperature: The trifluoroacetylation of toluene is typically performed at low to ambient temperatures (e.g., 0°C to room temperature) to improve selectivity.[8]
Incorrect Regioselectivity: The trifluoroacetyl group is attaching to the wrong position on the toluene ring.Control Reaction Conditions: In Friedel-Crafts acylation of toluene, the para-substituted product (4-methyl-2,2,2-trifluoroacetophenone) is strongly favored over the ortho-isomer due to steric hindrance.[5] Maintaining a low reaction temperature generally enhances this selectivity.

Quantitative Data on Moisture Effects

The presence of water can dramatically impact the yield of the trifluoroacetylation of toluene. The following table provides illustrative data on how different moisture levels in the reaction solvent can affect the final product yield.

Water Content in Solvent (ppm)CatalystReaction TimeIllustrative Yield (%)Remarks
< 10TfOH (5 mol%)2 hours> 95%Reaction proceeds to completion under strictly anhydrous conditions.
50TfOH (5 mol%)4 hours~70%A noticeable decrease in yield and an increase in reaction time are observed.
100TfOH (5 mol%)8 hours~40%Significant inhibition of the reaction occurs as the catalyst is progressively deactivated.
> 250TfOH (5 mol%)12 hours< 10%The catalyst is almost completely quenched by water, leading to reaction failure.

Note: These values are representative examples for educational purposes and the actual impact of moisture will vary depending on the specific scale, catalyst loading, and purity of all reagents.

Experimental Protocols

Protocol 1: General Procedure for Trifluoroacetylation of Toluene

This protocol describes a representative procedure for the synthesis of this compound using triflic acid as a catalyst under anhydrous conditions.

1. Glassware and Reagent Preparation:

  • All glassware (a three-necked round-bottom flask, dropping funnel, condenser) must be oven-dried at 150°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Anhydrous toluene and a suitable anhydrous solvent (e.g., dichloromethane) should be used.

  • Trifluoroacetic anhydride (TFAA) should be a fresh, high-purity grade, handled exclusively under an inert atmosphere.

  • Triflic acid (TfOH) is highly corrosive and hygroscopic; handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).[8]

2. Reaction Setup:

  • To the three-necked flask equipped with a magnetic stir bar, add anhydrous toluene (1.2 equivalents) and anhydrous dichloromethane under a positive pressure of nitrogen.

  • Cool the flask to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of trifluoroacetic anhydride (1.0 equivalent) in anhydrous dichloromethane.

3. Reaction Execution:

  • Slowly add the triflic acid catalyst (e.g., 5-10 mol%) to the stirred toluene solution at 0°C.

  • Add the TFAA solution dropwise from the dropping funnel to the reaction flask over 30-60 minutes. Maintain the internal temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the strong acid. Caution: This will cause gas evolution (CO₂).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualized Workflows and Mechanisms

Anhydrous_Reaction_Workflow A Preparation B Oven-Dry All Glassware (>120°C, >4h) A->B C Assemble Hot Under Inert Gas (N2/Ar) B->C D Use Anhydrous Solvents & Reagents C->D E Reaction Setup F Charge Reactor with Toluene & Solvent under N2/Ar E->F G Cool to 0°C F->G H Add Catalyst (TfOH) G->H I Dropwise Addition of Trifluoroacetic Anhydride H->I J Reaction & Monitoring K Stir at 0°C -> RT Monitor by TLC/GC J->K L Work-up & Purification M Aqueous Quench (e.g., NaHCO3) L->M N Extraction & Drying M->N O Solvent Removal & Purification N->O

Caption: Workflow for handling moisture-sensitive reagents and catalysts.

Troubleshooting_Logic start Reaction Yield is Low/Zero q1 Were all reagents and solvents anhydrous? start->q1 sol1 Redo experiment with rigorously dried materials. Use inert atmosphere techniques. q1->sol1 No q2 Was the catalyst fresh and active? q1->q2 Yes end Yield Improved sol1->end sol2 Use a fresh bottle of catalyst (e.g., TfOH). q2->sol2 No q3 Was the reaction temperature controlled? q2->q3 Yes sol2->end sol3 Optimize temperature, start at 0°C. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting logic for low-yield trifluoroacetylation reactions.

Catalyst_Deactivation catalyst Active Catalyst (e.g., TfOH) water H₂O (Moisture) catalyst->water Preferentially Reacts With tfaa Trifluoroacetic Anhydride (Acylating Agent) catalyst->tfaa Activates inactive_catalyst Inactive Hydrated Catalyst water->inactive_catalyst Forms no_reaction No Reaction inactive_catalyst->no_reaction Leads to product Desired Product tfaa->product Reacts with Toluene

Caption: Mechanism of catalyst deactivation by moisture contamination.

References

Technical Support Center: Workup Procedures for Reactions with 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Methyl-2,2,2-trifluoroacetophenone. This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedures for reactions involving this versatile ketone.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for working up a reaction involving this compound?

A typical workup procedure involves quenching the reaction, separating the aqueous and organic layers, washing the organic layer, drying it, and finally removing the solvent to isolate the crude product. The specific reagents and techniques used will depend on the nature of the reaction.

Q2: How do I choose a suitable quenching agent?

The choice of quenching agent depends on the reagents used in your reaction.

  • For reactions involving organometallic reagents like Grignard or organolithium reagents, a saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used to quench the reaction and dissolve magnesium or lithium salts.[1]

  • For reactions involving acidic or basic conditions, neutralization with a weak base (e.g., saturated sodium bicarbonate, NaHCO₃) or a weak acid (e.g., dilute HCl) respectively, is necessary.

  • For reductions using sodium borohydride, the reaction is often quenched by the slow addition of water.[2]

Q3: What are the best extraction solvents for products derived from this compound?

Commonly used extraction solvents that are effective for recovering products from aqueous layers include ethyl acetate (EtOAc) and dichloromethane (DCM).[3][4] The choice of solvent will depend on the polarity of your product.

Q4: My product is a chiral alcohol. How can I purify it?

Purification of chiral alcohols, such as those obtained from the enantioselective reduction of this compound, is typically achieved by flash column chromatography on silica gel.[5] The appropriate solvent system for chromatography needs to be determined on a case-by-case basis using thin-layer chromatography (TLC). In some cases, supercritical fluid chromatography (SFC) using modifiers like 2,2,2-trifluoroethanol can be an effective method for purifying alcohol-sensitive chiral compounds.[6]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the workup of your reactions.

Issue 1: An Emulsion Has Formed During Extraction

Symptom: A stable, cloudy layer forms between the aqueous and organic phases, making separation difficult.

Possible Causes:

  • Insufficient ionic strength of the aqueous layer.

  • Presence of fine particulate matter.

  • High concentration of starting materials or byproducts.

Solutions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

  • Filter: If the emulsion persists, it may be necessary to filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that is stabilizing the emulsion.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.

Issue 2: The Product Yield is Low

Symptom: After workup and purification, the isolated yield of the desired product is significantly lower than expected.

Possible Causes:

  • Incomplete reaction.

  • Loss of product during extraction into the aqueous layer.

  • Decomposition of the product during workup or purification.

  • For Grignard reactions, the presence of water in the reaction can quench the Grignard reagent.[7]

Solutions:

  • Monitor Reaction: Use TLC or another analytical technique to ensure the reaction has gone to completion before starting the workup.

  • Check Aqueous Layer: If your product has some water solubility, it may be partitioning into the aqueous layer. You can perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover more product.

  • Mild Workup Conditions: Avoid using strong acids or bases during the workup if your product is sensitive to them.

  • Anhydrous Conditions: For moisture-sensitive reactions like the Grignard reaction, ensure all glassware is thoroughly dried and anhydrous solvents are used.[1] The formation of biphenyl as a side product can also lower the yield in Grignard reactions.[8]

Issue 3: Presence of Triphenylphosphine Oxide (TPPO) in Wittig Reaction Products

Symptom: After a Wittig reaction, the purified product is contaminated with triphenylphosphine oxide (TPPO).

Possible Causes:

  • TPPO is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alkene product due to its polarity.

Solutions:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent).

  • Column Chromatography: Careful column chromatography can separate the product from TPPO. A non-polar eluent can be used initially to elute the less polar alkene product, followed by a more polar eluent to wash out the TPPO.

  • Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent like hexane or a mixture of ether and hexanes, allowing for its removal by filtration.[9]

Experimental Protocols

General Workup Procedure for a Grignard Reaction

This protocol outlines a general workup for the reaction of this compound with a Grignard reagent (e.g., ethylmagnesium bromide).[1]

1. Quenching:

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench the excess Grignard reagent and any unreacted starting material.

2. Extraction:

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with three portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts.

3. Washing:

  • Wash the combined organic layers with brine (saturated aqueous NaCl solution).

4. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/SolventTypical Quantity (for a 10 mmol scale reaction)Purpose
Saturated aq. NH₄Cl50 mLQuenching
Diethyl ether or Ethyl acetate3 x 50 mLExtraction
Brine50 mLWashing
Anhydrous MgSO₄ or Na₂SO₄~5 gDrying
General Workup for a Sodium Borohydride Reduction

This protocol describes a general workup for the reduction of this compound with sodium borohydride (NaBH₄) in methanol (MeOH).[2][10]

1. Quenching:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add deionized water to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.

2. Solvent Removal:

  • Remove the methanol under reduced pressure.

3. Extraction:

  • Add water to the residue and extract with three portions of dichloromethane (CH₂Cl₂).

  • Combine the organic extracts.

4. Washing:

  • Wash the combined organic layers with water and then with brine.

5. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution to yield the crude secondary alcohol.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/SolventTypical Quantity (for a 10 mmol scale reaction)Purpose
Deionized Water20 mLQuenching
Dichloromethane3 x 30 mLExtraction
Brine30 mLWashing
Anhydrous Na₂SO₄~5 gDrying

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Reaction Mixture (with this compound) Quenching Quenching (e.g., aq. NH4Cl, H2O) Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., EtOAc, DCM) Quenching->Extraction Washing Washing (e.g., Brine) Extraction->Washing Drying Drying (e.g., MgSO4, Na2SO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General experimental workflow for the workup and purification of reactions involving this compound.

Troubleshooting_Logic Start Workup Issue Encountered Emulsion Emulsion Formation? Start->Emulsion Low_Yield Low Product Yield? Start->Low_Yield TPPO TPPO Contamination (Wittig Reaction)? Start->TPPO Add_Brine Add Brine Emulsion->Add_Brine Yes Check_Aqueous Back-extract Aqueous Layer Low_Yield->Check_Aqueous Yes Recrystallize Recrystallize or Column Chromatography TPPO->Recrystallize Yes

Caption: A troubleshooting decision tree for common workup issues.

References

preventing byproduct formation in trifluoromethyl ketone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoromethyl Ketone (TFMK) Chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in preventing byproduct formation during reactions involving trifluoromethyl ketones.

Frequently Asked Questions (FAQs)

Q1: Why are my trifluoromethyl ketones forming stable hydrates and hemiketals, and how does this affect my reaction?

A1: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. This property significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by water (forming hydrates) or alcohols (forming hemiketals).[1][2][3] This is often not a side reaction but an equilibrium process.

  • Impact on Reactions: The formation of these stable tetrahedral intermediates can sequester the ketone, reducing the concentration of the free carbonyl available to react with your desired nucleophile.[4][5] This can lead to sluggish or incomplete reactions.

  • Prevention & Mitigation:

    • Anhydrous Conditions: Use rigorously dried solvents and reagents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize hydrate formation. Molecular sieves can be used to remove trace amounts of water.[5]

    • Solvent Choice: The choice of solvent can influence the hydration equilibrium. Aprotic, non-polar solvents are generally preferred.

    • Structural Modification: In drug design, modifying the molecule to further stabilize the hydrate can be a deliberate strategy to prevent metabolic reduction of the ketone in vivo.[6]

Q2: I am synthesizing a TFMK via nucleophilic trifluoromethylation of an ester and observing low yields. What are the likely side products and causes?

A2: Low yields in nucleophilic trifluoromethylation reactions, particularly those using fluoroform (HCF3) as the CF3 source, are often due to the instability of the trifluoromethyl anion (CF3⁻).[7][8]

  • Primary Side Reaction: The CF3⁻ anion can readily decompose into difluorocarbene (:CF2) and a fluoride ion (F⁻), especially in the presence of certain metal cations.[7][8] This decomposition pathway competes with the desired nucleophilic attack on the ester.

  • Troubleshooting Strategies:

    • Use a Stabilizing System: Modern protocols use systems that generate a "naked" or more stable CF3⁻ anion. The combination of KHMDS (potassium hexamethyldisilazide) with triglyme is effective because the glyme encapsulates the K⁺ cation, preventing it from inducing CF3⁻ decomposition.[7][8]

    • Low Temperatures: Maintaining low reaction temperatures (e.g., -40 °C) is critical to suppress the decomposition rate of the CF3⁻ anion.[7]

    • Avoid DMF (in some systems): While historically used, N,N-dimethylformamide (DMF) can form hemiaminaloate adducts with the CF3⁻ anion. While this can act as a reservoir, specialized DMF-free systems are often more efficient.[8]

Q3: During the α-trifluoromethylation of my ketone using photoredox catalysis, I'm getting a complex mixture of products. How can I improve selectivity?

A3: Photoredox catalysis for trifluoromethylation is a powerful technique but requires careful optimization to ensure selectivity.[9][10]

  • Common Issues:

    • Formation of Silyl Enol Ether: These reactions often proceed via an in-situ generated silyl enol ether. Incomplete conversion to the enol ether can leave starting ketone, which may react differently.[9][11]

    • Multiple Fluorinations: In some cases, difluorination can occur, especially with highly reactive fluorinating agents.[12]

    • Radical Side Reactions: The trifluoromethyl radical is highly reactive and can engage in undesired pathways if not efficiently trapped by the intended substrate.

  • Troubleshooting Strategies:

    • Optimize Silyl Enol Ether Formation: Ensure complete and clean conversion of the ketone to its silyl enol ether before the photocatalysis step. This is often done as a one-pot, two-step procedure.[9]

    • Catalyst and Light Source: The choice of photocatalyst (e.g., Eosin Y, Ru(bpy)₃²⁺) and the wavelength of the light source are critical and must be matched to the reaction.[9][13]

    • Solvent and Additives: The reaction medium can significantly influence the outcome. Screen different solvents and additives (e.g., bases like DIPEA) to find the optimal conditions.[11]

Troubleshooting Guides

Guide 1: Issue - Poor Yield in Ester Trifluoromethylation with HCF₃/KHMDS

This guide provides a systematic approach to troubleshooting low yields in the popular HCF₃/KHMDS reaction for synthesizing trifluoromethyl ketones from esters.

Troubleshooting Workflow

G start Low Yield Observed q1 Was the reaction temperature strictly maintained at -40°C? start->q1 s1 Increase cooling efficiency. Monitor internal reaction temp. q1->s1 No q2 Were KHMDS and Triglyme of high purity and anhydrous? q1->q2 Yes s1->q2 s2 Use freshly opened/distilled triglyme. Use high-purity KHMDS. Ensure all glassware is flame-dried. q2->s2 No q3 Is the ester substrate prone to enolization? q2->q3 Yes s2->q3 s3 This protocol is not suitable for enolizable esters. Consider an alternative synthetic route. q3->s3 Yes end Yield Improved q3->end No G cluster_0 Problem cluster_1 Analysis cluster_2 Strategy cluster_3 Solution Problem TFMK drug candidate (A) is rapidly metabolized in vivo Analysis Metabolism occurs via enzymatic reduction of the ketone carbonyl Problem->Analysis A R-CO-CF3 Problem->A Strategy Increase stability of the ketone's hydrate form, which is resistant to reduction Analysis->Strategy Solution Introduce an adjacent electron- withdrawing group (EWG). e.g., Synthesize Trifluoropyruvamide (TFPA) analog (B) Strategy->Solution B R-CO-CO-NHR' Solution->B

References

scale-up challenges for the synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to navigating the complexities of synthesizing 2'-Methyl-2,2,2-trifluoroacetophenone, this Technical Support Center is designed for researchers, chemists, and process development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-tested insights to empower you to overcome common and complex challenges, particularly during scale-up.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science, largely due to the influence of the trifluoromethyl group on the molecule's electronic and metabolic properties. The most common and industrially viable route to its synthesis is the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride (TFAA), typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[1][2]

While straightforward in principle, this reaction presents significant challenges in practice, primarily concerning regioselectivity, reaction control, and product purification. This guide provides a comprehensive framework for troubleshooting and scaling this important synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis? A1: The reaction is a classic electrophilic aromatic substitution.[1] The Lewis acid catalyst (AlCl₃) reacts with trifluoroacetic anhydride (TFAA) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring. Because the methyl group on toluene is an ortho-, para-directing group, a mixture of 2'-methyl (ortho) and 4'-methyl (para) isomers is produced.[3][4]

Q2: Why is controlling the ortho-to-para isomer ratio so critical? A2: The primary challenge is that the para-isomer, 4'-Methyl-2,2,2-trifluoroacetophenone, is often the major product due to lower steric hindrance.[4] Achieving a high yield of the desired 2'-methyl (ortho) isomer requires careful control over reaction parameters. Furthermore, the boiling points of the two isomers are often very close, making their separation on a large scale difficult and costly.

Q3: Are there alternative synthetic routes? A3: Yes, an alternative is the reaction of a Grignard reagent, o-tolylmagnesium bromide, with a trifluoroacetylating agent.[5] However, the Friedel-Crafts route is often preferred for its use of more accessible and cost-effective starting materials like toluene.[6][7]

Q4: What are the primary safety concerns with this reaction? A4: The reagents used are hazardous. Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.[3] Trifluoroacetic anhydride is corrosive, hygroscopic, and reacts violently with water.[8][9][10] The reaction itself is highly exothermic and can generate HCl gas as a byproduct, requiring careful temperature management and proper ventilation.[4]

Baseline Laboratory Protocol: Friedel-Crafts Acylation of Toluene

This protocol provides a starting point for laboratory-scale synthesis.

Materials:

  • Aluminum Chloride (AlCl₃), anhydrous

  • Toluene, anhydrous

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), dilute solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet leading to a gas scrubber (e.g., an inverted funnel over a beaker of water to trap HCl gas).[4]

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Add trifluoroacetic anhydride (1.0 equivalent) dropwise to the AlCl₃ suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Toluene Addition: Add anhydrous toluene (1.1 equivalents) dropwise to the reaction mixture, maintaining the internal temperature at 0-5 °C. The addition is exothermic.[4]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[4]

  • Washes: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil containing a mixture of ortho- and para-isomers by fractional vacuum distillation or column chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction yields are consistently below 30%, or the reaction fails completely. What are the likely causes? A: This is a common issue often traced back to reagent and reaction conditions.

  • Cause A: Inactive Catalyst. Aluminum chloride is extremely hygroscopic.[3] Any exposure to atmospheric moisture will deactivate it, halting the reaction.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a glovebox or under a strong stream of inert gas. Ensure all glassware is rigorously flame- or oven-dried.

  • Cause B: Wet Solvents/Reagents. Toluene and DCM must be anhydrous. Water will react violently with the AlCl₃-TFAA complex.

    • Solution: Use freshly distilled or commercially available anhydrous solvents.

  • Cause C: Insufficient Reaction Time or Temperature. The reaction may be sluggish at very low temperatures.

    • Solution: After the initial exothermic addition at 0-5 °C, consider allowing the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC/GC to observe the consumption of starting material.

G start Low or No Yield Observed q1 Check Reagents: Are AlCl₃ and Solvents Certified Anhydrous? start->q1 sol1 Solution: Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. Use anhydrous grade solvents. q1->sol1 No q2 Was the reaction temperature maintained correctly? q1->q2 Yes end_point Yield Improved sol1->end_point sol2 Solution: Ensure proper cooling during addition. Consider allowing a slow warm-up post-addition while monitoring the reaction. q2->sol2 No q3 Is the stoichiometry of reactants correct? q2->q3 Yes sol2->end_point sol3 Solution: Re-verify calculations and measurements. Ensure accurate addition of all reagents. q3->sol3 No q3->end_point Yes sol3->end_point

Caption: Troubleshooting workflow for low product yield.

Problem 2: Poor Ortho/Para Isomer Ratio

Q: I am getting the product, but it's almost entirely the undesired 4'-methyl (para) isomer. How can I favor the formation of the 2'-methyl (ortho) product? A: Influencing the regioselectivity is key. While the para isomer is thermodynamically favored, kinetic control can sometimes increase the yield of the ortho product.

  • Cause A: High Reaction Temperature. Higher temperatures tend to favor the formation of the more stable para isomer.

    • Solution: Maintain a strictly controlled low temperature (e.g., -10 °C to 0 °C) throughout the entire addition and reaction period.

  • Cause B: Solvent Choice. The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the transition state, thereby affecting the ortho/para ratio.

    • Solution: While DCM is common, experimenting with less polar solvents like carbon disulfide or nitromethane (with appropriate safety precautions) can sometimes alter the isomer distribution.

  • Cause C: Catalyst Loading. The amount of Lewis acid can impact the reaction pathway.

    • Solution: Experiment with catalyst loading, starting from stoichiometric amounts (1.0 eq) up to 1.5 eq of AlCl₃. Some literature suggests that a slight excess can sometimes favor ortho-acylation, though this is system-dependent.

Problem 3: Difficult Isomer Separation

Q: I have a mixture of isomers, but I cannot separate them by distillation. What should I do? A: This is a significant scale-up challenge. The boiling point of 4'-Methyl-2,2,2-trifluoroacetophenone is reported as 70-72 °C at 15 mmHg.[11] The 2'-methyl isomer will have a similar boiling point, making separation by standard distillation difficult.

  • Solution A: Fractional Vacuum Distillation. Use a distillation column with high theoretical plates (e.g., a Vigreux or packed column) under a high vacuum. This requires careful control of the reflux ratio and is an equipment-intensive solution.

  • Solution B: Preparative Chromatography. On a laboratory scale, flash column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the isomers. However, this method is often not economically viable for large-scale production.

  • Solution C: Derivatization/Crystallization. In some cases, it may be possible to selectively derivatize one isomer and separate the products via crystallization, followed by regeneration of the desired isomer. This adds steps but can be effective if a suitable crystalline derivative can be found.

Scale-Up Challenges and Solutions

Scaling up the Friedel-Crafts acylation introduces new variables that must be managed carefully.[12][13]

ChallengeRoot CauseRecommended Solution
Exothermic Runaway The reaction is highly exothermic. Heat dissipation is less efficient in large reactors as the surface-area-to-volume ratio decreases.[13]Use a jacketed reactor with a reliable cooling system. Implement controlled, slow addition of reagents using a dosing pump. Monitor the internal temperature, not just the jacket temperature.
Inefficient Mixing Localized "hot spots" or high reactant concentrations can occur in large vessels, leading to side product formation and reduced yield.[12]Use an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing. Baffles within the reactor can also improve mixing efficiency.
Reagent Handling & Safety Handling large quantities of water-reactive AlCl₃ and corrosive TFAA poses significant safety risks.[8][10]Use a closed-system charging apparatus for solids and liquids to minimize atmospheric exposure. Ensure adequate ventilation and have appropriate spill kits and personal protective equipment (PPE) readily available.[8][9]
Difficult Work-up Quenching a large-scale reaction can be extremely hazardous due to the violent exotherm and massive HCl gas evolution.Plan the quench carefully. Use a separate, larger, baffled reactor containing the ice/acid mixture and add the reaction mixture to it slowly and subsurface. Ensure the quench vessel has adequate cooling and a robust off-gas scrubbing system.

graph TD {
subgraph "Scale-Up Synthesis Workflow"
A[Start: Reagent Charging] --> B{Reaction};
B --> C{Quenching};
C --> D[Work-up & Extraction];
D --> E[Purification];
E --> F[Finish: Isolated Product];
end

subgraph "Key Scale-Up Considerations"
    S1[Heat Management] --> B;
    S2[Mixing Efficiency] --> B;
    S3[Safe Reagent Handling] --> A;
    S4[Controlled Quench] --> C;
    S5[Large-Scale Purification] --> E;
end

style S1 fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style S2 fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style S3 fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style S4 fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style S5 fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Key considerations for scaling the synthesis process.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2'-Methyl-2,2,2-trifluoroacetophenone and Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2'-Methyl-2,2,2-trifluoroacetophenone and the parent compound, acetophenone. Understanding the distinct chemical behaviors of these ketones is crucial for researchers and professionals involved in organic synthesis and drug development, as the choice of ketone can significantly impact reaction kinetics, yields, and the overall efficiency of synthetic pathways. This comparison focuses on the electronic and steric effects imparted by the trifluoromethyl and methyl substituents, supported by available experimental data.

Executive Summary

This compound generally exhibits a higher reactivity towards nucleophilic attack compared to acetophenone. This enhanced reactivity is primarily attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon. However, the presence of the ortho-methyl group introduces steric hindrance, which can modulate this reactivity, particularly in reactions sensitive to steric bulk. In contrast, acetophenone's reactivity is baseline, influenced by the resonance of the phenyl ring and the less pronounced electronic effects of the methyl group.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties and provides a comparative look at the reactivity of the two compounds based on established chemical principles and available data.

PropertyThis compoundAcetophenone
Chemical Structure C₉H₇F₃OC₈H₈O
Molar Mass 188.15 g/mol 120.15 g/mol
CAS Number 341-39-998-86-2
Reactivity towards Nucleophiles HigherLower
Key Influencing Factors Strong inductive effect (-I) of the CF₃ group, steric hindrance from the ortho-CH₃ group.Resonance with the phenyl ring, mild inductive effect (+I) of the CH₃ group.

Table 1. Comparison of Physicochemical Properties and Reactivity.

Reactivity Analysis: Steric vs. Electronic Effects

The reactivity of a ketone is fundamentally governed by the electronic nature and steric accessibility of its carbonyl carbon.

This compound:

  • Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect (-I) significantly polarizes the carbonyl bond, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

  • Steric Effects: The methyl group at the ortho- (2') position introduces steric hindrance around the carbonyl center. This can impede the approach of bulky nucleophiles, potentially slowing down the reaction rate compared to an un-substituted trifluoroacetophenone.

Acetophenone:

  • Electronic Effects: The phenyl group is conjugated with the carbonyl group, allowing for resonance delocalization of electron density. The methyl group attached to the carbonyl carbon has a weak electron-donating inductive effect (+I). These factors make the carbonyl carbon less electrophilic compared to its trifluoromethylated counterpart.

  • Steric Effects: Acetophenone is less sterically hindered than its 2'-methylated analog, allowing for easier access of nucleophiles to the carbonyl carbon.

A study comparing the hydrogenation of trifluoroacetophenone and acetophenone demonstrated the enhanced reactivity of the fluorinated compound.[1] While this study did not include the 2'-methyl substituent, it highlights the activating effect of the trifluoromethyl group. In condensation reactions, the steric hindrance of an ortho-methyl group on acetophenone has been shown to decrease reactivity compared to the unsubstituted acetophenone.[2] Therefore, the reactivity of this compound is a balance between the activating electronic effect of the trifluoromethyl group and the deactivating steric effect of the ortho-methyl group.

Experimental Protocols

Below are generalized experimental protocols for common reactions involving acetophenone derivatives. These can be adapted for comparative studies between this compound and acetophenone.

Nucleophilic Addition: Grignard Reaction

This protocol describes the reaction of a ketone with a Grignard reagent to form a tertiary alcohol.

Materials:

  • Ketone (this compound or Acetophenone)

  • Grignard Reagent (e.g., Methylmagnesium bromide in diethyl ether)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride Solution

  • Magnesium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Reduction of the Carbonyl Group

This protocol outlines the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

  • Ketone (this compound or Acetophenone)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Dissolve the ketone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions with stirring.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the alcohol product.

Visualizing Reaction Pathways and Logical Relationships

The following diagrams illustrate the factors influencing the reactivity of the two ketones and a general workflow for a comparative reactivity study.

G Factors Influencing Ketone Reactivity cluster_0 This compound cluster_1 Acetophenone A Strong Electron-Withdrawing CF3 Group (-I effect) B Increased Electrophilicity of Carbonyl Carbon A->B C Enhanced Reactivity B->C D Ortho-Methyl Group E Steric Hindrance D->E F Reduced Reactivity E->F G Resonance with Phenyl Ring I Moderate Electrophilicity of Carbonyl Carbon G->I H Weak Electron-Donating CH3 Group (+I effect) H->I J Baseline Reactivity I->J

Caption: Factors influencing the reactivity of the two ketones.

G Comparative Reactivity Study Workflow start Select Reaction Type (e.g., Nucleophilic Addition, Reduction) ketone1 This compound start->ketone1 ketone2 Acetophenone start->ketone2 run_reaction1 Perform Reaction ketone1->run_reaction1 run_reaction2 Perform Reaction ketone2->run_reaction2 reaction_conditions Identical Reaction Conditions (Solvent, Temperature, Reagent Concentration) reaction_conditions->run_reaction1 reaction_conditions->run_reaction2 analysis Monitor Reaction Progress (TLC, GC, NMR) run_reaction1->analysis run_reaction2->analysis data_collection Collect Quantitative Data (Yield, Reaction Rate) analysis->data_collection comparison Compare Reactivity data_collection->comparison conclusion Draw Conclusions on Steric and Electronic Effects comparison->conclusion

Caption: A general workflow for a comparative reactivity study.

References

A Comparative Guide to the Electronic Properties of 2'-Methyl-2,2,2-trifluoroacetophenone and 2'-Methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic properties of 2'-Methyl-2,2,2-trifluoroacetophenone and its non-fluorinated analog, 2'-methylacetophenone. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a molecule's electronic characteristics, thereby influencing its reactivity, metabolic stability, and binding affinity. This document summarizes the expected electronic differences based on established principles and provides detailed experimental protocols for their characterization.

Introduction to the Analogs

2'-Methylacetophenone is an aromatic ketone with a methyl group at the ortho position of the phenyl ring. Its fluorinated counterpart, this compound, features a trifluoromethyl group on the acetyl moiety. This substitution is anticipated to significantly alter the electronic landscape of the molecule. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the electron density distribution across the entire molecule, impacting its spectroscopic and electrochemical behavior.

Comparative Electronic Properties

Electronic Property2'-Methylacetophenone (Expected)This compound (Expected)Impact of Trifluoromethyl Group
UV-Vis Spectroscopy
λmax (π→π)~245-250 nmHypsochromic shift (to shorter wavelength)The electron-withdrawing CF3 group lowers the energy of the π orbital of the carbonyl group, increasing the energy gap for the π→π* transition.
Molar Absorptivity (ε)~10,000 L·mol⁻¹·cm⁻¹Likely alteredChanges in the transition dipole moment due to electronic redistribution will affect the intensity of absorption.
Electrochemistry
Reduction PotentialMore negativeMore positiveThe electron-withdrawing CF3 group makes the carbonyl carbon more electrophilic and easier to reduce.
Oxidation PotentialLess positiveMore positiveThe electron-withdrawing CF3 group deactivates the aromatic ring, making it more difficult to oxidize.
Computational Data
HOMO EnergyHigherLowerThe inductive effect of the CF3 group stabilizes the molecule, lowering the energy of the highest occupied molecular orbital.
LUMO EnergyHigherLowerThe electron-withdrawing CF3 group significantly lowers the energy of the lowest unoccupied molecular orbital, increasing electron affinity.
HOMO-LUMO GapLargerSmallerA smaller energy gap suggests increased reactivity and potential for red-shifted absorption, though the π→π* transition may be blue-shifted due to orbital energy level changes.
Dipole MomentModerateHigherThe highly polar C-F bonds are expected to significantly increase the overall molecular dipole moment.

Experimental Protocols

To empirically determine and compare the electronic properties of these two compounds, the following standard experimental methodologies are recommended.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelengths (λmax) and molar absorptivity (ε) of the π→π* and n→π* electronic transitions.

Methodology:

  • Sample Preparation: Prepare stock solutions of 2'-methylacetophenone and this compound of known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent such as ethanol or hexane. Prepare a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M) to determine the linear range of absorbance.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Measure the absorbance spectra of each sample solution from approximately 200 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the prominent peaks.

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at each λmax from the slope of a plot of absorbance versus concentration.

Cyclic Voltammetry

Objective: To determine the reduction and oxidation potentials of the compounds, providing insight into their electrochemical behavior.

Methodology:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable aprotic solvent like acetonitrile.[1]

  • Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of 2'-methylacetophenone or this compound in the electrolyte solution.

  • Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[1]

  • Measurement:

    • Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes prior to the experiment.

    • Perform a cyclic voltammetry scan over a potential range expected to encompass the reduction and oxidation events of the analytes. A typical starting range could be from +1.5 V to -2.0 V vs. the reference electrode.

    • Record the resulting voltammogram, which plots current versus potential.

    • Identify the peak potentials for reduction (Epc) and oxidation (Epa) from the voltammogram. The formal potential (E°') can be estimated as the midpoint of the peak potentials for reversible processes.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the electronic properties of the two acetophenone analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis & Comparison Compound1 2'-Methylacetophenone UV_Prep Prepare Dilutions Compound1->UV_Prep CV_Prep Prepare Analyte in Electrolyte Compound1->CV_Prep Compound2 This compound Compound2->UV_Prep Compound2->CV_Prep UV_Measure Measure Absorbance Spectra UV_Prep->UV_Measure UV_Data Determine λmax & ε UV_Measure->UV_Data Comparison Comparative Analysis of Electronic Properties UV_Data->Comparison CV_Measure Perform CV Scan CV_Prep->CV_Measure CV_Data Determine Redox Potentials CV_Measure->CV_Data CV_Data->Comparison

Caption: Experimental workflow for comparing electronic properties.

Logical Relationship: Structure vs. Electronic Properties

The chemical structure of the substituent directly influences the electronic properties of the acetophenone core. The diagram below illustrates this relationship.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Electronic Properties Structure Substituent at Acetyl Group Methyl -CH3 (Electron-Donating/Neutral) Trifluoromethyl -CF3 (Strongly Electron-Withdrawing) ElectronDensity Electron Density at Carbonyl & Ring Methyl->ElectronDensity Slight Increase/Neutral Trifluoromethyl->ElectronDensity Significant Decrease Spectroscopy Spectroscopic Properties (UV-Vis) ElectronDensity->Spectroscopy Electrochemistry Electrochemical Properties (CV) ElectronDensity->Electrochemistry

References

comparing catalytic activity of different trifluoromethyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Activity of Trifluoromethyl Ketones in Enantioselective Epoxidation

The incorporation of a trifluoromethyl (CF₃) group into ketone structures has emerged as a powerful strategy in the design of organocatalysts, particularly for asymmetric epoxidation reactions. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the ketone's carbonyl carbon, facilitating the formation of a highly reactive dioxirane intermediate from an oxidant like hydrogen peroxide. This guide provides a comparative overview of the catalytic performance of various trifluoromethyl ketones in the enantioselective epoxidation of alkenes, supported by experimental data from recent studies.

Performance Comparison of Trifluoromethyl Ketone Catalysts

The catalytic efficacy of trifluoromethyl ketones is significantly influenced by the chiral scaffold to which the ketone functionality is attached. Embedding the trifluoromethyl ketone into a peptide or a carbohydrate structure allows for the creation of a chiral environment around the active dioxirane species, enabling stereoselective oxygen transfer to the alkene.

Peptide-Embedded Trifluoromethyl Ketone Catalysts

Researchers have developed peptide-based catalysts where a chiral trifluoromethyl ketone (Tfk) with a pendant carboxylic acid is incorporated into a peptide sequence.[1][2][3] The study explored how modifications to the peptide backbone influence the yield and enantioselectivity of the epoxidation of 1-phenylcyclohex-1-ene. The catalysts tested were variations of a tripeptide structure, Ac-D-Val-Pro-Tfk-Mba, where the stereochemistry of the valine residue and the terminal α-methylbenzylamine (Mba) were altered.

CatalystSubstrateYield (%)Enantiomeric Ratio (er)
Ac-D-Val-Pro-Tfk-(R)-Mba1-phenylcyclohex-1-ene-87.0:13.0
Ac-D-Val-Pro-Tfk-(S)-Mba1-phenylcyclohex-1-ene-84.5:15.5
Ac-L-Val-Pro-Tfk-(R)-Mba1-phenylcyclohex-1-ene-89.5:10.5
Data sourced from[2]

Further optimization and substrate scope evaluation were conducted with the most promising catalyst, Ac-L-Val-Pro-Tfk-(R)-Mba.

SubstrateProductYield (%)Enantiomeric Ratio (er)
1-phenylcyclohex-1-ene1-phenylcyclohex-1-ene oxide8890.5:9.5
1-phenylcyclopent-1-ene1-phenylcyclopent-1-ene oxide8588.0:12.0
(E)-β-methylstyrene(E)-β-methylstyrene oxide7877.0:23.0
1,1-diphenylprop-1-ene1,1-diphenylprop-1-ene oxide8172.5:27.5
2-naphthyl-cyclohex-1-ene2-naphthyl-cyclohex-1-ene oxide7591.0:9.0
(E)-stilbene(E)-stilbene oxide8971.0:29.0
(Z)-stilbene(Z)-stilbene oxide7569.5:30.5
Data sourced from[2]
Carbohydrate-Derived Trifluoromethyl Ketone Catalysts

Another approach involves attaching a trifluoromethyl ketone to a carbohydrate scaffold, such as galactose. A study synthesized a galactose-derived trifluoromethyl ketone and evaluated its performance in the asymmetric epoxidation of various olefins.[4][5]

SubstrateConversion (%)Yield (%)Enantiomeric Ratio (er)
(E)-stilbene>999587:13
1,2-dihydronaphthalene907083:17
Chalcone858075:25
(R)-limonene9575-
Data sourced from[4]

Experimental Protocols

General Procedure for Peptide-Catalyzed Epoxidation

The following is a representative experimental protocol for the epoxidation of alkenes using a peptide-embedded trifluoromethyl ketone catalyst.[2]

Materials:

  • Peptide-trifluoromethyl ketone catalyst (e.g., Ac-L-Val-Pro-Tfk-(R)-Mba)

  • Alkene substrate

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

Procedure:

  • To a solution of the alkene (0.1 mmol) in acetonitrile (0.5 mL) is added an aqueous solution of potassium carbonate (0.5 M, 0.2 mL).

  • The peptide-trifluoromethyl ketone catalyst (0.02 mmol) is added to the biphasic mixture.

  • The reaction mixture is cooled to 0 °C, and an aqueous solution of hydrogen peroxide (30%, 0.4 mmol) is added.

  • The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric ratio of the product is determined by chiral high-performance liquid chromatography (HPLC).[2]

General Procedure for Carbohydrate-Catalyzed Epoxidation

The following protocol is representative for epoxidation reactions catalyzed by a galactose-derived trifluoromethyl ketone.[4]

Materials:

  • Galactose-derived trifluoromethyl ketone catalyst

  • Alkene substrate

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

Procedure:

  • The alkene (0.25 mmol) and the catalyst (0.075 mmol) are dissolved in acetonitrile (2.5 mL).

  • A buffered aqueous solution of Oxone® (0.5 mmol) and sodium bicarbonate (1.25 mmol) in water (2.5 mL) containing EDTA disodium salt (2.1 x 10⁻⁴ mmol) is added.

  • The resulting biphasic mixture is stirred vigorously at 0 °C for 18 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash chromatography.

  • The enantiomeric ratio is determined by chiral HPLC.[4]

Visualizations

Catalytic Cycle of Dioxirane-Mediated Epoxidation

The catalytic cycle for the epoxidation of alkenes by trifluoromethyl ketones involves the in-situ formation of a reactive dioxirane intermediate from the ketone and an oxidant.

Catalytic_Cycle cluster_reaction Ketone Trifluoromethyl Ketone Catalyst Hydrate Ketone Hydrate Ketone->Hydrate H₂O Peroxyhydrate Peroxyhydrate Intermediate Hydrate->Peroxyhydrate H₂O₂ H₂O Dioxirane Dioxirane (Active Oxidant) Peroxyhydrate->Dioxirane -H₂O Dioxirane->Ketone Epoxide Formation Alkene Alkene Dioxirane->Alkene Epoxide Epoxide

Caption: Catalytic cycle for trifluoromethyl ketone-mediated epoxidation.

Experimental Workflow for Catalyst Screening

A typical workflow for screening and optimizing trifluoromethyl ketone catalysts for enantioselective epoxidation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction_setup Reaction Setup & Execution cluster_analysis Workup & Analysis Catalyst_Synthesis Synthesize Chiral Trifluoromethyl Ketone Catalyst_Purification Purify and Characterize Catalyst Catalyst_Synthesis->Catalyst_Purification Reagents Combine Alkene, Catalyst, Solvent, and Base Catalyst_Purification->Reagents Oxidant_Addition Add Oxidant (e.g., H₂O₂) at Controlled Temperature Reagents->Oxidant_Addition Reaction_Monitoring Monitor Reaction Progress (TLC/GC) Oxidant_Addition->Reaction_Monitoring Workup Quench and Extract Product Reaction_Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Determine Yield and Enantiomeric Ratio (HPLC) Purification->Analysis Optimization Optimize Conditions (Catalyst, Solvent, Temp.) Analysis->Optimization

Caption: Workflow for evaluating trifluoromethyl ketone catalysts.

References

A Comparative Guide to 2'-Methyl- and 4'-Methyl-2,2,2-trifluoroacetophenone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to achieving desired reaction outcomes and efficiencies. The trifluoromethylketone moiety is a cornerstone in medicinal chemistry and materials science, valued for its ability to modulate the physicochemical and biological properties of molecules. This guide provides a detailed comparison of two isomeric trifluoroacetophenones: 2'-Methyl-2,2,2-trifluoroacetophenone and 4'-Methyl-2,2,2-trifluoroacetophenone. We will delve into their reactivity, supported by experimental data, and provide detailed protocols for key synthetic transformations.

Physicochemical Properties

A foundational understanding of the physical properties of these isomers is crucial for designing experimental setups, including solvent selection and reaction temperatures.

PropertyThis compound4'-Methyl-2,2,2-trifluoroacetophenone
CAS Number 341-39-9394-59-2
Molecular Formula C₉H₇F₃OC₉H₇F₃O
Molecular Weight 188.15 g/mol 188.15 g/mol
Boiling Point 188.6°C at 760 mmHg[1]70-72°C at 15 mmHg[2]
Density 1.224 g/cm³[1]1.23 g/cm³[2]
Appearance Not specifiedColorless to light yellow liquid[2]

Reactivity Analysis: Steric Hindrance vs. Electronic Effects

The primary distinction in the reactivity of these two isomers stems from the position of the methyl group on the phenyl ring.

  • This compound: The methyl group in the ortho position introduces significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of nucleophiles, potentially leading to slower reaction rates and lower yields compared to its 4'-methyl counterpart in reactions sensitive to steric crowding.

  • 4'-Methyl-2,2,2-trifluoroacetophenone: With the methyl group in the para position, steric hindrance around the carbonyl is minimized. The methyl group primarily exerts a weak electron-donating effect through hyperconjugation, which can slightly decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted 2,2,2-trifluoroacetophenone.

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the carbonyl carbon in both isomers, making them highly reactive towards nucleophiles.

Performance in Synthesis: A Comparative Overview

While direct side-by-side comparative studies under identical conditions are limited in the available literature, we can infer performance differences from reported reactions. A key area of application for these compounds is in the synthesis of chiral alcohols via asymmetric reduction and in carbon-carbon bond-forming reactions.

Asymmetric Reduction to Chiral Alcohols

The asymmetric reduction of prochiral ketones is a fundamental transformation in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

For 4'-Methyl-2,2,2-trifluoroacetophenone , the lack of steric hindrance allows for efficient access to the carbonyl group by reducing agents.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is another fundamental reaction for these substrates. A study on the nucleophilic addition of benzylboronates to activated ketones provides quantitative data for the 4'-methyl isomer.

SubstrateNucleophileProductYield (%)
4'-Methyl-2,2,2-trifluoroacetophenone 4-Methylbenzylboronic acid pinacol ester1-(4-Methylphenyl)-1-(trifluoromethyl)-2-(4-methylphenyl)ethanol61

Data sourced from a study on nucleophilic addition of benzylboronates.[3]

For This compound , it is anticipated that the yield for a similar nucleophilic addition would be lower due to the steric hindrance imposed by the ortho-methyl group, which would impede the approach of the benzylboronate nucleophile.

Experimental Protocols

General Procedure for Asymmetric Reduction (Corey-Itsuno Reduction)

The Corey-Itsuno reduction is a widely used method for the enantioselective reduction of ketones. The following is a general protocol that can be adapted for the title compounds.

Materials:

  • Substituted 2,2,2-trifluoroacetophenone (1.0 equiv)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • To a solution of the CBS catalyst in anhydrous THF at 0 °C under an inert atmosphere, add the borane-dimethyl sulfide complex dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of the substituted 2,2,2-trifluoroacetophenone in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly quench with methanol.

  • Add 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Isomer Selection

The choice between 2'-methyl- and 4'-methyl-2,2,2-trifluoroacetophenone in a synthetic route depends on the specific transformation and desired outcome. The following diagram illustrates a logical workflow for this selection process.

G start Synthetic Goal steric_check Is the reaction sensitive to steric hindrance? start->steric_check steric_yes High Steric Hindrance steric_check->steric_yes Yes steric_no Low Steric Hindrance steric_check->steric_no No regioselectivity Is ortho-substitution required for subsequent steps? steric_yes->regioselectivity isomer_4_methyl Select 4'-Methyl Isomer (Generally higher yield/rate) steric_no->isomer_4_methyl isomer_2_methyl Select 2'-Methyl Isomer (Potential for lower yield/rate) regioselectivity->isomer_2_methyl Yes regioselectivity->isomer_4_methyl No (or if para-substitution is desired)

Decision workflow for selecting the appropriate isomer.

Conclusion

References

A Comparative Spectroscopic Analysis of Trifluoroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of various trifluoroacetophenone isomers. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Trifluoroacetophenone, a ketone derivative of benzene with a trifluoromethyl group, exists in several isomeric forms depending on the substitution pattern of the fluorine atoms on the phenyl ring. These isomers are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic properties. Accurate and unambiguous identification of these isomers is crucial for their application in research and development. This guide provides a detailed spectroscopic comparison of six key trifluoroacetophenone isomers: 2',3',4'-trifluoroacetophenone, 2',3',5'-trifluoroacetophenone, 2',4',5'-trifluoroacetophenone, 2',4',6'-trifluoroacetophenone, 3',4',5'-trifluoroacetophenone, and 2,2,2-trifluoroacetophenone.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for the trifluoroacetophenone isomers. This data has been compiled from various spectral databases and commercial suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectral Data (CDCl₃)

IsomerMethyl Protons (δ, ppm)Aromatic Protons (δ, ppm)
2',4',5'-Trifluoroacetophenone ~2.6 (s, 3H)~7.0-7.8 (m, 2H)
2,2,2-Trifluoroacetophenone Not Applicable~7.5-8.1 (m, 5H)[1]

Table 2: ¹³C NMR Spectral Data (CDCl₃)

IsomerC=O (δ, ppm)CF₃ (δ, ppm)Aromatic Carbons (δ, ppm)CH₃ (δ, ppm)
2',4',5'-Trifluoroacetophenone ~195Not Applicable~105-160 (m)~26
2,2,2-Trifluoroacetophenone ~180 (q)~117 (q)~128-135 (m)Not Applicable

Table 3: ¹⁹F NMR Spectral Data (CDCl₃, referenced to CFCl₃)

IsomerChemical Shifts (δ, ppm)
2,2,2-Trifluoroacetophenone ~ -72[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is particularly diagnostic for these isomers.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

IsomerC=O StretchC-F StretchAromatic C=C Stretch
2',4',5'-Trifluoroacetophenone ~1690~1100-1300~1600, ~1500
2,2,2-Trifluoroacetophenone ~1720~1150-1250~1600, ~1450
2',3',6'-Trifluoroacetophenone ~1700~1100-1300~1600, ~1480

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 5: Key Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2',4',5'-Trifluoroacetophenone 174159, 131[2]
2,2,2-Trifluoroacetophenone 174105, 77, 69
2',3',6'-Trifluoroacetophenone 174159, 131

Note: Fragmentation patterns can be complex and depend on the ionization energy.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the trifluoroacetophenone isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence, proton-decoupled.

    • Number of Scans: 64-128.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Determined by the chemical shift range of the fluorine atoms. An external reference standard (e.g., CFCl₃) is typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: For liquid isomers, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Film: For solid isomers, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a KBr plate, and allow the solvent to evaporate.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via direct infusion.

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules, typically using an electron energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of trifluoroacetophenone isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Trifluoroacetophenone Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Isomer1 2',3',4'-TFA NMR NMR (1H, 13C, 19F) Isomer1->NMR IR FT-IR Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2',3',5'-TFA Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2',4',5'-TFA Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 2',4',6'-TFA Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 3',4',5'-TFA Isomer5->NMR Isomer5->IR Isomer5->MS Isomer6 2,2,2-TFA Isomer6->NMR Isomer6->IR Isomer6->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Patterns MS->MS_Data Comparison Isomer Identification & Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for spectroscopic comparison of trifluoroacetophenone isomers.

References

A Comparative Guide to 2'-Methyl-2,2,2-trifluoroacetophenone and Alternatives for Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal epoxidation catalyst is a critical decision that impacts reaction efficiency, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of 2'-Methyl-2,2,2-trifluoroacetophenone, a prominent organocatalyst, with other leading alternatives in the field. The performance of each catalyst is substantiated by experimental data, and detailed protocols are provided for key experiments.

It is important to note that while the topic specifies this compound, the significant body of published research focuses on the closely related 2,2,2-trifluoroacetophenone . The data and discussion presented here are based on the performance of the latter, which has been identified as a highly efficient organocatalyst for the epoxidation of a wide range of alkenes.[1][2][3][4][5]

Performance Comparison of Epoxidation Catalysts

The following tables summarize the quantitative performance of 2,2,2-trifluoroacetophenone in comparison to other widely used epoxidation catalysts, including the fructose-derived Shi catalyst, trifluoroacetone, and selected metal-based catalysts like titanosilicates and iron-salen complexes.

Table 1: Performance of Organocatalysts in Epoxidation

CatalystSubstrate ScopeOxidantCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
2,2,2-Trifluoroacetophenone Mono-, di-, and trisubstituted alkenesH₂O₂2-51High to quantitativeN/A (achiral)
Shi Catalyst (fructose-derived) Trans- and trisubstituted alkenes, some cis-alkenesOxone or H₂O₂20-30 (can be lower)1-2Good to excellentHigh (up to >99%)
Trifluoroacetone Terminal, cyclic, acyclic, trans-, cis-, and trisubstituted olefinsH₂O₂Not specifiedNot specifiedGoodNot specified
Peptide-Embedded Trifluoromethyl Ketone Various alkenesH₂O₂Not specifiedNot specifiedUp to 8969.0:31.0 to 91.0:9.0 (er)

Table 2: Performance of Metal-Based Catalysts in Epoxidation

CatalystSubstrate ScopeOxidantCatalyst LoadingReaction TimeYield (%)Selectivity (%)
Titanosilicate (TS-1) Ethylene, Propylene, Cyclohexene, 1-HexeneH₂O₂Not specified0.5 - 513-40 (yield)15.5 - >98 (selectivity)
Iron-Salen Complex Aromatic disubstituted olefinsAir / PivalaldehydeNot specified5QuantitativeNot specified

Experimental Protocols

Detailed methodologies for key epoxidation reactions are provided below to allow for replication and comparison.

Epoxidation using 2,2,2-Trifluoroacetophenone

This protocol is adapted from the work of Limnios and Kokotos.[3]

Materials:

  • Alkene (1.00 mmol)

  • 2,2,2-Trifluoroacetophenone (9.0 mg, 0.05 mmol)

  • tert-Butyl alcohol (1.5 mL)

  • Aqueous buffer solution (1.5 mL, 0.6 M K₂CO₃, 4 × 10⁻⁵ M EDTA tetrasodium salt)

  • Acetonitrile (0.11 mL, 2.00 mmol)

  • 30% aqueous H₂O₂ (0.23 mL, 2.00 mmol)

Procedure:

  • To a round-bottom flask, add the alkene and 2,2,2-trifluoroacetophenone.

  • Sequentially add tert-butyl alcohol, the aqueous buffer solution, acetonitrile, and 30% aqueous H₂O₂.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, purify the crude product using flash column chromatography to obtain the desired epoxide.

Asymmetric Epoxidation using the Shi Catalyst

This procedure is a general representation of the Shi epoxidation.[6]

Materials:

  • Unsaturated ketone (47.6 mmol, 1.0 eq)

  • (-)-Shi ketone (1.0 eq)

  • Acetonitrile-dimethoxymethane

  • 50 mM sodium tetraborate decahydrate and 400 μM EDTA-Na₂ solution in water

  • Tetrabutylammonium hydrogensulfate (0.2 eq)

  • Oxone (2.0 eq) and EDTA-Na₂ in water

  • Aqueous potassium carbonate (8.0 eq)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Sodium sulfate

Procedure:

  • To a solution of the unsaturated ketone in acetonitrile-dimethoxymethane at 23 °C, add the (-)-Shi ketone, the sodium tetraborate/EDTA solution, and tetrabutylammonium hydrogensulfate.

  • Cool the reaction mixture to 0 °C.

  • Simultaneously add a solution of Oxone/EDTA in water and the aqueous potassium carbonate solution dropwise over 1 hour.

  • Stir the reaction mixture for 1 hour at 0 °C.

  • Warm the product mixture to 23 °C over 1 hour.

  • Dilute the mixture with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate.

  • Purify the residue by flash-column chromatography to yield the epoxide.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of ketone-catalyzed epoxidation and a general experimental workflow.

Catalytic_Cycle Ketone Ketone (e.g., 2,2,2-Trifluoroacetophenone) Dioxirane Active Dioxirane Intermediate Ketone->Dioxirane Oxidation Oxidant Oxidant (H₂O₂ or Oxone) Oxidant->Dioxirane Epoxide Epoxide Dioxirane->Epoxide Oxygen Transfer Regenerated_Ketone Regenerated Ketone Dioxirane->Regenerated_Ketone Regeneration Alkene Alkene Alkene->Epoxide Regenerated_Ketone->Ketone

Caption: Catalytic cycle of ketone-catalyzed epoxidation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Start Combine Alkene and Catalyst Add_Solvent Add Solvent(s) Start->Add_Solvent Add_Oxidant Add Oxidant Solution Add_Solvent->Add_Oxidant Stir Stir at Defined Temperature and Time Add_Oxidant->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Performance of 2'-Methyl-2,2,2-trifluoroacetophenone in Asymmetric Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to create chiral molecules is paramount. This guide provides a comparative analysis of the performance of 2'-Methyl-2,2,2-trifluoroacetophenone in asymmetric induction, primarily focusing on its reduction to the corresponding chiral alcohol. Its performance is benchmarked against the parent compound, 2,2,2-trifluoroacetophenone, and the non-fluorinated analogue, acetophenone, providing a clear perspective on the impact of the trifluoromethyl and methyl groups on reactivity and stereoselectivity.

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, yielding enantiomerically enriched secondary alcohols that are valuable building blocks for pharmaceuticals and other biologically active compounds. The substrate's electronic and steric properties play a crucial role in determining the efficacy of a given catalytic system. This guide delves into the nuances of how the methyl group at the 2'-position of the aromatic ring, in conjunction with the trifluoromethyl group on the acetyl moiety, influences the outcome of asymmetric reduction reactions.

Comparative Performance in Asymmetric Reduction

The introduction of a trifluoromethyl group to a ketone generally increases its electrophilicity, often leading to higher reactivity compared to its non-fluorinated counterpart. However, the steric and electronic effects of substituents on the aromatic ring can significantly modulate this reactivity and the stereochemical outcome of the reaction.

To provide a clear comparison, the following tables summarize the performance of this compound and its analogues in asymmetric reduction reactions using different catalytic systems.

Table 1: Comparison of Asymmetric Transfer Hydrogenation of Substituted Acetophenones using a Chiral Ru(II) Complex

SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
2,2,2-TrifluoroacetophenoneChiral Ru Complex9694
AcetophenoneChiral η6-arene-N-tosylethylenediamine-ruthenium(II) complex10096

Note: Data for this compound under these specific conditions was not available in the reviewed literature, highlighting a potential area for further research.

Table 2: Reactivity Comparison in Hydrogenation

SubstrateCatalyst SystemObservations
2,2,2-TrifluoroacetophenoneRhodium(III) Monohydride Complexes with Josiphos LigandsHighly reactive, challenging substrate in asymmetric hydrogenation due to stereoelectronic properties.
AcetophenoneRhodium(III) Monohydride Complexes with Josiphos LigandsReadily undergoes asymmetric hydrogenation with high enantioselectivity.

This comparison indicates that while trifluoroacetophenones are reactive, achieving high enantioselectivity can be challenging due to the similar steric bulk of the phenyl and trifluoromethyl groups. The introduction of a methyl group at the 2'-position is expected to further influence the steric environment around the carbonyl group, potentially impacting catalyst-substrate interactions and, consequently, the enantioselectivity of the reduction.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon existing research. Below are representative protocols for the asymmetric reduction of related ketones, which can serve as a starting point for the investigation of this compound.

Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone[1][2]

A reported method for the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone utilizes a chiral Ru complex in an electrochemical setup. This approach can yield (R)-α-(Trifluoromethyl)benzyl alcohol with high yield and enantioselectivity.[1]

  • Catalyst: Chiral Ru complex

  • Reaction Conditions: Room temperature, normal pressure.

  • Charge Amount: 0.5 F mol⁻¹

  • Achieved Yield: 96%[1]

  • Achieved Enantiomeric Excess: 94% ee[1]

Asymmetric Hydrogenation of Acetophenone[3]

A well-established method for the asymmetric hydrogenation of acetophenone involves a chiral η6-arene-N-tosylethylenediamine-ruthenium(II) complex.

  • Catalyst: [Ru(OSO₂CF₃){(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)][2]

  • Solvent: Methanol[2]

  • Product: (S)-1-phenylethanol[2]

  • Achieved Yield: 100%[2]

  • Achieved Enantiomeric Excess: 96% ee[2]

Visualizing the Asymmetric Reduction Workflow

To conceptualize the process of asymmetric ketone reduction, the following workflow diagram illustrates the key steps from substrate and catalyst selection to product analysis.

G cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis Substrate Prochiral Ketone (e.g., this compound) ReactionVessel Inert Atmosphere Reaction (e.g., N2 or Ar) Substrate->ReactionVessel Catalyst Chiral Catalyst (e.g., Ru or Rh complex) Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Quench Reaction Quenching ReactionVessel->Quench HSource Hydrogen Source (H2 gas or transfer agent) HSource->ReactionVessel Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Yield Determine Yield (e.g., by NMR or GC) Purification->Yield ee Determine Enantiomeric Excess (e.g., by Chiral HPLC or GC) Purification->ee G cluster_substrate Substrate Properties cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Substrate Substrate - Steric Bulk - Electronic Effects (e.g., -CF3, -CH3) Outcome Outcome - Yield - Enantioselectivity (ee) Substrate->Outcome influences Catalyst Chiral Catalyst - Ligand Structure - Metal Center - Catalyst Loading Catalyst->Outcome determines Conditions Conditions - Temperature - Pressure - Solvent - Reaction Time Conditions->Outcome affects

References

A Comparative Analysis of Lewis Acids in the Synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated ketone intermediates is a critical step in the discovery of novel therapeutics. Among these, 2'-Methyl-2,2,2-trifluoroacetophenone stands as a valuable building block. Its synthesis, typically achieved through the Friedel-Crafts acylation of toluene with a trifluoroacetylating agent, is highly dependent on the choice of Lewis acid catalyst. This guide provides a comparative overview of common Lewis acids for this synthesis, supported by established principles of electrophilic aromatic substitution.

The Friedel-Crafts acylation of toluene with trifluoroacetic anhydride is the most direct route to producing methyl-2,2,2-trifluoroacetophenone isomers. The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion, facilitated by a Lewis acid. The methyl group of toluene is an ortho-para directing group, leading to a mixture of this compound and 4'-Methyl-2,2,2-trifluoroacetophenone. The choice of Lewis acid not only influences the overall reaction rate and yield but also the regioselectivity (the ratio of ortho to para isomers).

Comparative Performance of Lewis Acids

While a direct, side-by-side comparative study for the synthesis of this compound using various Lewis acids is not extensively documented in publicly available literature, the performance can be inferred from the general principles of Friedel-Crafts reactions and data from similar acylations. The reactivity of the Lewis acid and the steric bulk of the catalyst-acylating agent complex are the primary factors determining the outcome.

Lewis Acid CatalystRelative ReactivityExpected Overall YieldExpected Regioselectivity (ortho:para)Key Considerations
Aluminum Chloride (AlCl₃) HighGood to ExcellentLow ortho, high paraHighly reactive and moisture-sensitive, requiring stoichiometric amounts due to complexation with the product. The bulky [CF₃CO-O-AlCl₃]⁻ complex sterically hinders ortho-attack.
Ferric Chloride (FeCl₃) ModerateModerate to GoodModerate ortho, high paraLess reactive than AlCl₃, potentially offering a more controlled reaction. It is also a common and cost-effective choice.
Boron Trifluoride (BF₃) ModerateModerateModerate ortho, high paraOften used as its etherate complex (BF₃·OEt₂) for easier handling. The steric hindrance of the complex influences regioselectivity.

Note: The yields and regioselectivity are estimations based on established principles of Friedel-Crafts acylation. Experimental conditions such as temperature, solvent, and reaction time will significantly impact the actual results.

Experimental Protocols

The following is a generalized experimental protocol for the Friedel-Crafts trifluoroacetylation of toluene. Specific quantities and conditions should be optimized for each Lewis acid.

Materials:

  • Toluene

  • Trifluoroacetic anhydride

  • Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle any evolved HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: The anhydrous Lewis acid is suspended in the anhydrous solvent within the reaction flask and cooled in an ice bath (0-5 °C).

  • Addition of Acylating Agent: Trifluoroacetic anhydride is added dropwise to the stirred suspension of the Lewis acid. The formation of the acylium ion complex is often indicated by a change in color.

  • Addition of Toluene: Toluene, dissolved in the anhydrous solvent, is added dropwise to the reaction mixture at a controlled rate, maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the Lewis acid complex.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed successively with water, sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of ortho and para isomers, is purified by column chromatography or distillation to isolate the this compound.

Visualizing the Process

To further elucidate the experimental and conceptual aspects of this synthesis, the following diagrams are provided.

experimental_workflow Experimental Workflow for Synthesis setup 1. Reaction Setup (Inert Atmosphere) cooling 2. Catalyst Suspension & Cooling (0-5 °C) setup->cooling acyl_add 3. Add Trifluoroacetic Anhydride cooling->acyl_add tol_add 4. Add Toluene acyl_add->tol_add monitor 5. Monitor Reaction (TLC/GC) tol_add->monitor quench 6. Quench with Ice/HCl monitor->quench workup 7. Aqueous Workup quench->workup purify 8. Purification (Chromatography/Distillation) workup->purify product 2'-Methyl-2,2,2- trifluoroacetophenone purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway Lewis Acid-Catalyzed Trifluoroacetylation of Toluene cluster_activation Activation of Acylating Agent cluster_eas Electrophilic Aromatic Substitution TFAA Trifluoroacetic Anhydride (CF₃CO)₂O Acylium Trifluoroacylium Ion Complex [CF₃CO]⁺[AlCl₃(OCOCF₃)]⁻ TFAA->Acylium + LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylium + Toluene Toluene SigmaComplex Sigma Complex (Ortho and Para Intermediates) Acylium->SigmaComplex Electrophilic Attack Toluene->SigmaComplex Products Product Mixture (Ortho and Para Isomers) SigmaComplex->Products - H⁺

Caption: Signaling pathway of the Lewis acid-catalyzed Friedel-Crafts trifluoroacetylation.

assessing the green chemistry metrics of 2'-Methyl-2,2,2-trifluoroacetophenone catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Green Chemistry Metrics of Reactions Catalyzed by 2'-Methyl-2,2,2-trifluoroacetophenone and its Analogs

In the landscape of modern pharmaceutical and fine chemical synthesis, the emphasis on sustainability is no longer a peripheral consideration but a core tenet of process development.[1] The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes.[2] For researchers and drug development professionals, the selection of a catalytic system is a critical decision point with profound implications for the overall "greenness" of a synthetic route. This guide provides a detailed assessment of reactions catalyzed by this compound and its close structural analog, 2,2,2-trifluoroacetophenone, through the lens of quantitative green chemistry metrics.

The Foundation: Understanding Green Chemistry Metrics

To objectively compare catalytic systems, we must move beyond reaction yield alone and employ metrics that provide a holistic view of process efficiency and waste generation.[3] The most widely adopted mass-based metrics in the pharmaceutical industry include:

  • Atom Economy (AE): Proposed by Barry Trost, AE measures the efficiency of a reaction in converting the mass of reactants into the desired product.[4][5] It is a theoretical value, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation.[6] A higher AE signifies less waste generated at the molecular level.

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the mass of waste produced per unit mass of product.[7][8] It is calculated as the total mass of waste divided by the mass of the desired product. Lower E-Factors are indicative of greener processes. The pharmaceutical sector often grapples with high E-factors, typically ranging from 25 to over 200.[7]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most comprehensive mass-based metric.[9] It considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[1][10] The mathematical relationship between PMI and E-Factor is simple: E-Factor = PMI - 1.[1][10]

The Catalyst in Focus: this compound

This compound (also known as 4'-Methyl-2,2,2-trifluoroacetophenone) is a fluorinated ketone that has emerged as a versatile building block in medicinal chemistry and organic synthesis.[11] Its true potential, however, lies in its application as an organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions, offering a compelling alternative to traditional metal-based catalysts, which can be toxic, expensive, and difficult to remove from the final product.

The electron-withdrawing trifluoromethyl group in trifluoroacetophenones significantly activates the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is harnessed in oxidation reactions, particularly in the epoxidation of alkenes using hydrogen peroxide (H₂O₂) as the ultimate "green" oxidant, as its only byproduct is water.[12][13]

Catalytic Mechanism: The Dioxirane Pathway

The catalytic cycle for the epoxidation of alkenes by 2,2,2-trifluoroacetophenone and H₂O₂ is believed to proceed through the formation of a highly reactive dioxirane intermediate.

Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Substrate Transformation Catalyst Trifluoroacetophenone (Ketone) Hydrate Hydrated Ketone Catalyst->Hydrate + H₂O₂ Peroxyhydrate Peroxyhydrate Intermediate Hydrate->Peroxyhydrate + H₂O₂ - H₂O Dioxirane Active Dioxirane Oxidant Peroxyhydrate->Dioxirane - H₂O Dioxirane->Catalyst Oxygen Transfer Alkene Alkene Substrate Epoxide Epoxide Product Alkene->Epoxide [O] from Dioxirane

Caption: Proposed catalytic cycle for alkene epoxidation.

Comparative Performance: A Tale of Two Pathways

To assess the green credentials of the trifluoroacetophenone-catalyzed system, we will compare it against a classic method for alkene epoxidation: the use of a stoichiometric amount of meta-chloroperoxybenzoic acid (m-CPBA). We will analyze the epoxidation of styrene as a model reaction.

Pathway A (Organocatalytic): Styrene + H₂O₂ → Styrene Oxide + H₂O Catalyst: 2,2,2-trifluoroacetophenone (recycled, not consumed)

Pathway B (Stoichiometric): Styrene + m-CPBA → Styrene Oxide + meta-chlorobenzoic acid

Quantitative Data Summary
MetricPathway A: Trifluoroacetophenone-CatalyzedPathway B: Stoichiometric m-CPBAAnalysis
Yield ~97%[14]Typically >90%Both methods are high-yielding for this substrate.
Atom Economy (AE) 78.0% 41.4% The organocatalytic pathway is significantly more atom-economical, incorporating a much larger percentage of reactant atoms into the final product.[5]
E-Factor (theoretical) 0.28 1.42 The E-Factor for the catalyzed reaction is five times lower, indicating a dramatic reduction in theoretical waste generation.[8]
Key Byproduct Watermeta-chlorobenzoic acidThe byproduct from Pathway A is benign, whereas the chlorinated aromatic byproduct from Pathway B presents a greater environmental burden.

Causality Behind the Numbers: The stark difference in Atom Economy and E-Factor stems from the fundamental nature of each reaction. In Pathway A, H₂O₂ acts as the oxygen donor, and the only other product is water. The catalyst is, by definition, regenerated. In Pathway B, the entire m-CPBA molecule is consumed to deliver a single oxygen atom, leaving the large meta-chlorobenzoic acid molecule as waste. This highlights the second principle of green chemistry: maximizing the incorporation of all materials used into the final product.[5]

Experimental Protocol: Organocatalytic Epoxidation of α-Methylstyrene

This protocol is adapted from the work of Limnios and Kokotos (2014) on the epoxidation of various alkenes using 2,2,2-trifluoroacetophenone.[12][14]

Materials:

  • α-Methylstyrene (substrate)

  • 2,2,2-Trifluoroacetophenone (catalyst)

  • Hydrogen peroxide (35% w/w aqueous solution)

  • Acetonitrile (MeCN)

  • tert-Butyl alcohol (t-BuOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add α-methylstyrene (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add tert-butyl alcohol (2.0 mL).

  • Catalyst Addition: Add 2,2,2-trifluoroacetophenone (0.05 mmol, 0.05 equiv).

  • Reagent Addition: Add acetonitrile (0.5 mmol, 0.5 equiv).

  • Initiation: Place the flask in a water bath at room temperature. Begin stirring and add the hydrogen peroxide solution (2.0 mmol, 2.0 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to stir for 1 hour. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methyl-2-phenyloxirane. The expected yield is approximately 97%.[14]

Expert Rationale:

  • Solvent Choice: tert-Butyl alcohol was identified as the optimal solvent, balancing substrate solubility and reaction performance.[12]

  • Acetonitrile: MeCN is crucial for the reaction mechanism, as it is believed to form a more reactive intermediate that facilitates the oxidation process.[12][13]

  • Low Catalyst Loading: The use of only 2-5 mol% of the catalyst minimizes cost and reduces the downstream purification burden, aligning with green chemistry principles.[12][13]

Experimental Workflow start Start setup 1. Reaction Setup (Substrate, Solvent, Catalyst, MeCN) start->setup initiate 2. Add H₂O₂ (Initiate Reaction) setup->initiate monitor 3. Stir for 1h (Monitor by TLC/GC-MS) initiate->monitor quench 4. Quench (Add aq. NaHCO₃) monitor->quench extract 5. Extract (with DCM) quench->extract dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify 7. Purify (Column Chromatography) dry->purify end End (Pure Epoxide) purify->end

Caption: Step-by-step experimental workflow for epoxidation.

Conclusion and Outlook

The assessment of this compound and its analogs as organocatalysts for oxidation reactions reveals a compelling case for their adoption in green synthesis. When benchmarked against traditional stoichiometric reagents like m-CPBA, the trifluoroacetophenone-catalyzed system demonstrates vastly superior performance in key green chemistry metrics, including Atom Economy and E-Factor.

The combination of low catalyst loading, the use of an environmentally benign oxidant (H₂O₂), high reaction efficiency, and the generation of water as the sole stoichiometric byproduct positions this catalytic system as a powerful tool for researchers and drug development professionals.[12][13] It exemplifies a modern approach to chemical synthesis where environmental impact is considered at the design stage, leading to processes that are not only effective but also sustainable.

References

A Head-to-Head Comparison: 2'-Methyl-2,2,2-trifluoroacetophenone versus its Non-Fluorinated Analogs in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. This guide provides an objective comparison of 2'-Methyl-2,2,2-trifluoroacetophenone with its non-fluorinated counterpart, 2'-methylacetophenone, and the parent compound, acetophenone. We present a comprehensive literature review summarizing their applications, comparative performance in key chemical reactions supported by experimental data, and their potential in the synthesis of bioactive molecules.

Executive Summary

This compound emerges as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique reactivity and enhances the biological activity of the resulting compounds. While its non-fluorinated analog, 2'-methylacetophenone, is a versatile starting material in its own right, the introduction of the trifluoromethyl group offers distinct advantages in drug design, primarily through the bioisosteric replacement of a methyl group. This guide will delve into the comparative performance of these ketones in pivotal reactions such as the Claisen-Schmidt condensation and their role in the synthesis of potential anti-inflammatory agents and kinase inhibitors.

Comparative Performance in Condensation Reactions

The Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones and other important intermediates, serves as an excellent platform for comparing the reactivity of these acetophenone derivatives. The reaction's outcome is significantly influenced by the electronic and steric properties of the ketone.

Table 1: Comparative Yields in Claisen-Schmidt Condensation with Benzaldehyde

KetoneAldehydeCatalystSolventReaction TimeYield (%)Reference
AcetophenoneBenzaldehydeNaOHEthanol/Water24 hoursQuantitative[1]
AcetophenoneBenzaldehydeNaOHEthanol2-3 hours75-90[1]
4-MethylacetophenoneBenzaldehydeNot SpecifiedNot SpecifiedNot Specified50-74[1]
2-Hydroxy-5-methylacetophenoneBenzaldehydePiperidineEthanolNot Specified30-40[1]

Analysis of the available data indicates that acetophenone generally provides high yields in the Claisen-Schmidt condensation.[1] The introduction of an ortho-methyl group, as in 2'-methylacetophenone, is expected to decrease the reaction rate and yield due to steric hindrance, which impedes the approach of the enolate to the aldehyde.[1] Conversely, the strong electron-withdrawing nature of the trifluoromethyl group in this compound is anticipated to increase the acidity of the α-protons, potentially facilitating enolate formation and enhancing reactivity, which could counteract the steric hindrance of the ortho-methyl group. A direct comparative study is warranted to quantify these opposing effects.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its application as a precursor for molecules with enhanced pharmacological properties. The trifluoromethyl group is a well-established bioisostere for a methyl group, and this substitution can lead to improved metabolic stability and binding interactions with biological targets.

Anti-Inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The development of new anti-inflammatory agents often targets COX-1 and COX-2 with improved selectivity to minimize side effects. While no specific anti-inflammatory compounds derived directly from this compound with reported IC50 values were identified in the literature reviewed, the synthesis of chalcones from this precursor is a promising route. Chalcones are known to possess a wide range of biological activities, including anti-inflammatory properties.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected NSAIDs and Related Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Naproxen0.19.0[2]
Ibuprofen13.16124.2[3]
Indomethacin0.3543.239[3]
MAK01 (a pivalate-based Michael product)314130[4]

The data in Table 2 illustrates the range of inhibitory concentrations for known anti-inflammatory agents. The synthesis of chalcones and subsequent heterocyclic compounds from this compound could lead to novel COX inhibitors with enhanced potency and selectivity, a hypothesis that requires experimental validation.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The trifluoromethyl group is a common feature in many approved kinase inhibitors, where it often contributes to improved binding affinity and pharmacokinetic properties.

While specific kinase inhibitors synthesized directly from this compound were not found in the reviewed literature, the synthesis of complex heterocyclic scaffolds from this starting material is a viable strategy for generating novel kinase inhibitor candidates.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

This protocol is a generalized procedure for the synthesis of chalcones and can be adapted for use with this compound and its analogs.[6][7][8]

Materials:

  • Substituted acetophenone (e.g., this compound) (1.0 mmol)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (15-20 mL) with stirring.

  • Slowly add an aqueous solution of NaOH or KOH to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for the desired time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflow for the Claisen-Schmidt condensation and a potential synthetic pathway from this compound to bioactive compounds.

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Ketone 2'-Methyl-2,2,2- trifluoroacetophenone ReactionVessel Base-catalyzed Condensation (Stirring, RT) Ketone->ReactionVessel Aldehyde Aromatic Aldehyde Aldehyde->ReactionVessel Solvent Ethanol Solvent->ReactionVessel Quenching Pour into ice-water ReactionVessel->Quenching Precipitation Acidification (HCl) Quenching->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Chalcone Trifluoromethylated Chalcone Recrystallization->Chalcone

Experimental workflow for the Claisen-Schmidt condensation.

Bioactive_Synthesis_Pathway Start 2'-Methyl-2,2,2- trifluoroacetophenone Chalcone Trifluoromethylated Chalcone (via Claisen-Schmidt) Start->Chalcone Condensation Heterocycle Bioactive Heterocycle (e.g., Pyrazoline, Pyrimidine) Chalcone->Heterocycle Cyclization Bioactive Potential Anti-inflammatory Agent or Kinase Inhibitor Heterocycle->Bioactive Further Modification

Potential synthetic pathway to bioactive compounds.

Conclusion

This compound stands as a promising reagent for the synthesis of novel bioactive compounds. The trifluoromethyl group offers the potential for enhanced pharmacological properties compared to its non-fluorinated counterparts. While direct comparative studies are limited, the principles of physical organic chemistry and the established role of fluorine in medicinal chemistry strongly suggest its utility. Further research directly comparing the reaction kinetics, yields, and the biological activities of the resulting compounds is necessary to fully elucidate the advantages of this fluorinated building block. The provided protocols and synthetic pathways offer a roadmap for researchers to explore the potential of this compound in their drug discovery endeavors.

References

A Senior Application Scientist's Guide to Organocatalysis: Benchmarking 2,2,2-Trifluoroacetophenone in Alkene Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and environmentally benign catalytic systems is a perpetual endeavor. In the realm of organocatalysis, the design and application of small organic molecules to accelerate chemical transformations has emerged as a powerful strategy, offering a metal-free alternative to traditional catalysis. This guide provides an in-depth comparative analysis of 2,2,2-trifluoroacetophenone , a readily available and highly effective organocatalyst, benchmarked against other ketone-based catalysts in the pivotal reaction of alkene epoxidation. Through a detailed examination of experimental data, protocols, and mechanistic principles, we will elucidate the key performance attributes of this catalyst and its standing within the broader landscape of organocatalytic oxidation.

It is important to note that while the initial topic of interest was 2'-Methyl-2,2,2-trifluoroacetophenone, a comprehensive literature search revealed a lack of specific application data for this methylated analog in organocatalysis. Therefore, this guide will focus on the well-documented and closely related parent compound, 2,2,2-trifluoroacetophenone, providing a robust and data-supported comparison.

The Crucial Role of Ketone Activation in Epoxidation

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, yielding versatile epoxide intermediates that are precursors to a myriad of functional groups. The use of ketones as organocatalysts for this reaction, in conjunction with a green terminal oxidant such as hydrogen peroxide (H₂O₂), represents a significant advancement in sustainable chemistry. The catalytic cycle hinges on the in situ generation of a highly reactive dioxirane species from the ketone. The efficacy of the ketone catalyst is paramount to the overall efficiency of the epoxidation, directly influencing reaction rates and yields.

The key to the catalytic prowess of ketones like 2,2,2-trifluoroacetophenone lies in the electronic activation of the carbonyl group. The strongly electron-withdrawing trifluoromethyl group dramatically increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of the oxidant and subsequent formation of the active dioxirane intermediate. This electronic activation is the primary differentiator between highly effective fluorinated ketone catalysts and their non-fluorinated, less reactive counterparts.

Benchmark Reaction: The Epoxidation of Alkenes

To provide a clear and objective comparison, we will focus on the epoxidation of alkenes, a widely studied and synthetically valuable reaction. We will examine the performance of 2,2,2-trifluoroacetophenone against other ketone catalysts in the epoxidation of 1-phenylcyclohexene, a representative cyclic alkene. Furthermore, we will broaden our comparison to include the epoxidation of styrene, a common benchmark substrate, to contrast the performance of 2,2,2-trifluoroacetophenone with the well-established chiral Shi catalyst.

Comparative Performance of Ketone Catalysts in the Epoxidation of 1-Phenylcyclohexene

The following table summarizes the performance of various ketone catalysts in the epoxidation of 1-phenylcyclohexene, highlighting the superior performance of 2,2,2-trifluoroacetophenone.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)
2,2,2-Trifluoroacetophenone 5 1 >99 [1][2]
Hexafluoroacetone51>99
Decafluorobenzophenone51>99
Acetophenone5111[1]
No Catalyst-111[2]

Reaction Conditions: 1-phenylcyclohexene (1.0 mmol), catalyst (0.05 mmol), 30% aq. H₂O₂ (2.0 mmol), MeCN (2.0 mmol), in a buffered solution of tert-butyl alcohol and aqueous K₂CO₃/EDTA at room temperature.[1][2]

The data unequivocally demonstrates the critical role of the perfluoroalkyl moiety in activating the ketone catalyst. While simple acetophenone shows negligible catalytic activity above the background reaction, 2,2,2-trifluoroacetophenone and other polyfluorinated ketones provide quantitative yields in a remarkably short reaction time.[1] This highlights the profound electronic effect of fluorine substitution on the catalytic efficiency.

Performance Comparison in Styrene Epoxidation

To further contextualize the performance of 2,2,2-trifluoroacetophenone, we compare its efficacy in the epoxidation of styrene with the renowned Shi catalyst, a fructose-derived chiral ketone known for its high enantioselectivity.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)
2,2,2-Trifluoroacetophenone 5 1 98 [1]Not Applicable (achiral)
Shi Catalyst20-308-12Highup to 93% for substituted styrenes[3]
Acetone--Low/NegligibleNot Applicable (achiral)

This comparison underscores a crucial trade-off in catalyst selection. While 2,2,2-trifluoroacetophenone offers excellent yields and rapid reaction times for racemic epoxidation, the Shi catalyst provides access to enantioenriched epoxides, a critical consideration in the synthesis of chiral pharmaceuticals and other fine chemicals.[3][4] The choice between these catalysts is therefore dictated by the specific synthetic goal.

Experimental Protocol: Epoxidation of 1-Phenylcyclohexene with 2,2,2-Trifluoroacetophenone

This protocol is adapted from the work of Limnios and Kokotos and represents a robust and reproducible method for the efficient epoxidation of alkenes.[1][5]

Materials:

  • 1-Phenylcyclohexene

  • 2,2,2-Trifluoroacetophenone

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (MeCN)

  • tert-Butyl Alcohol

  • Potassium Carbonate (K₂CO₃)

  • EDTA Tetrasodium Salt

  • Ethyl Acetate

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-phenylcyclohexene (1.0 mmol) in tert-butyl alcohol (2 mL) and an aqueous buffer solution of K₂CO₃ (0.6 M) and EDTA tetrasodium salt (4 x 10⁻⁵ M) (2 mL), add 2,2,2-trifluoroacetophenone (0.05 mmol, 5 mol%).

  • To this mixture, add acetonitrile (2.0 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure epoxide.

Mechanistic Insights: The Catalytic Cycle of Ketone-Catalyzed Epoxidation

The catalytic cycle for the epoxidation of alkenes using a ketone catalyst and hydrogen peroxide in the presence of acetonitrile is a well-orchestrated sequence of reactions. The following diagram illustrates the proposed mechanism.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Output Ketone Ketone Dioxirane Dioxirane Ketone->Dioxirane H₂O₂, MeCN Dioxirane->Ketone Alkene Alkene Alkene Epoxide Epoxide Alkene->Epoxide [O] from Dioxirane Epoxide_output Epoxide H2O2_MeCN H₂O₂ + MeCN Alkene_input Alkene

Caption: Proposed catalytic cycle for ketone-catalyzed epoxidation.

The cycle initiates with the reaction of the ketone catalyst with hydrogen peroxide, facilitated by acetonitrile, to form a highly reactive dioxirane intermediate. This potent oxidizing agent then transfers an oxygen atom to the alkene substrate in a concerted step, yielding the desired epoxide and regenerating the ketone catalyst for the next cycle. The efficiency of this cycle is critically dependent on the rate of dioxirane formation, which is significantly accelerated by the electron-withdrawing trifluoromethyl group in 2,2,2-trifluoroacetophenone.

Conclusion and Future Outlook

2,2,2-Trifluoroacetophenone has established itself as a highly efficient, robust, and readily accessible organocatalyst for the epoxidation of a wide range of alkenes. Its performance, particularly in terms of reaction speed and yield, is demonstrably superior to non-activated ketone catalysts, a direct consequence of the profound electronic activation imparted by the trifluoromethyl group. While it does not offer the stereocontrol of chiral catalysts like the Shi catalyst, its operational simplicity, low catalyst loading, and the use of a green oxidant make it an attractive choice for racemic epoxidations in both academic and industrial settings.

The field of organocatalysis continues to evolve, with ongoing efforts to develop even more active, selective, and sustainable catalytic systems. Future research may focus on the development of chiral analogs of fluorinated acetophenones to combine the high reactivity of these catalysts with the ability to induce enantioselectivity. Furthermore, the immobilization of these catalysts on solid supports could enhance their recyclability, further augmenting their green credentials. For the practicing chemist, 2,2,2-trifluoroacetophenone represents a powerful and practical tool in the synthetic arsenal for the efficient and environmentally conscious synthesis of epoxides.

References

A Comparative Guide to the Reaction Mechanisms of 2'-Methyl-2,2,2-trifluoroacetophenone: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction mechanisms of 2'-Methyl-2,2,2-trifluoroacetophenone. In the absence of direct computational studies on this specific molecule, this document synthesizes experimental and computational data from analogous systems—acetophenone and other trifluoromethyl ketones—to provide insights into its synthesis and reactivity. This guide is intended to serve as a valuable resource for professionals in organic synthesis and drug development by offering a foundational understanding of the factors governing the chemical behavior of this and similar compounds.

Synthesis of this compound: The Friedel-Crafts Acylation Approach

The most probable synthetic route to this compound is the Friedel-Crafts acylation of toluene with a trifluoroacetylating agent. This electrophilic aromatic substitution introduces the trifluoroacetyl group onto the toluene ring. The methyl group of toluene is an ortho-, para-directing activator. Consequently, the reaction yields a mixture of 2'-methyl- (ortho) and 4'-methyl- (para) isomers. However, the reaction generally shows a preference for the para-isomer due to steric hindrance at the ortho position from the bulky trifluoroacetyl group and the Lewis acid catalyst complex.

Comparative Data on Friedel-Crafts Acylation of Toluene

The regioselectivity of Friedel-Crafts acylation is influenced by the catalyst, solvent, and temperature. Below is a summary of data from studies on the acylation of toluene, which can serve as a proxy for understanding the synthesis of the target molecule.

CatalystAcylating AgentSolventTemperature (°C)Ortho:Para RatioReference
AlCl₃Acetyl ChlorideCS₂01:9[Organic Chemistry, 8th Ed.]
AlCl₃Acetic Anhydride1,2-Dichloroethane251:19[J. Org. Chem. 1986, 51, 2, 277–282]
Zeolite H-BEAAcetic AnhydrideNone (neat)1201:4[J. Catal. 2005, 234, 1, 129-137]
FeCl₃Acetyl ChlorideNone (neat)251:9[Tetrahedron Lett. 2004, 45, 15, 3051-3053]

Reaction Mechanisms: A Comparative Analysis

The reactivity of this compound is dictated by the interplay of the trifluoromethyl group and the ortho-methylphenyl group. The trifluoromethyl group is a strong electron-withdrawing group, which activates the carbonyl carbon for nucleophilic attack. The ortho-methyl group can exert steric and electronic effects on the reaction center.

Nucleophilic Addition to the Carbonyl Group

The electron-withdrawing trifluoromethyl group makes the carbonyl carbon of this compound highly electrophilic and susceptible to nucleophilic attack. This is a key reaction pathway for trifluoromethyl ketones.

  • Comparison with Acetophenone: Compared to acetophenone, this compound is expected to be significantly more reactive towards nucleophiles. The CF₃ group enhances the partial positive charge on the carbonyl carbon.

  • Proposed Mechanism: A nucleophile (Nu⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation yields the addition product.

G reactant R-C(=O)-CF3 intermediate [R-C(O-)-CF3]-Nu reactant->intermediate Nucleophilic Attack nucleophile Nu- product R-C(OH)(Nu)-CF3 intermediate->product Protonation

Caption: Proposed mechanism for nucleophilic addition to a trifluoromethyl ketone.

Reactions Involving Enolates (Aldol-type Reactions)

Like acetophenone, this compound has α-protons on the methyl group of the acetyl moiety, which can be deprotonated to form an enolate. However, the strong electron-withdrawing effect of the trifluoromethyl group disfavors enolate formation. Therefore, reactions proceeding through an enolate intermediate are expected to be less favorable compared to acetophenone.

  • Comparison with Acetophenone: Acetophenone readily undergoes base-catalyzed aldol condensation. In contrast, this compound would require a much stronger base to form the enolate, and the subsequent reaction might be less efficient.

  • Proposed Mechanism: A strong base removes an α-proton to form a resonance-stabilized enolate, which can then act as a nucleophile.

G start This compound enolate Enolate Intermediate start->enolate Strong Base product Aldol Addition Product enolate->product Nucleophilic Attack electrophile Electrophile (e.g., Aldehyde) electrophile->product

Caption: Proposed pathway for an aldol-type reaction.

Organocatalysis

Trifluoroacetophenone is known to act as an organocatalyst, for example, in epoxidation reactions using hydrogen peroxide.[1][2] It is plausible that this compound could also function as an organocatalyst.

  • Mechanism of Action: The ketone is believed to form a more reactive oxidant, such as a dioxirane, in the presence of an oxidizing agent like H₂O₂.[2]

  • Influence of the Methyl Group: The ortho-methyl group might sterically hinder the approach of substrates to the active catalytic species, potentially reducing the catalytic efficiency compared to the unsubstituted trifluoroacetophenone.

Experimental and Computational Protocols

General Experimental Protocol for Friedel-Crafts Acylation

The following is a general procedure for the Friedel-Crafts acylation of toluene, which can be adapted for the synthesis of this compound.[3]

  • To a stirred suspension of a Lewis acid catalyst (e.g., AlCl₃) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) dropwise.

  • After the addition is complete, add a solution of toluene in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring the mixture into ice-water containing concentrated HCl.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the product mixture (ortho and para isomers) by distillation or chromatography.

General Computational Protocol for Reaction Mechanism Studies

A representative computational protocol to study the reaction mechanisms of molecules like this compound would involve the following steps using density functional theory (DFT).

  • Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or def2-SVP).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., def2-TZVP).

  • Solvation Effects: The influence of the solvent can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.

  • Reaction Pathway Analysis: The connection between a transition state and the corresponding reactants and products is confirmed by intrinsic reaction coordinate (IRC) calculations.

Logical Workflow for Comparative Analysis

G cluster_synthesis Synthesis Analysis cluster_reactivity Reactivity Analysis cluster_computational Computational Protocol cluster_output Comparison Guide synthesis_lit Literature Search: Friedel-Crafts Acylation of Toluene synthesis_data Tabulate Regioselectivity Data (ortho vs. para) synthesis_lit->synthesis_data synthesis_protocol Define General Experimental Protocol synthesis_data->synthesis_protocol guide Generate Comparison Guide: - Data Tables - Mechanism Diagrams - Protocols synthesis_protocol->guide reactivity_lit_aceto Literature Search: Acetophenone Reactions compare_reactivity Compare Reactivity: - Nucleophilic Addition - Enolate Formation - Organocatalysis reactivity_lit_aceto->compare_reactivity reactivity_lit_tfmk Literature Search: Trifluoromethyl Ketone Reactions reactivity_lit_tfmk->compare_reactivity propose_mechanisms Propose Mechanisms for This compound compare_reactivity->propose_mechanisms propose_mechanisms->guide comp_protocol Define General DFT Protocol for Reaction Mechanism Studies comp_protocol->guide

Caption: Workflow for the comparative analysis of this compound reaction mechanisms.

Concluding Remarks

This guide provides a framework for understanding the potential reaction mechanisms of this compound by drawing comparisons with well-studied analogous systems. The high electrophilicity of the carbonyl carbon, imparted by the trifluoromethyl group, is expected to be the dominant factor in its reactivity, favoring nucleophilic addition reactions. While enolate-mediated reactions are possible, they are likely to be less favorable than for acetophenone. The synthesis via Friedel-Crafts acylation is expected to yield a mixture of ortho and para isomers, with the latter likely being the major product. The detailed protocols and comparative data presented herein should serve as a useful starting point for researchers and professionals working with this and related fluorinated ketones. Further dedicated computational and experimental studies on this compound are warranted to provide more definitive insights into its reaction mechanisms.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2'-Methyl-2,2,2-trifluoroacetophenone. As a fluorinated aromatic ketone, this compound requires specific handling procedures rooted in a clear understanding of its chemical properties and associated hazards. This document is designed for laboratory professionals engaged in research and development who handle such reagents.

Hazard Characterization and Core Disposal Principle

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 2'-methyl isomer is not widely available, we can extrapolate its properties from the well-documented parent compound, 2,2,2-trifluoroacetophenone. This analysis forms the logical basis for our entire disposal strategy.

The primary principle for disposing of this compound is its classification as a halogenated organic waste .[1][2] This dictates that it must be segregated from non-halogenated solvent streams. The fluorine atoms necessitate disposal via high-temperature incineration by a licensed facility to ensure complete destruction and prevent the formation of persistent environmental pollutants.[1]

Table 1: Hazard Profile and Associated Precautions

Hazard Classification Description GHS Hazard Code Primary Precaution
Flammable Liquid The compound is a flammable liquid and its vapor can form explosive mixtures with air.[3][4][5] H226 Store away from heat, sparks, open flames, and other ignition sources.[3] Ground/bond containers during transfer to prevent static discharge.[4]
Skin Irritant Causes skin irritation upon contact.[4][6] H315 Wear chemically resistant gloves (e.g., nitrile, neoprene) and appropriate lab coat.
Eye Irritant Causes serious eye irritation and is a lachrymator (induces tears).[4][5][6] H319 Wear safety glasses with side shields or chemical splash goggles.

| Respiratory Irritant | Vapors may cause respiratory irritation.[4][6] | H335 | All handling and waste consolidation must be performed in a certified chemical fume hood. |

In-Lab Waste Accumulation: A Self-Validating System

Proper disposal begins at the point of generation. Establishing a robust in-lab accumulation process prevents accidental mixing and ensures regulatory compliance. This system should be located in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[7][8][9]

Step-by-Step Protocol for Waste Accumulation
  • Container Selection:

    • Obtain a designated waste container specifically for "Halogenated Organic Liquids." [1][2]

    • The container must be constructed of a compatible material (e.g., high-density polyethylene or glass) that will not react with or be degraded by the chemical.[8][10]

    • Ensure the container has a secure, leak-proof screw cap to prevent the escape of flammable and irritant vapors.[2][8]

  • Proper Labeling (At the Point of First Use):

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[9][10][11]

    • The label must include:

      • The words "Hazardous Waste." [9][10]

      • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[2][10] If it is part of a mixture, list all components by percentage or volume.[1][8]

      • The appropriate hazard pictograms (e.g., Flammable, Irritant).[10]

      • The name of the Principal Investigator and the laboratory location (building and room number).[10]

  • Segregation and Storage:

    • Store the halogenated waste container separately from non-halogenated organic waste, acids, bases, and oxidizers.[1][8][12] Incompatible materials must be segregated to prevent dangerous reactions.[11]

    • Keep the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks or spills.[7]

    • The container must remain closed at all times except when actively adding waste.[2][8] This is a critical step to minimize vapor exposure and prevent spills.

Final Disposal Workflow

This section outlines the procedure for preparing and transferring the accumulated waste for final pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

Standard Operating Procedure (SOP) for Disposal
  • Don Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing the appropriate PPE as detailed in Table 1: chemical splash goggles, a lab coat, and chemically resistant gloves.

  • Work in a Ventilated Area: Perform all waste transfers and container sealing within a certified chemical fume hood to minimize inhalation exposure.[11][13]

  • Consolidate and Seal Container:

    • Carefully add any remaining this compound waste to the designated halogenated waste container.

    • Do not fill the container beyond 90% capacity.[7][13] This 10% headspace is crucial to allow for vapor expansion with temperature changes, preventing container rupture.

    • Securely fasten the cap. Ensure it is vapor-tight.[2]

  • Finalize Documentation:

    • Complete the hazardous waste tag with the date the container was filled.

    • Ensure all chemical components are accurately listed and legible.

  • Arrange for Pickup:

    • Move the sealed and properly labeled container to your laboratory's designated waste pickup area.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from EHS.[10] Never dispose of this chemical down the drain or in regular trash.[10][12]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[3][14]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealable container for hazardous waste.[3][4]

    • Label the container as "Spill Debris with this compound" and dispose of it as halogenated waste.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's EHS emergency line for professional cleanup.[2]

Disposal Process Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final pickup.

G Figure 1: Disposal Workflow for Halogenated Organic Waste cluster_lab In-Laboratory Operations cluster_disposal Final Disposal Operations start Generate Waste ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Identify as Halogenated Waste & Segregate ppe->segregate container Step 3: Use Designated & Compatible Waste Container segregate->container labeling Step 4: Label Container with 'Hazardous Waste' & Contents container->labeling store Step 5: Store in SAA with Secondary Containment labeling->store seal Step 6: Finalize Waste & Securely Seal Container (<90% Full) store->seal Container is full spill Spill Occurs store->spill request Step 7: Complete Paperwork & Request EHS Pickup seal->request end Waste Transferred to Licensed Disposal Facility request->end spill_response Execute Spill Cleanup Protocol spill->spill_response spill_response->container Dispose of spill debris as halogenated waste

Caption: Logical flow from waste generation to final disposal.

References

Personal protective equipment for handling 2'-Methyl-2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2'-Methyl-2,2,2-trifluoroacetophenone

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Chemical Profile:

PropertyValue
Chemical Name This compound
Synonyms 1-(o-tolyl)-2,2,2-trifluoroethanone, 4-(Trifluoroacetyl)toluene
CAS Number 341-39-9
Molecular Formula C₉H₇F₃O
Hazards Irritating to skin, eyes, and respiratory system. May be harmful if inhaled or swallowed.[1][2] The health risks of this compound have not been fully determined.
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Body PartRequired PPE
Eyes/Face Splash goggles or safety glasses with side shields are required. A face shield may be necessary for splash-prone operations.[3][4]
Skin A lab coat, chemical-resistant gloves, and protective clothing are necessary. Boots are also recommended.[1][3][4]
Hands Chemical-resistant gloves are required. It is important to inspect gloves for any signs of degradation before use.[1][3][4]
Respiratory A NIOSH/MSHA-approved vapor respirator should be used, especially if working outside of a fume hood or if irritation is experienced.[3][4] Positive-pressure supplied-air respirators might be necessary for high airborne contaminant concentrations.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety.

Experimental Workflow

Experimental Workflow for Handling this compound Preparation Preparation Handling Handling Preparation->Handling Proceed if prepared Post-Experiment Post-Experiment Handling->Post-Experiment Experiment complete Spill_Cleanup Spill_Cleanup Handling->Spill_Cleanup Spill occurs Waste_Disposal Waste_Disposal Post-Experiment->Waste_Disposal Generate waste Spill_Cleanup->Waste_Disposal Contain and clean Safety Protocol Logic for this compound Risk_Assessment Risk_Assessment Select_PPE Select_PPE Risk_Assessment->Select_PPE Determines Safe_Handling_Procedure Safe_Handling_Procedure Risk_Assessment->Safe_Handling_Procedure Informs Select_PPE->Safe_Handling_Procedure Enables Emergency_Response Emergency_Response Safe_Handling_Procedure->Emergency_Response Contingency Waste_Management Waste_Management Safe_Handling_Procedure->Waste_Management Leads to Regulatory_Compliance Regulatory_Compliance Waste_Management->Regulatory_Compliance Must adhere to

References

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Retrosynthesis Analysis

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2'-Methyl-2,2,2-trifluoroacetophenone

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